1-Butyl-3-methylimidazolium acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C2H4O2/c1-3-4-5-10-7-6-9(2)8-10;1-2(3)4/h6-8H,3-5H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKSXTBYXTZWFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580410 | |
| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284049-75-8 | |
| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylimidazolium Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dissolution of Cellulose in 1-Butyl-3-methylimidazolium Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the dissolution of cellulose in the ionic liquid 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]). [Bmim][OAc] is recognized as a highly effective solvent for cellulose, capable of disrupting the extensive hydrogen-bonding network that renders cellulose insoluble in water and most common organic solvents.[1][2] This guide will cover the core principles of cellulose dissolution in this ionic liquid, present quantitative solubility data, detail experimental protocols, and visualize the underlying mechanisms and workflows.
Core Concepts of Cellulose Dissolution in [Bmim][OAc]
The dissolution of cellulose in [Bmim][OAc] is a complex process driven by the synergistic interactions of the cation and anion of the ionic liquid with the cellulose polymer. The primary mechanism involves the disruption of the intra- and intermolecular hydrogen bonds within the cellulose structure.[3][4]
The acetate anion ([OAc]⁻) plays a crucial role by forming strong hydrogen bonds with the hydroxyl groups of the cellulose chains.[1] This interaction effectively breaks the existing hydrogen bond network between cellulose molecules. The 1-butyl-3-methylimidazolium cation ([Bmim]⁺) , while not the primary hydrogen bond acceptor, contributes to the dissolution process by interacting with the oxygen atoms of the cellulose and stabilizing the separated cellulose chains, preventing their re-aggregation.[1][3]
Several factors significantly influence the solubility of cellulose in [Bmim][OAc], including temperature, the presence of water, the degree of polymerization of the cellulose, and the use of co-solvents.
Quantitative Solubility Data
The solubility of cellulose in [Bmim][OAc] is dependent on various experimental conditions. The following tables summarize quantitative data from multiple studies.
| Cellulose Type | Temperature (°C) | Solubility (wt%) | Reference |
| Microcrystalline Cellulose | 25 | Not specified, but readily dissolves with DMAc | [5] |
| Not specified | 40 | 23 g/mol | [6] |
| Absorbent Cotton (DP > 4000) | 120 | 3 wt% in 18 min (in AMIMCl, a related ionic liquid) | [7] |
| Cellulose | 100 | High solubility | [3] |
| Microcrystalline Cellulose | 80 | Not specified, but used for dissolution | [8] |
Table 1: Solubility of Cellulose in [Bmim][OAc] at Various Temperatures
| Co-solvent | Molar Ratio (Co-solvent:[Bmim][OAc]) | Temperature (°C) | Solubility Enhancement | Reference |
| Dimethyl Sulfoxide (DMSO) | Not specified | Room Temperature | Greatly enhanced | [9] |
| N,N-dimethylacetamide (DMAc) | Not specified | 25 | Increased "free" anions and cations, enhancing solubility | [5] |
| N,N-dimethylformamide (DMF) | Not specified | Room Temperature | Greatly enhanced | [9] |
Table 2: Effect of Co-solvents on Cellulose Solubility in [Bmim][OAc]
| Water Content (wt%) | Effect on Dissolution | Reference |
| 0, 5, and 10 | Detrimental effect on IL-cellulose interactions | [10] |
| > 10 | Inhibition of dissolution and conversion | [11] |
| > 15 | Incomplete dissolution | [12] |
Table 3: Influence of Water on Cellulose Dissolution in [Bmim][OAc]
Experimental Protocols
This section details a generalized experimental protocol for the dissolution of cellulose in [Bmim][OAc], synthesized from various reported methodologies.
Materials and Pretreatment
-
Cellulose: Microcrystalline cellulose (MCC), cotton linters, or wood pulp. The cellulose should be dried in a vacuum oven at 80°C for at least 24 hours to remove moisture, as water content negatively impacts dissolution.[13]
-
This compound ([Bmim][OAc]): High purity (≥95%). The ionic liquid should also be dried under vacuum to minimize water content.
-
(Optional) Co-solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc), dried over molecular sieves.
Dissolution Procedure
-
Preparation: In a glove box or a sealed reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption, add the desired amount of dried [Bmim][OAc] to a reaction vessel equipped with a magnetic or mechanical stirrer.
-
Heating: Heat the ionic liquid to the desired dissolution temperature (e.g., 80-100°C) with continuous stirring.
-
Cellulose Addition: Gradually add the pre-dried cellulose to the heated ionic liquid in small portions while stirring vigorously. This prevents the formation of large agglomerates.
-
Dissolution: Continue stirring the mixture at the set temperature until the cellulose is completely dissolved, which can be visually confirmed by the formation of a clear and homogeneous solution. The time required for complete dissolution can range from minutes to several hours, depending on the cellulose concentration, temperature, and degree of polymerization.[7]
-
(Optional) Co-solvent Addition: If a co-solvent is used, it can be added to the [Bmim][OAc] before cellulose addition or as a mixture with the ionic liquid. The use of co-solvents like DMSO can enhance solubility and reduce the viscosity of the solution, even at room temperature.[9][14]
Characterization of Dissolution
The dissolution process can be monitored using polarized light microscopy (PLM). The disappearance of birefringence from the crystalline cellulose indicates complete dissolution.[15]
Visualizing the Dissolution Process and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.
Caption: Molecular mechanism of cellulose dissolution in [Bmim][OAc].
Caption: General experimental workflow for cellulose dissolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellulose processing using ionic liquids: An analysis of patents and technological trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the dissolution of cellulose in this compound+DMAc solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.vtt.fi [cris.vtt.fi]
- 11. Influence of water on swelling and dissolution of cellulose in 1-ethyl-3-methylimidazolium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Dissolution of Cellulose in Imidazolium-Based Ionic Liquids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism governing the dissolution of cellulose in imidazolium-based ionic liquids (ILs). Cellulose, the most abundant natural polymer, possesses a highly crystalline structure due to extensive intra- and intermolecular hydrogen bonding, rendering it insoluble in water and most common organic solvents.[1] Imidazolium-based ionic liquids have emerged as highly effective solvents for cellulose, enabling its processing for a wide range of applications in materials science and drug delivery. This document details the molecular interactions, key influencing factors, and experimental considerations central to this dissolution process.
Core Mechanism of Dissolution
The dissolution of cellulose in imidazolium-based ionic liquids is a complex process driven by the disruption of the native hydrogen bond network of cellulose and the formation of new interactions with the ions of the IL.[2] This mechanism can be understood through the synergistic roles of the anion and the cation of the ionic liquid.
The Primary Role of the Anion: It is widely accepted that the anion of the imidazolium-based ionic liquid is the primary driver of cellulose dissolution.[3] Anions with high hydrogen bond basicity, such as acetate ([OAc]⁻), chloride ([Cl]⁻), and formate ([HCOO]⁻), are particularly effective.[4][5][6] These anions compete with the hydroxyl groups of cellulose, breaking the existing intra- and intermolecular hydrogen bonds and forming new, strong hydrogen bonds with the cellulose hydroxyl protons.[3][7] Molecular dynamics simulations have shown that the anions penetrate the cellulose structure, leading to the separation of individual polymer chains.[8] The effectiveness of an anion in dissolving cellulose is strongly correlated with its hydrogen bond accepting ability, often quantified by the Kamlet-Taft parameter β.[3]
The Supporting Role of the Cation: While the anion's role is primary, the imidazolium cation also contributes significantly to the dissolution process.[3][8] The cation interacts with the ether and hydroxyl oxygen atoms of the cellulose backbone.[5] Notably, the acidic protons on the imidazolium ring, particularly at the C2 position, can form hydrogen bonds with the oxygen atoms of the cellulose hydroxyl groups.[3][5] This interaction helps to stabilize the cellulose chains once they are separated by the anions, preventing their re-aggregation and facilitating their dispersion within the ionic liquid.[1] The structure of the cation, including the length of the alkyl substituents, can also influence the dissolution efficiency by affecting the viscosity and melting point of the ionic liquid.[3]
The overall dissolution process can be visualized as a stepwise disruption of the cellulose crystalline structure, initiated by the anions and stabilized by the cations, leading to the peeling and subsequent solvation of individual cellulose chains.[8]
Factors Influencing Cellulose Dissolution
Several factors can significantly impact the efficiency and rate of cellulose dissolution in imidazolium-based ionic liquids:
-
Ionic Liquid Structure: As discussed, the choice of both anion and cation is critical. The general order of dissolving ability for anions is often cited as [OAc]⁻ > [Cl]⁻ > other halides and larger, non-coordinating anions.[3][5][6] For cations, imidazolium-based ILs are generally more effective than pyridinium or ammonium-based ILs.[3]
-
Temperature: Increasing the temperature generally enhances the solubility of cellulose and accelerates the dissolution rate.[9][10] However, elevated temperatures (typically above 100°C) can also lead to the degradation of cellulose, resulting in a decrease in its degree of polymerization.[11]
-
Water Content: The presence of water in the ionic liquid can have a significant impact. While small amounts of water may initially aid in swelling the cellulose fibers, higher concentrations generally decrease the solubility of cellulose by competing with the IL anions in forming hydrogen bonds with cellulose.[2]
-
Co-solvents: The addition of polar, aprotic co-solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can enhance the dissolution of cellulose.[6][7] These co-solvents can reduce the high viscosity of the ionic liquid, improving mass transfer, and can also interact with the ionic liquid ions to increase the availability of anions for interaction with cellulose.[7][11]
-
Cellulose Properties: The source, crystallinity, and degree of polymerization of the cellulose also affect its dissolution. Amorphous regions of cellulose dissolve more readily than crystalline regions. Pre-treatments that reduce the crystallinity or molecular weight of cellulose can improve its solubility.[12]
Quantitative Data on Cellulose Solubility
The solubility of cellulose in various imidazolium-based ionic liquids is a key parameter for process design. The following table summarizes solubility data from the literature.
| Ionic Liquid | Cation | Anion | Cellulose Solubility (wt%) | Temperature (°C) | Reference |
| [AMIM]Cl | 1-allyl-3-methylimidazolium | Chloride | 14.5 | 80 | [5] |
| [EMIM]OAc | 1-ethyl-3-methylimidazolium | Acetate | 16 | 90 | [5] |
| [BMIM]Cl | 1-butyl-3-methylimidazolium | Chloride | up to 15-20 | Not specified | [4] |
| [EMIM]OAc | 1-ethyl-3-methylimidazolium | Acetate | Can be increased up to 25 with microwave heating | Not specified | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research in this field. Below are generalized protocols for key experiments related to cellulose dissolution in imidazolium-based ionic liquids.
Protocol 1: Determination of Cellulose Solubility
-
Preparation of the Ionic Liquid: Ensure the ionic liquid is free of water and other impurities, as these can affect cellulose solubility. Drying under vacuum at an elevated temperature is a common practice.
-
Cellulose Preparation: Dry the cellulose sample (e.g., microcrystalline cellulose) in a vacuum oven to remove absorbed moisture.
-
Dissolution:
-
Place a known amount of the ionic liquid in a sealed vessel equipped with a magnetic stirrer and a temperature controller.
-
Gradually add small, known amounts of the dried cellulose to the ionic liquid while stirring.
-
Maintain a constant temperature and allow sufficient time for dissolution after each addition. The dissolution process can be monitored using a polarized light microscope until no birefringence from crystalline cellulose is observed.
-
-
Solubility Determination: The solubility is expressed as the maximum weight percentage of cellulose that can be dissolved to form a clear, homogeneous solution.
Protocol 2: Cellulose Regeneration
-
Dissolved Cellulose Solution: Prepare a solution of cellulose in the chosen imidazolium-based ionic liquid as described above.
-
Precipitation: Add a non-solvent (also known as an anti-solvent) such as water, ethanol, or acetone to the cellulose-ionic liquid solution while stirring.[13] This will cause the cellulose to precipitate out of the solution.
-
Washing: Separate the regenerated cellulose from the liquid phase by filtration or centrifugation.
-
Purification: Wash the regenerated cellulose repeatedly with the non-solvent to remove any residual ionic liquid.
-
Drying: Dry the purified regenerated cellulose, for example, by freeze-drying or solvent exchange followed by air-drying.
Visualizations
Logical Flow of Cellulose Dissolution
Caption: Workflow of cellulose dissolution in an imidazolium-based ionic liquid.
Signaling Pathway of Molecular Interactions
Caption: Key molecular interactions in cellulose dissolution by imidazolium-based ILs.
Experimental Workflow for Cellulose Regeneration
Caption: Experimental workflow for the regeneration of cellulose from an ionic liquid solution.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cellulose Crystal Dissolution in Imidazolium-Based Ionic Liquids: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of temperature on cellulose hydrogen bonds during dissolution in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Research on the Solubility of Cellulose in Different Ionic Liquids | Scientific.Net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
viscosity and density of 1-butyl-3-methylimidazolium acetate at different temperatures
An In-depth Technical Guide to the Viscosity and Density of 1-butyl-3-methylimidazolium Acetate at Different Temperatures
Abstract
This compound ([Bmim][OAc]), a prominent ionic liquid, has garnered significant attention for its role as a solvent in biomass processing and other chemical applications.[1][2] A thorough understanding of its temperature-dependent physical properties, particularly density and viscosity, is critical for the design and optimization of processes in which it is employed. This technical guide provides a comprehensive overview of the viscosity and density of [Bmim][OAc] across a range of temperatures. It includes tabulated experimental data, detailed descriptions of the methodologies used for these measurements, and an exploration of the theoretical models that describe these properties. This document is intended to serve as a key resource for researchers, scientists, and engineers working with this versatile ionic liquid.
Temperature-Dependent Density and Viscosity
The thermophysical properties of this compound exhibit a strong dependence on temperature. Generally, as temperature increases, both density and viscosity decrease. The decrease in density is typically linear, while the viscosity decreases more sharply in a non-linear fashion.[3][4] It is important to note that the presence of impurities, particularly water, can significantly affect these properties, with increased water content generally leading to lower viscosity.[5][6]
Density Data
The density of [Bmim][OAc] decreases linearly with an increase in temperature. This behavior is consistent with the thermal expansion of the liquid. The table below summarizes experimentally determined density values at atmospheric pressure across a range of temperatures.
| Temperature (K) | Density (g/cm³) | Reference |
| 273.15 | 1.073 | [5][6] |
| 298.15 | 1.054 | [7] |
| 313.15 | 1.043 | [8] |
| 328.15 | 1.032 | [7] |
| 353.15 | 1.015 | [5][6] |
| 363.15 | 1.007 | [5][6] |
Viscosity Data
The viscosity of [Bmim][OAc] is highly sensitive to temperature changes, decreasing exponentially as temperature rises.[2] This is a critical consideration for applications involving fluid transport and mixing. The data presented below has been compiled from various studies, and it is worth noting that discrepancies in reported values can often be attributed to differences in the purity and water content of the samples used.[5]
| Temperature (K) | Viscosity (mPa·s) | Reference |
| 298.15 | 208 | [9] |
| 323.15 | 60.3 | [5] |
| 353.15 | 21.4 | [2][5] |
| 373.15 | 11.2 | [2] |
| 393.15 | 6.5 | [2] |
Experimental Protocols
Accurate measurement of density and viscosity is fundamental to characterizing ionic liquids. The following sections detail the standard methodologies employed in the literature.
Density Measurement
A common and highly accurate method for determining the density of liquids is through the use of a vibrating tube densimeter.[4][10]
Protocol: Vibrating Tube Densitometry
-
Calibration: The instrument, typically an Anton Paar DMA series densimeter, is first calibrated using two standards of known density, such as dry air and ultrapure water, at the desired temperatures.
-
Sample Injection: A small, precisely measured volume of the [Bmim][OAc] sample is injected into a U-shaped borosilicate glass tube inside the instrument.
-
Oscillation: The tube is electromagnetically excited to oscillate at its characteristic frequency.
-
Frequency Measurement: The instrument measures the oscillation period, which is directly related to the mass, and therefore the density, of the fluid inside the tube.
-
Temperature Control: The temperature of the sample is precisely controlled by a built-in Peltier element, allowing for measurements across a range of temperatures.
-
Data Acquisition: The density is calculated by the instrument's software and recorded. For high-viscosity samples, a correction may be applied to account for the damping effect of the fluid on the tube's oscillation.[8]
Viscosity Measurement
Several techniques are used to measure the viscosity of ionic liquids, including falling-body, rotational, and capillary viscometers.[5][11]
Protocol: Falling-Body Viscometry
-
Apparatus: The viscometer consists of a precisely machined tube filled with the [Bmim][OAc] sample, enclosed in a high-pressure vessel for temperature and pressure control.
-
Sample Loading: The ionic liquid is carefully loaded into the measurement tube, ensuring it is free of air bubbles.
-
Falling Body: A cylindrical body (or sinker) of known dimensions and density is allowed to fall under gravity through the liquid.
-
Time Measurement: The time it takes for the body to fall between two marked points is accurately measured.
-
Viscosity Calculation: The viscosity is calculated based on the terminal velocity of the falling body, the densities of the body and the liquid, and the geometry of the tube and body, using Stokes' law with appropriate corrections for the tube walls.
-
Temperature Variation: Measurements are repeated at different controlled temperatures to determine the temperature dependence of the viscosity.[5][6]
Theoretical Framework and Visualizations
The relationship between temperature and the physical properties of [Bmim][OAc] can be described by established theoretical models.
Modeling Temperature Dependence
-
Density: The linear relationship between temperature (T) and density (ρ) can be expressed by the equation: ρ = a + bT where 'a' and 'b' are empirical constants determined by fitting the experimental data.
-
Viscosity: The temperature dependence of viscosity (η) for many ionic liquids does not follow a simple Arrhenius relationship. Instead, it is often better described by the Vogel-Fulcher-Tammann (VFT) equation:[3][12] η = A * exp(B / (T - T₀)) where A, B, and T₀ are fitting parameters. The T₀ parameter represents the ideal glass transition temperature. The Arrhenius equation can also be used for a less precise but simpler model.[13][14]
Diagrams
The following diagrams illustrate the experimental workflow and the fundamental relationships discussed.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1âButyl-3-methylimidazolium Acetate - figshare - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, >98% | IoLiTec [iolitec.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Butyl-3-methylimidazolium Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the ionic liquid 1-butyl-3-methylimidazolium acetate, often abbreviated as [Bmim][OAc]. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide details the characteristic chemical shifts, multiplicities, and assignments for each nucleus, supported by tabulated data and a visual representation of the molecular structure and atom numbering. Furthermore, a detailed experimental protocol for acquiring such spectra is provided.
Molecular Structure and Atom Numbering
The structural formula and atom numbering for this compound are presented below. This numbering scheme is used consistently throughout this guide for the assignment of NMR signals.
¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound provides distinct signals for each of the unique proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with those on the imidazolium ring appearing at the highest chemical shifts (downfield) due to the deshielding effect of the aromatic and positively charged ring. The protons of the butyl chain and the methyl group on the imidazolium ring appear at lower chemical shifts (upfield). The acetate anion gives rise to a characteristic singlet for its methyl protons.
A summary of the ¹H NMR spectral data in deuterated dimethyl sulfoxide (DMSO-d₆) is presented in Table 1.[1][2][3]
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆.
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 2 | 9.972 | Singlet | 1H |
| 4 | 7.843 | Singlet | 1H |
| 5 | 7.773 | Singlet | 1H |
| 6 | 4.182 | Triplet | 2H |
| 7 | 1.752 | Multiplet | 2H |
| 8 | 1.224 | Multiplet | 2H |
| 9 | 0.880 | Triplet | 3H |
| 10 | 3.867 | Singlet | 3H |
| 12 | 1.548 | Singlet | 3H |
¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum of this compound provides valuable information about the carbon framework of the molecule. Similar to the ¹H NMR spectrum, the carbons of the imidazolium ring are the most deshielded and appear at the highest chemical shifts. The carbons of the butyl group and the methyl substituent on the ring appear at lower chemical shifts. The acetate anion shows two distinct signals for its carboxyl and methyl carbons.
The ¹³C NMR spectral data in DMSO-d₆ is summarized in Table 2.
Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆.
| Atom Number | Chemical Shift (δ, ppm) |
| 2 | 137.5 |
| 4 | 123.6 |
| 5 | 122.3 |
| 6 | 48.5 |
| 7 | 31.3 |
| 8 | 18.8 |
| 9 | 13.4 |
| 10 | 35.8 |
| 11 | 172.1 |
| 12 | 24.1 |
Experimental Protocol for NMR Analysis
The following section outlines a typical experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
4.1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and suitable solvent for this compound, as it is a good solvent for ionic liquids and its residual proton and carbon signals do not significantly overlap with the analyte signals.
-
Concentration: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. A small amount can be added to the NMR tube.
-
NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use to avoid impurities in the spectrum.
4.2. NMR Spectrometer and Parameters
The following parameters are typical for a 400 MHz NMR spectrometer:
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.
-
Number of Scans (ns): 8-16 scans are usually adequate to obtain a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 12-16 ppm is generally sufficient to cover all proton signals.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 200-220 ppm is appropriate to cover all carbon signals.
Logical Relationship of NMR Data Acquisition
The logical workflow for acquiring and processing NMR data for this compound is illustrated in the following diagram.
Caption: Workflow for NMR analysis of [Bmim][OAc].
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For more advanced applications, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to further confirm the assignments and elucidate the connectivity of the molecule.
References
molecular structure of 1-butyl-3-methylimidazolium acetate
An In-depth Technical Guide on the Molecular Structure of 1-Butyl-3-methylimidazolium Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ([Bmim][OAc]), a prominent room-temperature ionic liquid. Due to the challenges in obtaining single crystals of this compound, a definitive experimental crystal structure with precise bond lengths and angles is not publicly available in the literature. Therefore, this guide synthesizes information from spectroscopic analyses and computational studies to elucidate its molecular characteristics.
Molecular Structure and Conformation
This compound is an ionic compound consisting of a 1-butyl-3-methylimidazolium cation ([Bmim]⁺) and an acetate anion ([OAc]⁻). The structure of these ions is depicted below.
1-Butyl-3-methylimidazolium Cation ([Bmim]⁺):
The cation features a planar five-membered imidazolium ring with a methyl group attached to one nitrogen atom and a butyl group attached to the other. The butyl chain can adopt various conformations, with computational studies on similar 1-butyl-3-methylimidazolium-based ionic liquids suggesting that different conformers, such as trans-trans (TT) and gauche-trans (GT), can coexist.
Acetate Anion ([OAc]⁻):
The acetate anion is a simple carboxylate with the chemical formula CH₃COO⁻. The negative charge is delocalized across the two oxygen atoms.
Interactions: The primary interaction between the cation and anion is electrostatic. Furthermore, hydrogen bonding plays a significant role, particularly between the acidic protons of the imidazolium ring (especially the C2-H proton) and the oxygen atoms of the acetate anion.
Spectroscopic Characterization
Spectroscopic methods are crucial for confirming the synthesis and purity of this compound and for providing insights into its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to verify the chemical structure of the cation.
Table 1: ¹H NMR Chemical Shifts of this compound. [1]
| Protons | Chemical Shift (δ/ppm) in DMSO-d₆ | Multiplicity | Integration |
| CH ₃ (acetate) | 1.56 | s | 3H |
| CH ₃ (butyl) | 1.00 | t | 3H |
| CH ₂ (butyl) | 1.21 | m | 2H |
| CH ₂ (butyl) | 1.71 | m | 2H |
| N-CH ₃ | 3.94 | s | 3H |
| N-CH ₂ | 4.15 | t | 2H |
| Imidazole Ring H | 7.85 | s | 1H |
| Imidazole Ring H | 7.93 | s | 1H |
| N-CH -N | 10.26 | s | 1H |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy helps to identify the functional groups present in the molecule.
Table 2: Characteristic FTIR Absorption Bands of this compound. [2]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2958 | C-H stretching (aliphatic) |
| 1600-1550 | C=O asymmetric stretching (acetate) |
| 1376 | C=O symmetric stretching (acetate) |
| 1174 | Imidazolium ring stretching |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through an anion exchange reaction from 1-butyl-3-methylimidazolium chloride ([Bmim]Cl).[3][4][5]
Materials:
-
1-butyl-3-methylimidazolium chloride ([Bmim]Cl)
-
Silver acetate (AgOAc)
-
Deionized water
Procedure:
-
Dissolve a known amount of [Bmim]Cl in deionized water.
-
In a separate container, dissolve a stoichiometric amount of silver acetate in deionized water.
-
Slowly add the silver acetate solution to the [Bmim]Cl solution with constant stirring.
-
A white precipitate of silver chloride (AgCl) will form immediately.
-
Continue stirring the mixture at room temperature for several hours to ensure complete reaction.
-
Separate the AgCl precipitate by filtration.
-
Remove the water from the filtrate under reduced pressure to obtain pure this compound.
Characterization Protocols
NMR Spectroscopy:
-
Dissolve a small sample of the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Analyze the chemical shifts, multiplicities, and integration to confirm the structure.
FTIR Spectroscopy:
-
Obtain the FTIR spectrum of the neat ionic liquid using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of the cation and anion.
Visualizations
Below are diagrams illustrating the synthesis workflow and a conceptual diagram of its application in biomass dissolution.
Caption: Workflow for the synthesis of this compound.
Caption: Conceptual diagram of biomass dissolution using this compound.
References
The Green Solvent Frontier: A Technical Guide to 1-Butyl-3-methylimidazolium Acetate
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The quest for sustainable chemical processes has propelled the exploration of green solvents, with ionic liquids (ILs) emerging as a promising class of compounds. Among them, 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) has garnered significant attention for its remarkable properties and versatile applications. This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and key applications of [Bmim][OAc], tailored for professionals in research and development.
Core Physicochemical Properties
This compound is a room temperature ionic liquid characterized by its low volatility, high thermal stability, and excellent solvation capabilities.[1] A summary of its key quantitative properties is presented below.
| Property | Value | Temperature (°C) | Pressure | Reference(s) |
| Molecular Weight | 198.26 g/mol | - | - | [2],[3],[4],[5] |
| Density | 1.05 g/mL | Ambient | Ambient | [6],[4] |
| 1.0578 g/cm³ | 25 | Ambient | [7] | |
| 1.0519 g/cm³ | 35 | Ambient | [7] | |
| 1.0466 g/cm³ | 45 | Ambient | [7] | |
| 1.0420 g/cm³ | 55 | Ambient | [7] | |
| Viscosity | 208 cP | 25 | Ambient | [2],[3] |
| 554 cP | Not Specified | Not Specified | [8] | |
| Melting Point | -20 °C | - | - | [6],[9],[4] |
| < Room Temperature | - | - | [2],[3] | |
| Flash Point | 153 °C | - | - | [6],[9],[4] |
| Thermal Decomposition | Active decomposition above 200 °C | - | - | [10] |
| Maximum decomposition rate at 242 °C | - | - | [10] | |
| Conductivity | 1.44 mS/cm | 30 | - | [2],[3] |
| 1.1 mS/cm | Not Specified | - | [8] |
Solubility Profile
[Bmim][OAc] exhibits a versatile solubility profile. It is completely miscible with water.[9] Its hydrophilic nature, attributed to the acetate anion, also allows for the dissolution of a wide range of polar and hydrogen-bond-donating solutes.[3] This ionic liquid is particularly renowned for its exceptional ability to dissolve cellulose and other biopolymers, a property stemming from the strong hydrogen bonding interactions between the acetate anion and the hydroxyl groups of these macromolecules.[3] While it is soluble in some conventional organic solvents like methanol, acetonitrile, ethanol, and acetone, it is not miscible with all organic solvents, such as ethyl acetate.[11]
Key Applications and Experimental Protocols
The unique properties of [Bmim][OAc] have led to its application in various fields, including biomass processing, organic synthesis, and carbon capture.
Cellulose Dissolution
[Bmim][OAc] is a highly effective solvent for cellulose, enabling its processing and derivatization without the need for harsh and volatile organic solvents.[3][12]
Experimental Protocol: Cellulose Dissolution in [Bmim][OAc]
A general procedure for dissolving cellulose in [Bmim][OAc] is as follows:
-
Drying: Both the cellulose and [Bmim][OAc] should be thoroughly dried under vacuum to remove any residual water, which can significantly affect the dissolution process.[13]
-
Mixing: A predetermined amount of dried cellulose is gradually added to the dried [Bmim][OAc] in a sealed vessel under an inert atmosphere (e.g., nitrogen) to prevent moisture absorption.
-
Heating and Stirring: The mixture is heated to a specific temperature (e.g., 50-80 °C) with continuous stirring until the cellulose is completely dissolved.[12][13] The dissolution process can be monitored using polarized light microscopy.[12]
-
Co-solvent (Optional): In some cases, a co-solvent such as N,N-dimethylacetamide (DMAc) can be added to [Bmim][OAc] to enhance the solubility of cellulose.[14][15]
Logical Workflow for Cellulose Dissolution
Caption: Workflow for the dissolution of cellulose in this compound.
Organic Synthesis
The polar and non-volatile nature of [Bmim][OAc] makes it an excellent medium for various organic reactions.[3] It can act as both a solvent and a catalyst, enhancing reaction rates and selectivity.[3]
Experimental Protocol: CO2 Hydrosilylation Catalyzed by [Bmim][OAc]
A representative protocol for the hydrosilylation of CO2 using [Bmim][OAc] as a catalyst is as follows:
-
Reactor Setup: A screw-capped Schlenk flask equipped with a magnetic stir bar is charged with the solvent (e.g., acetonitrile-d3), the silane reagent (e.g., Et3SiH), and the [Bmim][OAc] catalyst under a nitrogen atmosphere.[16]
-
CO2 Introduction: The flask is pressurized with CO2 to the desired pressure (e.g., 2 bar) and then vented. This process is repeated multiple times to ensure a CO2-saturated atmosphere.[16]
-
Reaction: The reactor is sealed and heated to the reaction temperature (e.g., 90 °C) in an oil bath with stirring for the specified duration.[16]
-
Product Analysis: The reaction mixture can be directly analyzed by techniques such as NMR spectroscopy to determine the conversion and product distribution.
Signaling Pathway for Catalytic CO2 Hydrosilylation
Caption: Simplified reaction pathway for the [Bmim][OAc]-catalyzed hydrosilylation of CO2.
Extraction Processes
[Bmim][OAc] can be employed in liquid-liquid extraction processes for the separation of various compounds, including the extraction of lignin from biomass.[3]
Experimental Protocol: General Liquid-Liquid Extraction
A general procedure for using [Bmim][OAc] in an extraction process is:
-
Phase System Preparation: A two-phase system is created by combining the [Bmim][OAc] phase containing the target analyte with an immiscible solvent.
-
Extraction: The mixture is vigorously agitated to facilitate mass transfer of the analyte between the two phases.
-
Phase Separation: The mixture is allowed to settle, and the two phases are separated.
-
Analyte Recovery: The analyte is then recovered from the extracting solvent, and the [Bmim][OAc] can potentially be recycled.
Synthesis of this compound
[Bmim][OAc] is typically synthesized through an anion exchange reaction. A common method involves the reaction of 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) with a metal acetate, such as silver acetate (AgAc).[1][17] The precipitation of the insoluble metal chloride drives the reaction to completion.
Experimental Workflow for [Bmim][OAc] Synthesis
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound stands out as a versatile and effective green solvent with a wide range of applications. Its favorable physicochemical properties, coupled with its ability to dissolve challenging substrates like cellulose, make it a valuable tool for researchers and professionals in drug development and other scientific disciplines. The detailed protocols and data presented in this guide aim to facilitate its adoption and further exploration in the development of sustainable chemical processes. As research continues, the full potential of [Bmim][OAc] as a cornerstone of green chemistry is yet to be fully realized.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, >98% | IoLiTec [iolitec.de]
- 3. roco.global [roco.global]
- 4. 284049-75-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C10H18N2O2 | CID 15953398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 284049-75-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. proionic.com [proionic.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Understanding the dissolution of cellulose in this compound+DMAc solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. semanticscholar.org [semanticscholar.org]
interactions of [BMIM][OAc] with lignin and hemicellulose
An In-depth Technical Guide to the Interactions of [BMIM][OAc] with Lignin and Hemicellulose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interactions between the ionic liquid 1-butyl-3-methylimidazolium acetate, [BMIM][OAc], and the key biomass components, lignin and hemicellulose. The content is curated for researchers, scientists, and professionals in drug development who are exploring the applications of ionic liquids in biomass processing and biorefining.
Core Interactions and Mechanisms
[BMIM][OAc] has demonstrated significant efficacy in the dissolution and fractionation of lignocellulosic biomass. Its interactions with lignin and hemicellulose are complex, involving both physical dissolution and chemical transformations.
Dissolution of Hemicellulose
The dissolution of hemicellulose in [BMIM][OAc] is primarily a physical process driven by the disruption of the extensive hydrogen bond network within the polysaccharide. The acetate anion of the ionic liquid acts as a strong hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl groups of the hemicellulose, which overcomes the intermolecular forces holding the polymer chains together. The solubility of hemicellulose in imidazolium-based ionic liquids is influenced by factors such as temperature, with an optimal temperature leading to maximum solubility before potential degradation at higher temperatures.[1]
Dissolution and Depolymerization of Lignin
The interaction of [BMIM][OAc] with lignin is more multifaceted. The dissolution process is also initiated by the disruption of hydrogen bonds.[2] However, [BMIM][OAc] also actively participates in the chemical modification of the lignin structure. The basicity of the acetate anion facilitates the cleavage of the most abundant and labile ether linkages in lignin, specifically the β-O-4 bonds.[3][4][5][6][7] This cleavage leads to the depolymerization of the lignin polymer, resulting in a decrease in its molecular weight.[3][8][9][10]
Covalent Modification of Lignin
A critical aspect of the interaction is the covalent bonding of the [BMIM] cation to the lignin structure.[3][4][8][9][10] The highly basic acetate anion can deprotonate the C2 position of the imidazolium ring of the [BMIM] cation, forming a highly reactive N-heterocyclic carbene (NHC).[3][7][8][9][10] This NHC can then undergo nucleophilic addition to electrophilic sites on the lignin, such as aldehyde groups, forming stable C-C bonds.[3][7][8][9][10] This covalent modification leads to the incorporation of nitrogen into the lignin structure and prevents condensation reactions that can occur under other treatment conditions.[3][8][9][10] The extent of this modification is temperature-dependent, with higher temperatures leading to increased nitrogen content in the treated lignin.[3]
Quantitative Data on Lignin Depolymerization
The depolymerization of lignin in [BMIM][OAc] has been quantified through changes in its molecular weight. The following table summarizes the effect of temperature on the weight-average molecular weight (Mw) and polydispersity index (PDI) of spruce dioxane lignin after treatment with [BMIM][OAc].
| Treatment Temperature (°C) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Nitrogen Content (%) |
| 80 | 7.7 | 5.1 | 2.4 |
| 150 | 3.6 | 3.0 | 6.5 |
Data sourced from studies on spruce dioxane lignin treated with [bmim]OAc for 24 hours.[3][8]
Experimental Protocols
While specific experimental protocols can vary, this section outlines a general methodology for the dissolution and fractionation of lignocellulosic biomass using [BMIM][OAc], based on common practices cited in the literature.
General Biomass Dissolution and Fractionation
-
Drying: The lignocellulosic biomass (e.g., wood meal, bagasse) is dried under vacuum to remove moisture, which can negatively impact the dissolution process.
-
Dissolution: The dried biomass is mixed with [BMIM][OAc] in a sealed reactor. The mixture is heated and stirred at a controlled temperature (e.g., 80-150 °C) for a specific duration (e.g., 1 to 24 hours) to achieve dissolution.[3][7][8]
-
Regeneration of Cellulose: An anti-solvent, typically water or an acetone/water mixture, is added to the viscous solution to selectively precipitate the cellulose.[11]
-
Separation: The regenerated cellulose is separated from the ionic liquid solution containing dissolved lignin and hemicellulose by centrifugation or filtration.
-
Lignin and Hemicellulose Isolation: Lignin and hemicellulose can be subsequently precipitated from the ionic liquid solution by the addition of more anti-solvent or by changing the pH.[11] For instance, adding acetone first can precipitate polysaccharides, followed by the addition of water to precipitate lignin.[11]
-
Washing and Drying: The precipitated fractions are thoroughly washed with the anti-solvent to remove any residual ionic liquid and then dried.
Characterization Techniques
-
Molecular Weight Determination: Size-Exclusion Chromatography (SEC) is employed to determine the weight-average molecular weight (Mw) and number-average molecular weight (Mn), and to calculate the polydispersity index (PDI = Mw/Mn) of the lignin fractions.[4][5][6][8]
-
Structural Analysis: 1D (¹H, ¹³C) and 2D (HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the structural changes in lignin and hemicellulose, including the cleavage of linkages and the covalent attachment of the [BMIM] cation.[3][4][5][6][8][9][10]
-
Identification of Low-Molecular-Weight Products: High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is utilized to identify the specific low-molecular-weight compounds and nitrogen-containing lignin oligomers formed during the treatment.[3][7][8][9][10]
Visualizations
The following diagrams illustrate the key interactions and workflows described in this guide.
Caption: Lignin depolymerization and covalent modification pathway in [BMIM][OAc].
Caption: A typical workflow for the fractionation of lignocellulosic biomass using [BMIM][OAc].
Caption: The dissolution mechanism of hemicellulose in [BMIM][OAc].
Conclusion
[BMIM][OAc] is a powerful solvent for the dissolution and fractionation of lignin and hemicellulose. However, its role extends beyond that of a simple solvent, as it actively participates in the chemical modification of lignin through depolymerization and covalent bond formation. This dual functionality offers opportunities for the controlled breakdown of lignin into valuable aromatic precursors but also necessitates careful consideration of the chemical changes imparted to the biopolymer and the recyclability of the ionic liquid. A thorough understanding of these interactions is paramount for the development of efficient and sustainable biorefining processes.
References
- 1. Dissolution of bamboo hemicellulose in 1-butyl-3-methylimidazolium halide-based ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of Ionic Liquid Lignins Isolated from Spruce Wood with this compound and Methyl Sulfate and Their Binary Mixtures with DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Transformations of Lignin Under the Action of 1-Butyl-3-Methylimidazolium Ionic Liquids: Covalent Bonding and the Role of Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Review on the Partial and Complete Dissolution and Fractionation of Wood and Lignocelluloses Using Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dissolving Cellulose in [BMIM][OAc]
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of cellulose in the ionic liquid 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]). The information is compiled from various scientific sources to ensure a comprehensive and practical guide for laboratory applications, including drug delivery systems and biomaterial development.
Introduction
Cellulose, a highly abundant and renewable biopolymer, possesses significant potential in various fields due to its biocompatibility and biodegradability. However, its poor solubility in common solvents, owing to its extensive intra- and intermolecular hydrogen bonding network, has limited its widespread application. Ionic liquids (ILs), particularly this compound ([BMIM][OAc]), have emerged as effective non-derivatizing solvents for cellulose. The dissolution process in [BMIM][OAc] involves the disruption of the hydrogen bonds within the cellulose structure, primarily by the acetate anion, leading to the separation of individual polymer chains.
The dissolution mechanism is a synergistic effort of both the anion and the cation of the ionic liquid. The acetate anion ([OAc]⁻) plays a crucial role by forming strong hydrogen bonds with the hydroxyl groups of cellulose, effectively breaking the existing hydrogen bond network of the polymer.[1][2] Concurrently, the 1-butyl-3-methylimidazolium cation ([BMIM]⁺) interacts with the cellulose chains, contributing to the overall dissolution process.[1]
Data Presentation
The dissolution of cellulose in [BMIM][OAc] is influenced by several factors, including temperature, time, cellulose concentration, and the presence of co-solvents. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Conditions | Source |
| Cellulose Solubility | Up to 25 wt% | Temperature < 100 °C | [3] |
| 30% mass fraction | 120 °C for 20 min | [1] | |
| Dissolution Temperature | 35 °C to 55 °C | Significant improvement in dissolution compared to room temperature. | [4] |
| 85 °C | Dissolution within 15 minutes for certain cellulose types. | [1] | |
| Effect of Co-solvent (DMSO) | Enhanced dissolution | Can be conducted at room temperature. | [1] |
| Faster dissolution | Decreases solution viscosity. | [3] | |
| Effect of Co-solvent (DMAc) | Faster dissolution | Increased "free" anions and cations. | [5] |
| Swelling (>65% DMAc) | Selective dissolution (35-60% DMAc), Complete dissolution (<30% DMAc). | [6] |
Experimental Protocol
This protocol describes a general method for dissolving cellulose in [BMIM][OAc]. It is recommended to optimize the parameters based on the specific type of cellulose and the desired final concentration.
Materials:
-
Cellulose (e.g., microcrystalline cellulose, cotton linters)
-
This compound ([BMIM][OAc])
-
Optional: Co-solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc)
-
Heating and stirring apparatus (e.g., heating mantle with a magnetic stirrer, oil bath)
-
Glassware (e.g., beaker, flask)
-
Vacuum oven (for drying cellulose)
Procedure:
-
Cellulose Pre-treatment (Drying):
-
Dry the cellulose sample in a vacuum oven at 60-80 °C for at least 4 hours to remove any residual moisture. Water can negatively impact the dissolution process.
-
-
Dissolution Setup:
-
Place the desired amount of [BMIM][OAc] into a clean, dry glass vessel equipped with a magnetic stirrer.
-
If using a co-solvent, add it to the [BMIM][OAc] and mix until a homogeneous solution is formed. The use of co-solvents like DMSO or DMAc can enhance the dissolution rate and allow for lower operating temperatures.[1][3]
-
-
Dissolution Process:
-
Begin stirring the [BMIM][OAc] or the [BMIM][OAc]/co-solvent mixture.
-
Gradually add the dried cellulose to the ionic liquid while maintaining constant stirring.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C). Higher temperatures generally lead to faster dissolution.[7]
-
Continue heating and stirring until the cellulose is completely dissolved, which is indicated by the formation of a clear and viscous solution. The time required can range from minutes to several hours depending on the cellulose type, concentration, and temperature.[1][4]
-
-
Observation and Completion:
-
The dissolution process can be monitored visually. Initially, the cellulose will swell, followed by gradual dissolution.[8]
-
Complete dissolution is achieved when no solid particles are visible to the naked eye.
-
-
Cellulose Regeneration (Optional):
-
To regenerate the cellulose, an anti-solvent such as water, ethanol, or acetone can be added to the cellulose-[BMIM][OAc] solution. This will cause the cellulose to precipitate out of the solution.
-
The precipitated cellulose can then be collected by filtration, washed thoroughly with the anti-solvent to remove any residual ionic liquid, and dried.
-
Visualizations
Cellulose Dissolution Workflow
The following diagram illustrates the key steps involved in the dissolution of cellulose in [BMIM][OAc].
References
- 1. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dissolution of cellulose in the mixed solvent of [bmim]Cl–DMAc and its application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Experimental Research on the Solubility of Cellulose in Different Ionic Liquids | Scientific.Net [scientific.net]
Regeneration of Cellulose from 1-Butyl-3-methylimidazolium Acetate ([Bmim][OAc]) Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regeneration of cellulose from a 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) solution. The information compiled herein is intended to guide researchers in the controlled precipitation and recovery of cellulose for various applications, including the development of films, fibers, hydrogels, and aerogels.
Introduction
This compound ([Bmim][OAc]) is an ionic liquid renowned for its ability to dissolve cellulose directly and efficiently without derivatization. The dissolution process involves the disruption of the extensive hydrogen-bonding network present in cellulose by the ions of the ionic liquid. Specifically, the acetate anion forms strong hydrogen bonds with the hydroxyl protons of cellulose, while the imidazolium cation interacts with the hydroxyl oxygens.[1] Regeneration of cellulose is achieved by introducing an anti-solvent that is miscible with the ionic liquid but is a non-solvent for cellulose. This process leads to the reformation of intermolecular hydrogen bonds between cellulose chains, causing its precipitation. The choice of anti-solvent and the regeneration conditions significantly influence the morphology, crystallinity, and mechanical properties of the resulting cellulose material.[2]
Experimental Protocols
Materials and Equipment
-
Cellulose source (e.g., microcrystalline cellulose, cotton linters, wood pulp)
-
This compound ([Bmim][OAc]) (≥95% purity)
-
Anti-solvents (e.g., deionized water, ethanol, acetone)
-
Heating and stirring apparatus (e.g., oil bath with magnetic stirrer, heating mantle)
-
Beakers and flasks
-
Vacuum filtration system
-
Washing solvents (e.g., deionized water, ethanol)
-
Drying oven or freeze-dryer
Protocol 1: Dissolution of Cellulose in [Bmim][OAc]
This protocol describes the dissolution of cellulose in [Bmim][OAc]. The concentration of cellulose can be varied depending on the desired viscosity of the solution and the degree of polymerization of the cellulose source.
-
Drying: Dry the cellulose source in a vacuum oven at 60-80°C overnight to remove any residual moisture, which can affect the dissolution efficiency.
-
Preparation: In a dry flask, add the desired amount of [Bmim][OAc].
-
Heating and Stirring: Heat the [Bmim][OAc] to 80-100°C with continuous stirring.
-
Cellulose Addition: Gradually add the dried cellulose to the heated ionic liquid under vigorous stirring. A typical concentration ranges from 5 to 10 wt%.[3]
-
Dissolution: Continue heating and stirring the mixture at 80-100°C until the cellulose is completely dissolved, which can take from a few minutes to several hours depending on the cellulose source and particle size.[4] The solution should become clear and highly viscous. For higher molecular weight cellulose, longer dissolution times may be required.[5]
Protocol 2: Regeneration of Cellulose using Water as an Anti-solvent
This protocol details the regeneration of dissolved cellulose by precipitation in water, a commonly used and effective anti-solvent.[2]
-
Precipitation: While stirring, slowly add the cellulose-[Bmim][OAc] solution into a beaker containing deionized water at room temperature. The volume of water should be significantly larger than the volume of the cellulose solution (e.g., 10:1 ratio).
-
Cellulose Precipitation: Cellulose will immediately precipitate as a white, flocculent solid or a hydrogel, depending on the concentration.
-
Washing: Separate the regenerated cellulose from the ionic liquid/water mixture by vacuum filtration.
-
Purification: Wash the collected cellulose thoroughly with copious amounts of deionized water to remove any residual ionic liquid. The washing process can be repeated several times until the filtrate shows a neutral pH.
-
Drying: Dry the purified cellulose using a preferred method. For a porous, high-surface-area material, freeze-drying is recommended. For films or denser materials, oven-drying at 60-80°C can be used.
Data Presentation
The properties of regenerated cellulose are highly dependent on the choice of anti-solvent. The following tables summarize the influence of different anti-solvents on the crystallinity and degree of polymerization of regenerated cellulose.
Table 1: Effect of Anti-solvent on the Crystallinity Index of Regenerated Cellulose
| Anti-solvent | Crystallinity Index (%) | Reference |
| Water | 43.9 | [6] |
| Ethanol | 20.3 | [6] |
| Methanol | 26.9 | [6] |
| n-propanol | 12.5 | [6] |
| Acetone | Lower than water/alcohols | [2] |
Note: The crystallinity index of the original cellulose is typically higher. The dissolution and regeneration process generally leads to a decrease in crystallinity and a transformation from the native Cellulose I to the Cellulose II crystalline allomorph.[3][4]
Table 2: Influence of Dissolution and Regeneration on the Degree of Polymerization (DP) of Cellulose
| Condition | Change in DP | Reference |
| Dissolution at 90°C for 5h in [Bmim][Cl] | <10% decrease | [7] |
| Dissolution at 120°C in [Bmim][Cl] | Decreased with time | [7] |
| General observation | Slightly decreased | [4] |
Note: Higher temperatures and longer dissolution times can lead to a greater reduction in the degree of polymerization of cellulose.[7]
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the regeneration of cellulose from a [Bmim][OAc] solution.
Caption: Experimental workflow for the regeneration of cellulose.
Molecular Mechanism of Regeneration
The diagram below illustrates the molecular interactions during the dissolution and regeneration of cellulose.
Caption: Mechanism of cellulose regeneration from ionic liquid.
References
- 1. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellulose regeneration from a cellulose/ionic liquid mixture: the role of anti-solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dissolution and recovery of cellulose from 1-butyl-3-methylimidazolium chloride in presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of [BMIM][OAc] in Lignocellulosic Fractionation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fractionation of lignocellulosic biomass into its primary components—cellulose, hemicellulose, and lignin—is a critical step in the development of biorefineries for the production of biofuels, biochemicals, and other value-added products. Ionic liquids (ILs), particularly 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]), have emerged as effective solvents for this purpose due to their ability to dissolve and fractionate lignocellulosic materials under relatively mild conditions.[1][2] This document provides detailed application notes and protocols for the use of [BMIM][OAc] in lignocellulosic fractionation, aimed at researchers, scientists, and drug development professionals.
[BMIM][OAc] is a basic ionic liquid that can effectively disrupt the complex network of hydrogen bonds within the lignocellulosic matrix, leading to the dissolution of cellulose, hemicellulose, and lignin.[3][4] The acetate anion plays a crucial role in this process by acting as a strong hydrogen bond acceptor.[3][5] The subsequent addition of an anti-solvent, such as water or acetone, allows for the selective precipitation and recovery of the fractionated components.[3][6]
Data Presentation
The efficiency of lignocellulosic fractionation using [BMIM][OAc] is influenced by several factors, including the type of biomass, pretreatment temperature, and time. The following tables summarize quantitative data from various studies to provide a comparative overview of the process.
| Biomass Type | Pretreatment Conditions | Delignification (%) | Cellulose Recovery (%) | Hemicellulose Removal (%) | Reference |
| Wood | |||||
| Mixed Softwood | 100°C, 15 h | - | - | - | [7] |
| Spruce and Hornbeam Wood | Not specified | Decrease in lignin content | - | - | [1][8] |
| Spruce Wood | 120°C, 6 h | - | - | - | [6] |
| Agricultural Residues | |||||
| Wheat Straw | 120°C, 120 min, 1:5 (w/w) biomass:[Emim][Ac] | - | - | High | [9] |
| Barley Straw | 120°C, 120 min, 1:5 (w/w) biomass:[Emim][Ac] | - | - | Low | [9] |
| Grape Stem | 120°C, 120 min, 1:5 (w/w) biomass:[Emim][Ac] | - | - | High | [9] |
| Rice Straw | Not specified | - | - | - | [10] |
| Other Biomass | |||||
| Oil Palm Frond | 80°C, 15 min, 10% solid loading | 52.6% (with [Emim]OAc) | 100% glucose recovery | - | [11] |
| Typha capensis | Not specified | Altered lignin structure | - | - | [12] |
Note: Data for [BMIM][OAc] is presented where available; some studies used the similar ionic liquid [Emim][Ac].
| Parameter | Value | Biomass Type | Reference |
| Sugar Yield | |||
| Glucose Yield (mg/g biomass) | 158.2 ± 5.2 | Wheat Straw ([Emim][Ac]) | [9] |
| Glucose Yield (mg/g biomass) | 51.1 ± 3.1 | Barley Straw ([Emim][Ac]) | [9] |
| Glucose Yield (mg/g biomass) | 175.3 ± 2.3 | Grape Stem ([Emim][Ac]) | [9] |
| Fermentable Sugar Yield | 92.5% | Mixed Softwood | [7] |
| Lignin Properties | |||
| Molecular Weight (Mw) | Decrease to 3.6 kDa | Spruce Dioxane Lignin | [5] |
| Covalently Bound [bmim] cations | 10.8 per 100 aromatic units | Spruce Dioxane Lignin | [5] |
| Hemicellulose Solubility | |||
| Solubility in [Bmim]acetate at 150°C | 15.56 g/100 g IL | Bamboo Hemicellulose | [13] |
Experimental Protocols
This section provides a generalized protocol for the fractionation of lignocellulosic biomass using [BMIM][OAc]. Researchers should optimize the conditions based on their specific biomass and desired outcomes.
Protocol 1: Lignocellulosic Biomass Fractionation with [BMIM][OAc]
1. Materials:
-
Lignocellulosic biomass (e.g., wood chips, straw), dried and milled
-
This compound ([BMIM][OAc])
-
Anti-solvent (e.g., acetone, water, or a mixture)
-
Deionized water
-
Ethanol
2. Equipment:
-
Reaction vessel (e.g., three-necked flask)
-
Heating and stirring system (e.g., magnetic stirrer with heating mantle)
-
Inert atmosphere setup (e.g., nitrogen or argon gas)
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Centrifuge
-
Drying oven or freeze-dryer
3. Procedure:
-
Dissolution:
-
Place the dried and milled lignocellulosic biomass into the reaction vessel.
-
Add [BMIM][OAc] to the vessel at a desired biomass-to-IL ratio (e.g., 1:10 w/w).
-
Heat the mixture to the desired temperature (e.g., 80-150°C) under an inert atmosphere with constant stirring.[6][14]
-
Maintain the temperature and stirring for the desired reaction time (e.g., 2-6 hours) to ensure complete dissolution.[6]
-
-
Fractionation:
-
Cool the reaction mixture to room temperature.
-
Precipitation of Polysaccharides: Slowly add an anti-solvent such as acetone to the mixture while stirring to precipitate the polysaccharides (cellulose and hemicellulose).[6]
-
Separate the precipitated polysaccharides by filtration or centrifugation.
-
Wash the polysaccharide fraction with the anti-solvent and then with deionized water to remove any residual IL.
-
Dry the purified polysaccharide fraction.
-
Precipitation of Lignin: Add a large excess of water to the remaining filtrate to precipitate the lignin.[6]
-
Separate the precipitated lignin by filtration or centrifugation.
-
Wash the lignin fraction thoroughly with deionized water.
-
Dry the purified lignin fraction.
-
-
Ionic Liquid Recycling:
Visualizations
Logical Workflow for Lignocellulosic Fractionation
Caption: Workflow of lignocellulosic fractionation using [BMIM][OAc].
Mechanism of Lignocellulose Dissolution
Caption: Mechanism of lignocellulose dissolution in [BMIM][OAc].
Conclusion
The use of [BMIM][OAc] for lignocellulosic fractionation presents a promising and versatile platform for biorefinery applications. Its ability to efficiently dissolve and separate the major components of biomass under relatively mild conditions offers significant advantages over traditional methods. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of [BMIM][OAc] for their specific research and development needs. Further research into the optimization of reaction conditions for different biomass types and the development of even more efficient and cost-effective ionic liquids will continue to advance this important field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Review on the Partial and Complete Dissolution and Fractionation of Wood and Lignocelluloses Using Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Transformations of Lignin Under the Action of 1-Butyl-3-Methylimidazolium Ionic Liquids: Covalent Bonding and the Role of Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Complex effect of lignocellulosic biomass pretreatment with 1-butyl-3-methylimidazolium chloride ionic liquid on various aspects of ethanol and fumaric acid production by immobilized cells within SSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anionic structural effect on the dissolution of arabinoxylan-rich hemicellulose in 1-butyl-3-methylimidazolium carboxylate-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: Fabrication of Advanced Materials from Cellulose Using [BMIM][OAc]
Introduction
The dissolution mechanism involves the disruption of cellulose's hydrogen bonds. The acetate anion ([OAc]⁻) of the ionic liquid plays a crucial role by forming strong hydrogen bonds with the hydroxyl groups of cellulose, while the [BMIM]⁺ cation interacts with the cellulose hydroxyl oxygen.[5][6] This interaction overcomes the native hydrogen bonding within the cellulose structure, leading to its dissolution.[7]
Material Regeneration
Once dissolved, cellulose can be regenerated into a solid form by introducing an anti-solvent, most commonly water, ethanol, or acetone.[2][5] The addition of an anti-solvent, like water, shifts the equilibrium. Water molecules form new hydrogen bonds with the [OAc]⁻ anions, which weakens the cellulose-anion interaction.[5][7] This allows the cellulose chains to re-associate and form new cellulose-cellulose hydrogen bonds, leading to precipitation and the formation of a regenerated material.[5] This process typically converts the crystalline structure of native cellulose (Cellulose I) to a more amorphous form known as Cellulose II.[1][3]
Applications in Research and Drug Development
The ability to dissolve and reshape cellulose has significant implications for various fields, particularly for biomedical and pharmaceutical applications.
-
Drug Delivery Systems: Regenerated cellulose materials are highly promising for drug delivery due to their biocompatibility, biodegradability, and high porosity.[8][9] They can be fabricated into hydrogels, aerogels, or xerogels to encapsulate therapeutic agents.[10][11] The release of the drug can be controlled by the material's structure, with denser materials typically showing slower, more sustained release profiles.[11][12]
-
Biomedical Materials: The porous and biocompatible nature of regenerated cellulose makes it suitable for tissue engineering scaffolds and wound dressing materials.
-
Functional Films and Membranes: Cellulose regenerated from [BMIM][OAc] can be cast into transparent and flexible films.[1] These films have potential applications as biodegradable packaging, sensors, or electro-active papers.[13]
Below is a general workflow for fabricating materials from cellulose dissolved in [BMIM][OAc].
Caption: General workflow from raw cellulose to final application.
Experimental Protocols
Protocol 1: Dissolution of Cellulose in [BMIM][OAc]
This protocol describes the dissolution of microcrystalline cellulose (MCC) in [BMIM][OAc]. The use of a co-solvent like dimethyl sulfoxide (DMSO) can enhance solubility and reduce viscosity.[3][14]
Materials:
-
Microcrystalline cellulose (MCC), e.g., Avicel PH-101
-
1-Butyl-3-methylimidazolium acetate ([BMIM][OAc]), ≥95% purity
-
Dimethyl sulfoxide (DMSO, optional co-solvent)
-
Vacuum oven
-
Sealed reaction vial with magnetic stirrer
-
Heating plate or oil bath
Procedure:
-
Drying: Dry the MCC powder in a vacuum oven at 60-80°C for at least 24 hours to remove moisture, which can negatively affect dissolution.[15]
-
Solvent Preparation: If using a co-solvent, prepare the desired mixture (e.g., [BMIM][OAc]/DMSO at a specific weight ratio).
-
Dissolution:
-
Place the desired amount of [BMIM][OAc] or the [BMIM][OAc]/DMSO mixture into the reaction vial.
-
Add the dried MCC powder to the solvent to achieve the target concentration (e.g., 5-15 wt%).[3][14]
-
Seal the vial to prevent moisture uptake.
-
Heat the mixture to 70-100°C while stirring continuously (e.g., 400 rpm).[16]
-
Continue heating and stirring until the solution becomes clear, homogeneous, and no solid particles are visible. Dissolution time can range from a few hours to 24 hours depending on cellulose concentration, molecular weight, and temperature.[15][17]
-
-
Storage: Store the resulting clear and viscous cellulose solution in a desiccator to prevent water absorption.[15]
Caption: Experimental workflow for cellulose dissolution.
Protocol 2: Regeneration of Cellulose Hydrogel/Film
This protocol details the regeneration of cellulose from the [BMIM][OAc] solution to form a hydrogel or a film using water as an anti-solvent.[3]
Materials:
-
Cellulose/[BMIM][OAc] solution (from Protocol 1)
-
Deionized water
-
Casting mold (e.g., petri dish, glass plate)
-
Spatula or casting knife
Procedure:
-
Casting (for films): Pour the viscous cellulose solution onto a clean, flat mold. Use a casting knife or spatula to spread the solution evenly to the desired thickness.
-
Molding (for hydrogels): Transfer the cellulose solution into a mold of the desired shape.[3]
-
Coagulation/Regeneration: Immerse the mold containing the cellulose solution into a bath of deionized water. The ionic liquid will diffuse out into the water, and the cellulose will precipitate, forming a solid structure.[3]
-
Washing: Keep the regenerated cellulose in the water bath for an extended period (e.g., 24-48 hours), replacing the water several times to ensure the complete removal of the ionic liquid. The absence of the ionic liquid can be confirmed by analytical techniques if required.
-
Final Form:
-
Hydrogel: The resulting swollen, opaque material is a cellulose hydrogel. It can be stored in deionized water.
-
Film: For a dense film, carefully remove the regenerated sheet from the water bath and dry it flat, for example, by pressing between filter papers followed by air-drying or vacuum-drying.
-
Protocol 3: Characterization of Regenerated Cellulose
The regenerated materials should be characterized to understand their structure and properties.
A. X-Ray Diffraction (XRD)
-
Purpose: To analyze the crystalline structure of the cellulose.
-
Procedure: Dry the regenerated cellulose sample completely (e.g., by freeze-drying for hydrogels or vacuum for films). Grind the sample into a fine powder. Mount the powder on a sample holder and perform XRD analysis (e.g., over a 2θ range of 5° to 40°).
-
Expected Result: Native cellulose shows sharp peaks characteristic of Cellulose I. Regenerated cellulose will show broader peaks indicative of the more amorphous Cellulose II structure.[1]
B. Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the material.
-
Procedure: Place a small, dried sample (5-10 mg) into a TGA crucible. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from room temperature to approximately 600°C.
-
Expected Result: TGA curves will show the onset of degradation temperature. Regenerated cellulose may show slightly lower thermal stability compared to the original crystalline cellulose.[1]
C. Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the surface morphology and porous structure of the material.
-
Procedure: For porous materials like aerogels or freeze-dried hydrogels, fracture the sample (often after cooling in liquid nitrogen) to expose the internal structure. Mount the sample on an SEM stub and sputter-coat it with a conductive layer (e.g., gold). Image the surface and cross-section at various magnifications.
-
Expected Result: SEM images can reveal the porous network of hydrogels or the dense, smooth surface of a cast film.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the fabrication of materials from cellulose dissolved in [BMIM][OAc].
Table 1: Cellulose Dissolution Parameters
| Parameter | Value | Solvent System | Conditions | Reference |
|---|---|---|---|---|
| Max. Solubility | ~25 wt% | [BMIM][OAc] | < 100 °C | [14] |
| Solubility Range | 6 - 20 wt% | [BMIM][OAc]/DMSO | Room Temperature | [3] |
| Intrinsic Viscosity ([η]) | 116 mL g⁻¹ | [BMIM][OAc] | 25 °C (Avicel) | [15][16] |
| Intrinsic Viscosity ([η]) | 350 mL g⁻¹ | [BMIM][OAc] | 25 °C (Higher DP Cellulose) | [16] |
| Dissolution Temp. | 35 - 55 °C | [BMIM][OAc]/DMAc | Enhanced dissolution |[17] |
Table 2: Properties of Regenerated Cellulose Materials
| Material Property | Value/Observation | Conditions | Reference |
|---|---|---|---|
| Crystalline Structure | Cellulose II | Regenerated from [BMIM][OAc] | [1][3] |
| Thermal Stability | Slightly decreased | Compared to original cellulose | [1] |
| Hydrogel Pore Size | Dependent on cellulose concentration | [BMIM][OAc]/DMSO system | [3] |
| Hydrogel Water Content | Dependent on cellulose concentration | [BMIM][OAc]/DMSO system | [3] |
| Hydrogel Mech. Strength | Dependent on cellulose concentration | [BMIM][OAc]/DMSO system | [3] |
Table 3: Ionic Liquid Recovery
| Ionic Liquid | Recovery Yield | Method | Reference |
|---|---|---|---|
| [BMIM]Cl | ~99% | Not specified | [13] |
| [Bmim][HSO₄] | 84.60 - 88.32% | Dialysis & evaporation | [18] |
| [BMIM][OAc]/DMSO | ~80% | Discharged during solvent replacement |[3] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Molecular insight into cellulose regeneration from a cellulose/ionic liquid mixture: effects of water concentration and temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Effect of Oil on Cellulose Dissolution in the Ionic Liquid 1-Butyl-3-methyl Imidazolium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Cellulose-based Materials in Sustained Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in drug delivery applications of modified bacterial cellulose-based materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellulose-Based Hydrogels as Sustained Drug-Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Cellulose Solutions to Aerogels and Xerogels: Controlling Properties for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellulose-Based Hydrogels as Sustained Drug-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inha.elsevierpure.com [inha.elsevierpure.com]
- 14. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Cellulose Dissolution in Ionic Liquid under Mild Conditions: Effect of Hydrolysis and Temperature [mdpi.com]
- 18. Preparation and characterization of cellulose nanocrystals from corncob via ionic liquid [Bmim][HSO4] hydrolysis: effects of major process conditions on dimensions of the product - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Cellulose Solubility in [BMIM][OAc] Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-3-methylimidazolium acetate, [BMIM][OAc], is a promising ionic liquid solvent for the dissolution of cellulose, a key component in biomass and a critical raw material for various applications, including pharmaceuticals and drug delivery systems. Understanding the solubility of cellulose in [BMIM][OAc] and its mixtures is crucial for process optimization and the development of novel cellulose-based materials. These application notes provide detailed protocols and compiled data for determining cellulose solubility in [BMIM][OAc] systems, with and without co-solvents.
The dissolution of cellulose in ionic liquids like [BMIM][OAc] is primarily driven by the disruption of the extensive intra- and intermolecular hydrogen bonding network of cellulose.[1] The acetate anion of [BMIM][OAc] plays a crucial role in forming new hydrogen bonds with the hydroxyl groups of cellulose, leading to its dissolution.[2][3] The cation, [BMIM]+, also contributes to the dissolution process.[2][4]
Factors Influencing Cellulose Solubility in [BMIM][OAc]
Several factors significantly impact the solubility of cellulose in [BMIM][OAc] and its mixtures:
-
Temperature: Increasing the temperature generally enhances the solubility of cellulose and reduces the dissolution time.[3] However, prolonged exposure to high temperatures can lead to cellulose degradation.[5]
-
Co-solvents: The addition of aprotic polar co-solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc) can significantly enhance cellulose solubility, even at room temperature.[4][6][7][8] These co-solvents can reduce the viscosity of the ionic liquid, facilitating mass transport and interaction with cellulose.[6][7]
-
Water Content: The presence of water can negatively affect cellulose solubility in ionic liquids. Water molecules can compete with the ionic liquid in forming hydrogen bonds with cellulose, thus hindering the dissolution process.[1][9]
-
Cellulose Source and Molecular Weight: The degree of polymerization and crystallinity of the cellulose source can influence its solubility. Lower molecular weight cellulose generally dissolves more readily.[10]
-
Ionic Liquid Purity: The purity of [BMIM][OAc] is critical, as impurities can affect its dissolution capacity.
Quantitative Data on Cellulose Solubility
The following tables summarize quantitative data on cellulose solubility in [BMIM][OAc] and its mixtures from various studies.
Table 1: Solubility of Cellulose in Neat [BMIM][OAc]
| Cellulose Type | Temperature (°C) | Solubility (wt%) | Reference |
| Microcrystalline Cellulose | < 100 | up to 25 | [6] |
| Absorbent Cotton | 120 | 3 | [3] |
| Not Specified | 40 | 23 g/mol IL | [7] |
Table 2: Effect of Co-solvents on Cellulose Solubility in [BMIM][OAc] Mixtures at 25°C
| Co-solvent | Molar Ratio (Co-solvent:[BMIM][OAc]) | Cellulose Solubility | Reference |
| DMAc | Varied | Increased compared to neat [BMIM][OAc] | [7][8] |
| DMSO | Equimolar | Enhanced dissolution rate | [6] |
| DMF | Not specified | Effective dissolution at ambient temperature | [7] |
Experimental Protocols
Protocol 1: Gravimetric Determination of Cellulose Solubility
This protocol outlines a standard method to determine the maximum solubility of cellulose in a [BMIM][OAc] mixture by weight.
Materials:
-
Cellulose (e.g., microcrystalline cellulose, Avicel PH-101)
-
This compound ([BMIM][OAc]), high purity
-
Co-solvent (e.g., DMSO, DMAc), anhydrous grade
-
Deionized water
-
Heated magnetic stirrer
-
Analytical balance
-
Centrifuge
-
Vacuum oven
Procedure:
-
Solvent Preparation: Prepare the desired [BMIM][OAc]/co-solvent mixture by weight in a sealed vial. For example, a 1:1 molar ratio of [BMIM][OAc] to DMSO.
-
Dissolution:
-
Preheat the solvent mixture to the desired temperature (e.g., 80 °C) on a heated magnetic stirrer.
-
Gradually add a known weight of dried cellulose to the stirred solvent mixture in small increments.
-
Continue stirring until the cellulose is fully dissolved, which is indicated by the formation of a clear, homogenous solution. The dissolution time can range from minutes to several hours depending on the conditions.[3][11]
-
Continue adding cellulose until the solution becomes saturated and a small amount of undissolved cellulose remains.
-
-
Equilibration: Allow the saturated solution to stir at the set temperature for a defined period (e.g., 12-24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Cellulose:
-
Centrifuge the saturated solution at high speed to pellet the undissolved cellulose.
-
Carefully decant the supernatant (the cellulose-[BMIM][OAc] solution).
-
-
Quantification:
-
Wash the undissolved cellulose pellet with deionized water to remove any residual ionic liquid.
-
Dry the washed cellulose in a vacuum oven at 60 °C until a constant weight is achieved.
-
The weight of the undissolved cellulose is subtracted from the initial weight of cellulose added to determine the amount of dissolved cellulose.
-
-
Calculation of Solubility:
-
Solubility (wt%) = (Mass of dissolved cellulose / Mass of solvent mixture) x 100
-
Protocol 2: Viscometric Analysis of Cellulose-[BMIM][OAc] Solutions
Viscosity measurements can provide insights into the dissolution state and polymer-solvent interactions.
Materials and Equipment:
-
Cellulose-[BMIM][OAc] solutions of known concentrations
-
Rheometer with a cone-plate or parallel-plate geometry
-
Temperature-controlled chamber
Procedure:
-
Sample Preparation: Prepare a series of cellulose solutions in the [BMIM][OAc] mixture at different concentrations as described in Protocol 1.
-
Rheometer Setup:
-
Set the rheometer to the desired temperature.
-
Load the sample onto the lower plate of the rheometer and bring the upper geometry into position at the correct gap.
-
-
Measurement:
-
Perform a steady-state flow test by applying a range of shear rates (e.g., 0.1 to 100 s⁻¹) and measuring the resulting viscosity.[10]
-
The zero-shear viscosity can be determined by extrapolating the viscosity to a zero shear rate.
-
-
Data Analysis: Plot viscosity as a function of cellulose concentration. A sharp increase in viscosity is typically observed as the cellulose concentration approaches its solubility limit.
Visualizations
Caption: Gravimetric determination of cellulose solubility workflow.
Caption: Mechanism of cellulose dissolution in [BMIM][OAc] mixtures.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the dissolution of cellulose in this compound+DMAc solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.vtt.fi [cris.vtt.fi]
- 10. Cellulose Dissolution in Ionic Liquid under Mild Conditions: Effect of Hydrolysis and Temperature [mdpi.com]
- 11. US7828936B2 - Dissolution of cellulose in mixed solvent systems - Google Patents [patents.google.com]
Application Notes and Protocols for Biomass Dissolution Using 1-Butyl-3-methylimidazolium Acetate with Co-solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dissolution of lignocellulosic biomass is a foundational step in the biorefinery pipeline, enabling the fractionation of its principal components—cellulose, hemicellulose, and lignin—for subsequent conversion into biofuels, biochemicals, and other high-value products. 1-butyl-3-methylimidazolium acetate, [Bmim][OAc], is a highly effective ionic liquid (IL) for this purpose, capable of disrupting the extensive hydrogen-bonding network within biomass. However, the high viscosity of [Bmim][OAc] can impede efficient mass transfer and processing. The strategic use of co-solvents can mitigate this issue, enhancing dissolution kinetics and overall efficiency.
These application notes provide a comprehensive overview and detailed protocols for the use of co-solvents with [Bmim][OAc] for biomass dissolution. The information is curated for researchers and professionals seeking to optimize their biomass pretreatment processes.
The Role and Advantages of Co-solvents
The addition of a co-solvent to [Bmim][OAc] can offer several significant advantages:
-
Viscosity Reduction: Many co-solvents, particularly polar aprotic solvents, dramatically decrease the viscosity of the IL, which can be up to 50% lower.[1] This facilitates better mixing, improved mass transfer, and easier handling of the biomass slurry.
-
Enhanced Dissolution Rate: By lowering the viscosity, co-solvents can accelerate the dissolution process, allowing for shorter processing times even at lower temperatures.[2]
-
Improved Solubility: Certain co-solvents can increase the dissolving capacity of [Bmim][OAc] for cellulose. For instance, the addition of dimethyl sulfoxide (DMSO) to [Bmim][OAc] has been shown to increase the number of "free" acetate anions and butyl-methylimidazolium cations, which are then more available to interact with and dissolve cellulose.[3][4]
-
Potential for Selectivity: Some co-solvents may offer a degree of selectivity in dissolving specific biomass components. For example, γ-valerolactone (GVL) in combination with [Bmim][OAc] has been reported to be more effective at dissolving lignin compared to the pure ionic liquid.[5]
-
Cost Reduction: The use of a less expensive co-solvent can reduce the overall volume of costly ionic liquid required for the process.[6]
Commonly employed and effective co-solvents include polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc).[5][7] Water, while seemingly a straightforward choice, can act as an anti-solvent for cellulose in [Bmim][OAc], leading to its aggregation and reduced solubility.[1] However, in very small quantities, it may help reduce viscosity.[8]
Data Presentation: Efficacy of Co-solvents
The following tables summarize quantitative data on the impact of various co-solvents on biomass and cellulose dissolution in conjunction with imidazolium-based ionic liquids.
Table 1: Effect of Co-solvents on Cellulose Solubility in Imidazolium-Based Ionic Liquids
| Ionic Liquid | Co-solvent | Biomass/Cellulose Type | Temperature (°C) | Co-solvent Concentration (wt%) | Cellulose Solubility (wt%) | Reference |
| [Bmim][OAc] | None | Cellulose | 70 | 0 | 15.5 | [1] |
| [Bmim][OAc] | Lithium Salts (1%) | Cellulose | 70 | 1 | 18-20 | [1] |
| [C₂C₁im][COO] | None | Cotton Fibers | 90 | 0 | 5 | [9] |
| [C₂C₁im][COO] | GVL | α-cellulose | 80 | Not Specified | 15 | [9] |
| [Bmim][OAc] | DMSO | Coniferous Wood | Not Specified | 20 | Complete Dissolution | [6] |
| [Emim][OAc] | DMSO | Birch Wood | 120 | Not Specified | Complete Dissolution (with ball milling) | [10] |
Table 2: Influence of Co-solvents on [Bmim][OAc] Properties
| Co-solvent | Effect on Viscosity | Impact on Cellulose Dissolution | Mechanism of Action |
| DMSO | Significant Reduction[2] | Enhanced rate and capacity[3][4] | Increases "free" ions by dissociating [Bmim][OAc] ion pairs[3][4] |
| DMF | Reduction | Enhanced dissolution | Similar to DMSO, disrupts IL network |
| DMAc | Reduction | Enhanced dissolution[3][4] | Similar to DMSO, disrupts IL network[3][4] |
| Acetonitrile | Reduction[1] | Can improve dissolution | Reduces viscosity |
| Ethylene Glycol | Reduction[1] | Can improve dissolution | Reduces viscosity |
| Water | Can reduce viscosity at very low concentrations[8] | Generally decreases solubility, acts as an anti-solvent[1] | Competes for hydrogen bonding with cellulose |
Experimental Protocols
The following are detailed methodologies for key experiments involving the dissolution of biomass using [Bmim][OAc] and a co-solvent.
Protocol 1: General Biomass Dissolution with [Bmim][OAc] and a Co-solvent (e.g., DMSO)
Objective: To dissolve lignocellulosic biomass for subsequent fractionation.
Materials:
-
This compound ([Bmim][OAc]), purity >95%
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Lignocellulosic biomass (e.g., wood meal, bagasse), dried and milled
-
Heating mantle or oil bath with magnetic stirring
-
Round-bottom flask
-
Condenser
-
Nitrogen or Argon gas supply
-
Anti-solvent (e.g., deionized water, acetone)
-
Centrifuge
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Preparation:
-
Dry the milled biomass in a vacuum oven at 60°C for 24 hours to remove residual moisture.
-
Ensure all glassware is thoroughly dried. [Bmim][OAc] is hygroscopic and water can negatively impact cellulose dissolution.[8]
-
-
Solvent Mixture Preparation:
-
In a round-bottom flask, prepare the desired solvent mixture. A common ratio is 80:20 (w/w) of [Bmim][OAc] to DMSO.[6]
-
Gently heat the mixture to 50-60°C under stirring to ensure homogeneity and reduce viscosity for easier handling.
-
-
Biomass Dissolution:
-
Add the dried biomass to the [Bmim][OAc]-DMSO mixture. A typical biomass loading is 5-10 wt%.
-
Equip the flask with a condenser and purge the system with an inert gas (Nitrogen or Argon) to prevent oxidative degradation.
-
Heat the mixture to the desired dissolution temperature (typically 80-120°C) with vigorous stirring.[11][12]
-
Maintain the temperature and stirring for the specified time (e.g., 2-24 hours). The time required for complete dissolution will depend on the biomass type, particle size, and temperature.[6] Visual observation of the solution becoming clear and homogeneous indicates dissolution.
-
-
Component Regeneration and Separation:
-
Cool the solution to room temperature.
-
To regenerate the dissolved components, add an anti-solvent. Adding water will typically precipitate both cellulose and lignin. Acetone can be used for the selective precipitation of polysaccharides (cellulose and hemicellulose), leaving lignin in the solution.[6]
-
Add the anti-solvent dropwise while stirring until precipitation is complete.
-
-
Isolation and Purification:
-
Separate the precipitated solids by centrifugation or vacuum filtration.
-
Wash the solids repeatedly with the anti-solvent to remove any residual ionic liquid and co-solvent.
-
Dry the isolated biomass components in a vacuum oven at 60°C.
-
Protocol 2: Determination of Cellulose Solubility
Objective: To quantify the solubility of cellulose in a [Bmim][OAc]-co-solvent system.
Materials:
-
Microcrystalline cellulose
-
[Bmim][OAc] and co-solvent of choice
-
Polarized light microscope with a hot stage
-
Small glass vials with magnetic stir bars
Procedure:
-
Sample Preparation:
-
Prepare a series of known concentrations of cellulose in the [Bmim][OAc]-co-solvent mixture in small glass vials.
-
-
Dissolution and Observation:
-
Place a vial on the hot stage of the polarized light microscope.
-
Heat the sample to a set temperature while stirring.
-
Observe the sample through the polarized light microscope. The presence of crystalline cellulose will be indicated by birefringence (bright regions under crossed polarizers).
-
The complete dissolution of cellulose is marked by the disappearance of birefringence, resulting in a dark field of view.
-
-
Data Analysis:
-
Repeat the process for different concentrations and temperatures to construct a solubility curve.
-
The maximum concentration at which cellulose completely dissolves at a given temperature is recorded as its solubility.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of biomass dissolution.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Understanding the dissolution of cellulose in this compound+DMAc solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Oil on Cellulose Dissolution in the Ionic Liquid 1-Butyl-3-methyl Imidazolium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Complete dissolution of woody biomass using an ionic liquid :: BioResources [bioresources.cnr.ncsu.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Kinetic Study of Cellulose Dissolution in [BMIM][OAc]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dissolution of cellulose, a recalcitrant biopolymer, is a critical step in its utilization for various applications, including the development of novel drug delivery systems, biomaterials, and biofuels. Ionic liquids (ILs), particularly 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]), have emerged as highly effective solvents for cellulose due to their ability to disrupt the extensive hydrogen-bonding network within the polymer.[1][2][3] Understanding the kinetics of this dissolution process is paramount for optimizing reaction conditions, controlling material properties, and scaling up industrial processes.
These application notes provide a comprehensive overview and detailed protocols for conducting a kinetic study of cellulose dissolution in [BMIM][OAc]. The information is tailored for researchers and professionals seeking to investigate this process for applications in materials science and drug development.
Factors Influencing Cellulose Dissolution in [BMIM][OAc]
Several key factors govern the rate and extent of cellulose dissolution in [BMIM][OAc]. A thorough understanding of these parameters is essential for designing and interpreting kinetic studies.
-
Temperature: Increasing the temperature generally accelerates the dissolution process by reducing the viscosity of the ionic liquid and providing the necessary energy to overcome the intermolecular forces in cellulose.[3][4]
-
Cellulose Characteristics: The source, degree of polymerization (DP), and crystallinity of the cellulose significantly impact its solubility and dissolution rate.[5][6] Lower DP and less crystalline forms of cellulose tend to dissolve more readily.
-
Viscosity: The high viscosity of [BMIM][OAc] and the resulting cellulose solutions can be a limiting factor in the dissolution kinetics.[7][8]
-
Co-solvents: The addition of polar aprotic co-solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc), can significantly enhance the dissolution rate by reducing the viscosity of the medium and altering the solvation structure around the ions.[1][9][10][11]
-
Water Content: The presence of water in the ionic liquid can negatively affect its ability to dissolve cellulose by competing for hydrogen bonding with the acetate anion. Therefore, it is crucial to use dried cellulose and a low-water content ionic liquid.
Experimental Protocols
This section outlines detailed methodologies for key experiments in a kinetic study of cellulose dissolution in [BMIM][OAc].
Protocol 1: Preparation of Cellulose/[BMIM][OAc] Solutions
Objective: To prepare homogeneous solutions of cellulose in [BMIM][OAc] for kinetic analysis.
Materials:
-
Microcrystalline cellulose (or other cellulose source), dried under vacuum.
-
This compound ([BMIM][OAc]), high purity, low water content.
-
Optional: Co-solvent (e.g., DMSO, DMAc), anhydrous.
-
Sealed reaction vials.
-
Magnetic stirrer with heating capabilities.
-
Desiccator for sample storage.
Procedure:
-
Dry the cellulose sample in a vacuum oven at a specified temperature (e.g., 70°C) for several hours to remove residual moisture.[5]
-
Weigh the desired amount of dried cellulose and transfer it to a sealed reaction vial.
-
In a separate, dry container, weigh the required amount of [BMIM][OAc] and any co-solvent.
-
Transfer the [BMIM][OAc] (and co-solvent, if applicable) to the reaction vial containing the cellulose.
-
Seal the vial to prevent moisture uptake from the atmosphere.[12]
-
Place the vial on a magnetic stirrer with heating.
-
Set the desired temperature (e.g., 70°C) and stirring speed (e.g., 400 rpm).[5]
-
Continuously stir the mixture until the cellulose is completely dissolved, which is indicated by a clear and visually homogeneous solution.[12] The time required for complete dissolution will vary depending on the experimental conditions.
-
Once dissolved, store the solution in a desiccator until further analysis.[12]
Protocol 2: In Situ Viscosity Measurement to Determine Dissolution Rate
Objective: To quantitatively assess the rate of cellulose dissolution by monitoring the change in viscosity of the solution over time.[13][14]
Materials:
-
Rheometer equipped with a suitable geometry (e.g., cone-plate) and temperature control.[12]
-
Cellulose/[BMIM][OAc] mixture prepared as described in Protocol 1 (but not yet fully dissolved).
Procedure:
-
Pre-heat the rheometer to the desired experimental temperature.
-
Quickly transfer the freshly prepared cellulose/[BMIM][OAc] mixture to the rheometer plate.
-
Start the measurement, recording the viscosity at a constant shear rate over time.
-
The dissolution process is monitored by the increase in viscosity as the cellulose dissolves.
-
The dissolution is considered complete when the viscosity reaches a stable plateau.
-
The rate of dissolution can be determined from the slope of the viscosity versus time curve.
Protocol 3: Characterization of Dissolved and Regenerated Cellulose
Objective: To analyze the molecular and structural properties of the cellulose before and after dissolution.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To investigate the interactions between cellulose and [BMIM][OAc] at a molecular level.[1][12][15][16]
-
Sample Preparation: Dissolve the cellulose/[BMIM][OAc] solution in a suitable deuterated solvent (e.g., DMSO-d6) for analysis.[17]
-
Analysis: Analyze changes in the chemical shifts of the protons in both the cellulose and the ionic liquid to understand the hydrogen bonding interactions driving dissolution.[1][16]
-
-
Gel Permeation Chromatography (GPC):
-
Fourier Transform Infrared (FTIR) Spectroscopy, X-Ray Diffraction (XRD), and Thermogravimetric Analysis (TGA):
-
Purpose: To characterize the regenerated cellulose after precipitation from the ionic liquid solution. This is often done to confirm that the dissolution process is non-derivatizing.[3][9]
-
Regeneration: Precipitate the cellulose from the [BMIM][OAc] solution by adding a non-solvent like water.
-
Analysis:
-
Data Presentation
Quantitative data from kinetic studies should be summarized in a structured format for clear comparison.
Table 1: Effect of Temperature on Cellulose Dissolution Time
| Cellulose Concentration (wt%) | Temperature (°C) | Dissolution Time (min) |
| 2 | 25 | >1440 |
| 2 | 50 | 120 |
| 2 | 70 | 60 |
| 4 | 25 | >1440 |
| 4 | 70 | 180 |
Note: Dissolution times are hypothetical and for illustrative purposes. Actual times will depend on the specific experimental conditions.
Table 2: Rheological Data for Cellulose/[BMIM][OAc] Solutions
| Cellulose Concentration (wt%) | Temperature (°C) | Zero-Shear Viscosity (Pa·s) | Activation Energy for Flow (Ea,η) (kJ/mol) |
| 0 | 25 | 0.5 | 50 |
| 2 | 25 | 10.2 | 65 |
| 4 | 25 | 85.6 | 80 |
Note: Data is illustrative and based on trends observed in the literature.[5][12]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a kinetic study of cellulose dissolution in [BMIM][OAc].
Caption: Workflow for the kinetic study of cellulose dissolution.
Conclusion
The kinetic study of cellulose dissolution in [BMIM][OAc] is a multifaceted process requiring careful control of experimental parameters and the application of various analytical techniques. By following the detailed protocols and considering the influential factors outlined in these notes, researchers can gain valuable insights into the dissolution mechanism. This knowledge is crucial for the rational design of efficient cellulose processing methods and the development of advanced cellulose-based materials for a range of applications, including those in the pharmaceutical and drug development industries.
References
- 1. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Factors Affecting the Nonsolvent-Induced Phase Separation of Cellulose from Ionic Liquid-Based Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the dissolution of cellulose in this compound+DMAc solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determining relative rates of cellulose dissolution in ionic liquids through in situ viscosity measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Determining relative rates of cellulose dissolution in ionic liquids through in situ viscosity measurement. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effect of Oil on Cellulose Dissolution in the Ionic Liquid 1-Butyl-3-methyl Imidazolium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
Application Notes and Protocols for Biopolymer Extraction using 1-Butyl-3-methylimidazolium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]), a prominent ionic liquid (IL), has emerged as a powerful and environmentally benign solvent for the dissolution and extraction of various biopolymers directly from biomass.[1] Its efficacy stems from the ability of the acetate anion to disrupt the extensive hydrogen-bonding networks present in polysaccharides like cellulose and chitin, leading to their dissolution.[1][2][3] This method offers a significant advantage over traditional extraction techniques that often rely on harsh chemicals, high temperatures, and complex procedures, which can lead to biopolymer degradation.[4] The low vapor pressure, thermal stability, and potential for recyclability of [Bmim][OAc] further enhance its appeal as a "green" solvent.[1]
These application notes provide detailed protocols for the extraction of cellulose, chitin, and lignin using [Bmim][OAc], summarizing key quantitative data and outlining the experimental workflows.
Biopolymer Extraction Protocols
Cellulose Extraction from Lignocellulosic Biomass
Cellulose, the most abundant biopolymer on Earth, can be efficiently extracted from sources like wood and agricultural waste using [Bmim][OAc]. The ionic liquid effectively dissolves cellulose, allowing for its separation from lignin and hemicellulose.[5]
Experimental Protocol:
-
Biomass Preparation: The lignocellulosic biomass (e.g., wood chips, straw) should be dried and ground to a fine powder to increase the surface area for dissolution.
-
Dissolution:
-
Mix the dried biomass powder with [Bmim][OAc] in a sealed vessel. A typical solid loading is 5-10% (w/w).
-
Heat the mixture with stirring at a temperature ranging from 80°C to 120°C. The dissolution time can vary from 20 minutes to several hours depending on the biomass and temperature.[6]
-
The dissolution process can be monitored by observing the disappearance of solid particles, often resulting in a viscous, homogenous solution.
-
-
Regeneration/Precipitation:
-
Add an anti-solvent, such as water, ethanol, or acetone, to the cellulose-[Bmim][OAc] solution with vigorous stirring. This will cause the cellulose to precipitate out of the solution.
-
Continue stirring to ensure complete precipitation.
-
-
Washing and Drying:
-
Separate the precipitated cellulose by filtration or centrifugation.
-
Wash the cellulose thoroughly with the anti-solvent to remove any residual ionic liquid.
-
Dry the purified cellulose in an oven at 60-80°C until a constant weight is achieved.
-
Workflow for Cellulose Extraction:
A schematic workflow for the extraction of cellulose using [Bmim][OAc].
Quantitative Data for Cellulose Extraction:
| Parameter | Value | Source Material | Reference |
| Cellulose Solubility | >10 wt% | Microcrystalline Cellulose | [6] |
| Dissolution Time | 20 min | Cellulose | [6] |
| Dissolution Temperature | 120 °C | Cellulose | [6] |
Chitin Extraction from Crustacean Shells
Chitin, the second most abundant polysaccharide, is a key component of crustacean shells. [Bmim][OAc] and similar ionic liquids can directly dissolve these shells, enabling the extraction of high-purity, high molecular weight chitin.[7]
Experimental Protocol:
-
Shell Preparation: Clean the crustacean shells (e.g., shrimp, crab) to remove any residual organic matter and dry them thoroughly. Grind the shells into a fine powder.
-
Dissolution:
-
Suspend the powdered shells in [Bmim][OAc]. The concentration will depend on the specific ionic liquid and shell type.
-
Heat the mixture to temperatures above 100°C with constant stirring until the shell material is fully dissolved.[1]
-
-
Regeneration/Precipitation:
-
Deproteinization (Optional but Recommended):
-
Chitin extracted with ionic liquids may contain protein contaminants.[8]
-
Wash the precipitated chitin with a deproteinization agent such as an aqueous solution of K₃PO₄ (40 wt%) or a surfactant like Polysorbate 80 (Tween® 80) at 10 wt%.[8]
-
Stir the mixture for several hours, then filter and wash with deionized water.[8]
-
-
Washing and Drying:
-
Thoroughly wash the purified chitin with deionized water to remove any remaining salts and ionic liquid.
-
Dry the chitin in an oven or by freeze-drying.
-
Workflow for Chitin Extraction:
A schematic workflow for the extraction of chitin using [Bmim][OAc].
Quantitative Data for Chitin Extraction:
| Parameter | Value | Source Material | Reference |
| Protein Content (before deproteinization) | 1.3 - 1.9% | IL-extracted Chitin | [8] |
| Chitin Yield (using [DIPEA][Ac]) | High | Crustacean Shells | [1] |
Lignin Extraction from Lignocellulosic Biomass
[Bmim][OAc] is also an effective solvent for the fractionation of plant biomass to produce lignin.[9] The process involves the dissolution of the entire biomass followed by the selective precipitation of the components.
Experimental Protocol:
-
Biomass Preparation: As with cellulose extraction, the lignocellulosic biomass should be dried and milled to a fine powder.
-
Dissolution:
-
Disperse the biomass powder in [Bmim][OAc] at a concentration of 5-10% (w/w).
-
Heat the mixture to a temperature between 80°C and 150°C with stirring for several hours to ensure complete dissolution of the biomass.[10]
-
-
Fractional Precipitation:
-
Cellulose Precipitation: Add an anti-solvent for cellulose, such as water, to the solution. This will cause the cellulose to precipitate while the lignin remains dissolved in the ionic liquid-water mixture.
-
Separate the precipitated cellulose by filtration.
-
Lignin Precipitation: Add an acidic solution (e.g., dilute HCl) to the filtrate to lower the pH and precipitate the lignin.
-
-
Washing and Drying:
-
Collect the precipitated lignin by filtration or centrifugation.
-
Wash the lignin thoroughly with water to remove the ionic liquid and any residual acid.
-
Dry the purified lignin under vacuum at a moderate temperature (e.g., 40-50°C).
-
Workflow for Lignin Extraction:
A schematic workflow for the fractional extraction of lignin using [Bmim][OAc].
Quantitative Data for Lignin Extraction:
| Parameter | Value | Source Material | Reference |
| Lignin Extraction Efficiency | 40% | Maple and Wood Flour | [11] |
| Lignin Molecular Weight (Mw) | (1.6–3.4) × 10³ g·mol⁻¹ | Spruce Wood | [9] |
Concluding Remarks
The use of this compound presents a versatile and more sustainable approach to biopolymer extraction. The protocols outlined above provide a foundation for researchers to adapt and optimize for their specific biomass sources and target biopolymers. It is important to note that while [Bmim][OAc] is a powerful solvent, it can also act as a reagent, particularly towards lignin at elevated temperatures, leading to chemical modifications of the extracted biopolymer.[10] Therefore, careful control of extraction conditions and thorough characterization of the final product are crucial. The potential for recycling the ionic liquid is a key aspect of the process's green credentials and should be considered for scaling up these extraction methods.[12]
References
- 1. Chitin, Chitosan, and Nanochitin: Extraction, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Oil on Cellulose Dissolution in the Ionic Liquid 1-Butyl-3-methyl Imidazolium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novaresearch.unl.pt [novaresearch.unl.pt]
- 5. researchgate.net [researchgate.net]
- 6. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissolution or extraction of crustacean shells using ionic liquids to obtain high molecular weight purified chitin and direct production of chitin films and fibers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Deproteinization of Chitin Extracted with the Help of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Cellulose Derivatives in 1-butyl-3-methylimidazolium Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cellulose derivatives using the ionic liquid 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]). The use of [Bmim][OAc] offers a versatile and efficient medium for the dissolution and homogeneous modification of cellulose, enabling the synthesis of various derivatives such as cellulose esters and ethers with controlled degrees of substitution.
Overview and Advantages of Using [Bmim][OAc]
This compound is an ionic liquid renowned for its ability to dissolve cellulose directly and without derivatization. This capability stems from the strong hydrogen bond accepting nature of the acetate anion, which disrupts the extensive intermolecular and intramolecular hydrogen bonding network of cellulose. This dissolution process allows for homogeneous reaction conditions, leading to a more uniform distribution of substituent groups along the cellulose backbone compared to traditional heterogeneous methods.
Key Advantages:
-
Homogeneous Reaction Medium: Enables uniform access to the hydroxyl groups of cellulose, resulting in controlled and predictable derivatization.
-
Reduced Use of Harsh Chemicals: Can eliminate the need for corrosive acids or bases often used in conventional cellulose modification processes.[1]
-
Tunable Properties: The degree of substitution (DS) can be controlled by adjusting reaction parameters such as time, temperature, and reagent stoichiometry.
-
Versatility: Suitable for the synthesis of a wide range of cellulose derivatives, including esters and ethers.
Experimental Protocols
General Materials and Equipment
-
Cellulose: Microcrystalline cellulose (MCC) or other purified cellulose source, dried under vacuum at 60-80°C for at least 12 hours before use.
-
This compound ([Bmim][OAc]): >95% purity, dried under vacuum to minimize water content.
-
Reagents for Derivatization:
-
Esters: Acetic anhydride, vinyl acetate, lauroyl chloride, etc.
-
Ethers: Sodium chloroacetate (for carboxymethylation), ethylene oxide or 2-chloroethanol (for hydroxyethylation).
-
-
Co-solvents (optional): Dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc) to reduce viscosity.
-
Precipitation/Washing Solvents: Water, ethanol, methanol, acetone.
-
Glassware: Round-bottom flasks, beakers, graduated cylinders.
-
Equipment: Magnetic stirrer with heating plate, vacuum oven, centrifuge, filtration apparatus.
Protocol 1: Synthesis of Cellulose Acetate
This protocol describes the homogeneous acetylation of cellulose in [Bmim][OAc] using acetic anhydride as the acetylating agent.
Procedure:
-
Cellulose Dissolution:
-
In a round-bottom flask, add 1.0 g of dried microcrystalline cellulose to 19.0 g of [Bmim][OAc] (to make a 5 wt% solution).
-
Heat the mixture to 80°C and stir until the cellulose is completely dissolved, which may take several hours. A clear, viscous solution should be obtained.
-
-
Acetylation Reaction:
-
Cool the cellulose solution to room temperature.
-
Slowly add the desired molar equivalent of acetic anhydride to the solution under continuous stirring. The amount of acetic anhydride will determine the final degree of substitution (see Table 1).
-
Once the acetic anhydride is added, raise the temperature to 80-100°C and let the reaction proceed for 2-4 hours.
-
-
Precipitation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of deionized water while stirring vigorously. The cellulose acetate will precipitate.
-
Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.
-
Further wash the product with ethanol to remove any residual ionic liquid.
-
Dry the resulting cellulose acetate in a vacuum oven at 60°C overnight.
-
Protocol 2: Synthesis of Carboxymethyl Cellulose (CMC)
This protocol is adapted from a method using a [Bmim][OAc] and DMSO co-solvent system for the synthesis of carboxymethyl cellulose.[2]
Procedure:
-
Cellulose Dissolution:
-
Prepare a solvent mixture of [Bmim][OAc] and DMSO. For example, a mixture of 150 parts by weight of [Bmim][OAc] and 90 parts by weight of DMSO.[2]
-
Dissolve the desired amount of cellulose in the solvent mixture with stirring and heating (e.g., 60°C) until a homogeneous solution is formed.
-
-
Alkalization:
-
Etherification:
-
Precipitation and Purification:
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of cellulose derivatives in imidazolium-based ionic liquids.
Table 1: Synthesis of Cellulose Acetate in Imidazolium-Based Ionic Liquids
| Cellulose Source | Ionic Liquid | Acetylating Agent | Molar Ratio (Agent:AGU¹) | Temp. (°C) | Time (h) | Degree of Substitution (DS) | Reference |
| Cellulose | [Emim]OAc | Vinyl Acetate | - | 140 | 2 | Not specified | [2] |
| Cellulose | [C4mim]Cl | Acetic Anhydride | - | 80 | 2 | 2.5 - 3.0 | [3] |
| Cornhusk Cellulose | [Amim]Cl | Acetic Anhydride | - | - | - | 2.16 - 2.63 | [4] |
¹AGU: Anhydroglucose Unit
Table 2: Synthesis of Other Cellulose Esters in Imidazolium-Based Ionic Liquids
| Derivative | Ionic Liquid | Acylating Agent | Molar Ratio (Agent:AGU¹) | Temp. (°C) | Time (h) | Degree of Substitution (DS) | Reference |
| Cellulose Laurate | [C4mim]Cl | Lauroyl Chloride | - | - | - | 0.34 - 1.54 | [3] |
| Cellulose Stearate | [C4mim]Cl | - | - | - | - | 2.15 - 2.57 | [4] |
¹AGU: Anhydroglucose Unit
Table 3: Synthesis of Carboxymethyl Cellulose in a [Bmim][OAc]/DMSO System
| Cellulose Source | Etherifying Agent | Reaction Conditions | Degree of Substitution (DS) | Reference |
| Microcrystalline Cellulose | Sodium Chloroacetate | 75°C, 4.5 h | 0.55 | [2] |
| Microcrystalline Cellulose | Sodium Chloroacetate | 80°C, 3 h | 0.70 | [2] |
Visualizations
Logical Relationship: Cellulose Dissolution in [Bmim][OAc]
The dissolution of cellulose in [Bmim][OAc] is a critical first step for homogeneous derivatization. The following diagram illustrates the proposed mechanism where the acetate anion of the ionic liquid plays a key role in disrupting the hydrogen bond network of cellulose, leading to its dissolution.
Caption: Mechanism of cellulose dissolution in [Bmim][OAc].
Experimental Workflow: Synthesis of Cellulose Acetate
The following diagram outlines the key steps in the synthesis of cellulose acetate using [Bmim][OAc] as a solvent.
Caption: Experimental workflow for cellulose acetate synthesis.
References
- 1. US8541571B2 - Homogeneous synthesis of cellulose ethers in ionic liquids - Google Patents [patents.google.com]
- 2. CN103172754A - Method for preparing carboxymethylcellulose from ionic liquid - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Hydroxyethyl Cellulose Grafted with Copolymer of Polyaniline and Polypyrrole Biocomposite for Adsorption of Dyes | MDPI [mdpi.com]
- 4. Synthesis of cellulose acetate and carboxymethylcellulose from sugarcane straw - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recycling and Reuse of 1-Butyl-3-methylimidazolium Acetate in Biomass Processing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the effective recycling and reuse of the ionic liquid 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) in the context of lignocellulosic biomass processing. The efficient recovery and reuse of [Bmim][OAc] are critical for the economic viability and environmental sustainability of biorefinery processes, which are integral to the development of bio-based pharmaceuticals and other high-value products.
Introduction
This compound is a versatile ionic liquid renowned for its ability to dissolve cellulose and other biomass components, thereby facilitating their fractionation and subsequent conversion into valuable products. [Bmim][OAc] disrupts the complex hydrogen-bonding network within lignocellulose, enabling the separation of cellulose, hemicellulose, and lignin. However, the relatively high cost of ionic liquids necessitates their efficient recycling. These protocols outline the key steps for biomass pretreatment, cellulose regeneration, and the recovery and purification of [Bmim][OAc] for subsequent reuse.
Data Summary
The following tables summarize quantitative data on the performance of [Bmim][OAc] and similar imidazolium-based ionic liquids in biomass processing and recycling.
Table 1: Biomass Pretreatment and Delignification Efficiency
| Biomass Type | Ionic Liquid | Temperature (°C) | Time (h) | Biomass Loading (wt%) | Delignification (%) | Sugar Yield (g/L) | Reference |
| Giant Reed | [Bmim][OAc] | 70 | 4 | 0.6 | 26.7 | 9.5 | [1] |
| Eucalyptus | [Bmim][OAc] | Not Specified | Not Specified | Not Specified | Not Specified | ~72.8% enzymatic hydrolysis efficiency with 4th recycled IL | [2] |
| Wheat Straw | [Emim][OAc] | 120 | 2 | 5 | Not Specified | 158.2 mg glucose/g biomass | [3] |
| Grape Stem | [Emim][OAc] | 120 | 2 | 5 | Not Specified | 175.3 mg glucose/g biomass | [3] |
Table 2: Ionic Liquid Recovery and Reuse Efficiency
| Ionic Liquid | Recovery Method | Recovery Efficiency (%) | Number of Cycles | Final Sugar Yield Retention (%) | Reference |
| [Bmim][HSO4] | Ultrafiltration & BMED | 96.2 (Bmim+), 96.0 (SO42-) | Not Specified | Not Applicable | [4] |
| [Emim][OAc] | Not Specified | >70 | 5 | 91.04 | [3][5] |
| [C4MIM][AC] | Rotary Evaporation | >90 | 4 | ~72.8 (enzymatic hydrolysis efficiency) | [2] |
| [Emim][OAc] | Water Washing | ~65 (after washing with 2.5 g water/g IL) | Not Specified | Not Specified | [6] |
Experimental Protocols
Protocol 1: Lignocellulosic Biomass Pretreatment with [Bmim][OAc]
This protocol describes the dissolution of lignocellulosic biomass in [Bmim][OAc] to facilitate the separation of its components.
Materials:
-
Dried lignocellulosic biomass (e.g., wood chips, straw), ground to a consistent particle size
-
This compound ([Bmim][OAc]), >95% purity
-
Heating mantle or oil bath with temperature control and stirring
-
Reaction vessel (e.g., round-bottom flask)
-
Nitrogen or argon supply for inert atmosphere
Procedure:
-
Ensure the biomass is thoroughly dried to a moisture content of <5% to prevent interference with the ionic liquid's dissolution capacity.
-
Add the desired amount of [Bmim][OAc] to the reaction vessel.
-
Begin stirring and heating the [Bmim][OAc] to the target pretreatment temperature (typically between 70-120°C).
-
Once the target temperature is reached, slowly add the dried biomass to the stirred ionic liquid to achieve the desired biomass loading (e.g., 5-15 wt%).
-
Maintain the reaction mixture at the set temperature under continuous stirring for the specified duration (typically 2-6 hours). An inert atmosphere is recommended to prevent oxidative degradation.
-
After the pretreatment time has elapsed, the resulting dark, viscous solution contains dissolved cellulose, hemicellulose, and lignin.
Protocol 2: Cellulose Regeneration and Separation
This protocol details the precipitation of dissolved cellulose from the [Bmim][OAc]-biomass slurry using an anti-solvent.
Materials:
-
[Bmim][OAc]-biomass solution from Protocol 1
-
Anti-solvent (e.g., deionized water, ethanol, or a mixture)
-
Beaker or precipitation vessel
-
Stir plate and stir bar
-
Centrifuge and centrifuge tubes
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Washing solvent (deionized water)
-
Drying oven
Procedure:
-
Allow the [Bmim][OAc]-biomass solution to cool to room temperature.
-
Transfer the solution to a larger beaker.
-
While stirring vigorously, slowly add the anti-solvent to the solution. Water is a common and effective anti-solvent. The volume of anti-solvent should be sufficient to induce precipitation (typically a 1:1 to 1:5 ratio of IL solution to anti-solvent).
-
Continue stirring for 30-60 minutes to ensure complete precipitation of the cellulose.
-
Separate the precipitated cellulose from the liquid phase (containing [Bmim][OAc], water, and dissolved lignin/hemicellulose) by centrifugation at approximately 4000-6000 rpm for 10-20 minutes.
-
Decant the supernatant, which will be processed for ionic liquid recovery (see Protocol 3).
-
Wash the solid cellulose pellet multiple times with deionized water to remove residual ionic liquid. This can be done by resuspending the pellet in water, vortexing, and re-centrifuging. Repeat this washing step 3-5 times.
-
After the final wash, collect the cellulose by vacuum filtration and dry it in an oven at 60°C overnight.
Protocol 3: Recovery and Purification of [Bmim][OAc]
This protocol outlines the steps to recover and purify [Bmim][OAc] from the aqueous solution generated during cellulose regeneration.
Materials:
-
Supernatant from Protocol 2 (aqueous [Bmim][OAc] solution)
-
Rotary evaporator
-
High-vacuum pump
-
Optional: Activated carbon or other adsorbents for color removal
-
Optional: Organic solvents (e.g., benzene, dioxane) for liquid-liquid extraction of impurities.[7]
-
Optional: Supercritical CO2 extraction apparatus for high-purity recovery.[7]
Procedure:
-
Water Removal:
-
Transfer the aqueous [Bmim][OAc] solution to the flask of a rotary evaporator.
-
Heat the water bath to 60-80°C and apply a vacuum to evaporate the water.
-
-
Purification (Optional but Recommended):
-
Adsorption: If the recovered [Bmim][OAc] is colored due to dissolved lignin, it can be treated with activated carbon. Add a small amount of activated carbon to the IL, stir for several hours, and then remove the carbon by filtration.
-
Liquid-Liquid Extraction: For removal of organic impurities, a liquid-liquid extraction can be performed using a suitable organic solvent that is immiscible with the ionic liquid.[7]
-
Supercritical CO2 Extraction: For a high degree of purification, supercritical CO2 extraction can be employed to remove residual impurities.[7]
-
-
Final Drying:
-
After the initial water removal and any optional purification steps, the [Bmim][OAc] should be dried under high vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any remaining traces of water or volatile solvents.
-
-
Quality Control:
-
The purity of the recycled [Bmim][OAc] can be assessed using techniques such as NMR spectroscopy to check for structural integrity and the presence of impurities.[2] Karl Fischer titration can be used to determine the residual water content.
-
Visualizations
Caption: Workflow for biomass processing and [Bmim][OAc] recycling.
Caption: Decision workflow for the recovery and purification of [Bmim][OAc].
References
- 1. researchgate.net [researchgate.net]
- 2. research.chalmers.se [research.chalmers.se]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative recovery and regeneration of acidic ionic liquid 1-butyl-3-methylimidazolium hydrogen sulphate via industrial strategy for sustainable biomass processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
reducing the viscosity of 1-butyl-3-methylimidazolium acetate for processing
Technical Support Center: Managing [Bmim][OAc] Viscosity
Welcome to the technical support center for 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]). This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of high viscosity associated with this ionic liquid during experimental processing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound so viscous?
A1: The high viscosity of [Bmim][OAc] and other ionic liquids is primarily due to strong intermolecular forces, including significant Coulombic interactions and hydrogen bonding between the 1-butyl-3-methylimidazolium cation and the acetate anion.[1][2][3] These interactions create a structured liquid environment that resists flow. At 25°C, the viscosity is approximately 208 cP.[4][5]
Q2: I'm having trouble pipetting or mixing [Bmim][OAc]. What are the primary methods to reduce its viscosity?
A2: There are two main approaches to lower the viscosity of [Bmim][OAc] for easier handling:
-
Heating: Increasing the temperature is a very effective way to decrease viscosity. The added thermal energy disrupts the intermolecular forces, allowing the ions to move more freely.[3][6][7]
-
Using Co-solvents: Introducing a molecular solvent (a co-solvent) can significantly reduce viscosity by physically separating the ions and interrupting the cation-anion interactions.[8][9]
Q3: What co-solvents are most effective with [Bmim][OAc]?
A3: Polar aprotic solvents are generally very effective. Dimethyl sulfoxide (DMSO) is an excellent choice as it dramatically decreases viscosity without significantly interfering with the specific interactions of the ionic liquid that are often crucial for processes like cellulose dissolution.[8][9] Other polar solvents like dimethylformamide (DMF) can also be used.[9]
Q4: Can I use water as a co-solvent?
A4: While adding small amounts of water can reduce viscosity, it should be done with caution. [Bmim][OAc] is highly hygroscopic, and water can disrupt the hydrogen-bond network essential for certain applications, such as dissolving cellulose.[8][9] Water is more likely to interfere with solute-ionic liquid interactions compared to a co-solvent like DMSO.[8]
Q5: Will heating my [Bmim][OAc] cause it to degrade?
A5: Yes, prolonged heating at elevated temperatures can lead to thermal degradation. For instance, thermal treatment at 150°C can cause partial decomposition.[10] It is crucial to operate within the thermal stability limits of the ionic liquid and for the shortest time necessary to achieve the desired viscosity.
Q6: Can dissolved gases affect the viscosity?
A6: Yes, dissolving certain gases can alter the viscosity. For example, introducing carbon dioxide (CO2) at high pressure (e.g., 4 MPa) has been shown to reduce the viscosity of [Bmim][OAc] solutions significantly, in some cases by as much as 80%.[11] This occurs without decomposing the cellulose solute.[11]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem: Inconsistent results when using a co-solvent.
-
Possible Cause: The co-solvent may be interfering with your reaction or process. Solvents with good hydrogen bond donating ability can negatively impact processes that rely on the ionic liquid's hydrogen bonding network.[9]
-
Solution:
-
Switch to a polar aprotic co-solvent like DMSO, which is known to reduce viscosity while having minimal impact on the specific interactions of the ionic liquid.[8]
-
Carefully determine the minimum amount of co-solvent needed to achieve the required viscosity to lessen any potential interference.
-
Ensure your co-solvent is anhydrous, as water contamination can significantly alter the properties of the mixture.[9]
-
Problem: The viscosity is still too high even after moderate heating.
-
Possible Cause: The temperature increase may not be sufficient, or your application has a very low tolerance for viscosity.
-
Solution:
-
Combine moderate heating with the addition of a small amount of a suitable co-solvent like DMSO. This dual approach is often more effective than either method alone.
-
Verify the purity of your [Bmim][OAc]. Impurities can sometimes lead to higher than expected viscosity.
-
Problem: Difficulty removing the co-solvent after processing.
-
Possible Cause: The co-solvent may have a high boiling point, making it difficult to remove via simple evaporation, especially given that the ionic liquid itself has a negligible vapor pressure.
-
Solution:
-
Select a co-solvent with a lower boiling point if your process allows.
-
Utilize high-vacuum techniques for solvent removal.
-
Consider downstream processes like dialysis or precipitation/washing steps to remove the co-solvent and isolate your product.
-
Quantitative Data on Viscosity Reduction
The following tables summarize the effect of temperature and co-solvents on the viscosity of [Bmim][OAc].
Table 1: Effect of Temperature on the Viscosity of Pure [Bmim][OAc]
| Temperature (°C) | Temperature (K) | Viscosity (cP) |
| 25 | 298.15 | ~208 |
| 35 | 308.15 | ~125 |
| 45 | 318.15 | ~79 |
| 55 | 328.15 | ~53 |
Note: Data is estimated based on typical ionic liquid behavior and available literature. Absolute values can vary with purity.[7]
Table 2: Effect of DMSO as a Co-solvent on [Bmim][OAc] Viscosity
| Mole Fraction of DMSO | Temperature (°C) | Viscosity (mPa·s or cP) |
| 0.0 (Pure IL) | 30 | 157 |
| 0.2 | 30 | 65 |
| 0.5 | 30 | 18 |
| 0.8 | 30 | 5 |
Data adapted from studies on [C4C1Im][OAc] + DMSO mixtures.[8]
Experimental Protocols
Protocol 1: Viscosity Reduction by Heating
-
Setup: Place a sealed container of [Bmim][OAc] on a calibrated hotplate with magnetic stirring. Use a secondary container (e.g., an oil or water bath) for uniform heat distribution.
-
Monitoring: Insert a calibrated thermometer or thermocouple directly into the [Bmim][OAc] to monitor the internal temperature accurately.
-
Heating: Gently heat the sample while stirring. Increase the temperature in increments of 5-10°C.
-
Measurement: Allow the temperature to stabilize for at least 10 minutes at each setpoint before measuring the viscosity with a viscometer or assessing its suitability for your application (e.g., pipetting).
-
Caution: Avoid prolonged heating at temperatures above 100-120°C to minimize the risk of thermal degradation.[10]
Protocol 2: Viscosity Reduction using a Co-solvent (DMSO)
-
Preparation: In a sealed container, add a known mass or volume of [Bmim][OAc].
-
Co-solvent Addition: Add a precise amount of anhydrous DMSO. Start with a low concentration (e.g., 10% by weight or mole fraction) and incrementally increase it.
-
Mixing: Ensure thorough mixing. Use a vortex mixer or magnetic stirrer until the solution is completely homogeneous. This may take some time due to the initial high viscosity. Gentle warming (30-40°C) can aid the initial mixing process.
-
Equilibration: Allow the mixture to equilibrate at the desired experimental temperature.
-
Verification: Measure the viscosity to confirm it is within the desired range for your processing needs.
Visualizations
// Node Definitions start [label="High Viscosity Issue\nwith [Bmim][OAc]", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rounded]; q_temp [label="Is your experiment\ntemperature-sensitive?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a_heat [label="Solution: Increase Temperature\n(e.g., 50-80°C)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; q_solvent [label="Can your process\ntolerate a co-solvent?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a_solvent [label="Solution: Add Co-solvent\n(e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; q_water [label="Is water detrimental\nto your process\n(e.g., cellulose dissolution)?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a_dmso [label="Recommendation:\nUse anhydrous DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_water [label="Use minimal water.\nMonitor process impact.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_combo [label="Solution: Combine Mild Heating\nand a Co-solvent", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; end_issue [label="Issue Persists?\nContact Advanced Support", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];
// Connections start -> q_temp; q_temp -> a_heat [label="No"]; q_temp -> q_solvent [label="Yes"]; q_solvent -> a_solvent [label="Yes"]; q_solvent -> a_combo [label="Partially"]; a_combo -> end_issue; a_heat -> end_issue [style=dashed]; q_solvent -> end_issue [label="No"]; a_solvent -> q_water; q_water -> a_dmso [label="Yes"]; q_water -> a_water [label="No"]; } dot Caption: Troubleshooting flowchart for high viscosity issues.
// Node Definitions start [label="Goal: Reduce [Bmim][OAc] Viscosity", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rounded]; check_temp [label="Constraint:\nTemperature Sensitivity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Constraint:\nCo-Solvent Intolerance?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Constraint:\nStrict Purity Required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
method_heat [label="Method:\nHeating", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; method_solvent [label="Method:\nCo-Solvent Addition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; method_combo [label="Method:\nCombined Heating & Co-Solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_temp; check_temp -> check_solvent [label="Yes"]; check_temp -> method_heat [label="No"];
check_solvent -> check_purity [label="Yes"]; check_solvent -> method_solvent [label="No"];
check_purity -> method_combo [label="No"]; check_purity -> method_heat [label="Yes"];
method_solvent -> method_combo [style=dashed]; } dot Caption: Decision guide for selecting a viscosity reduction method.
References
- 1. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. This compound, >98% | IoLiTec [iolitec.de]
- 5. roco.global [roco.global]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Effect of Oil on Cellulose Dissolution in the Ionic Liquid 1-Butyl-3-methyl Imidazolium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: High-Temperature Applications of 1-butyl-3-methylimidazolium Acetate ([Bmim][OAc])
Welcome to the technical support center for 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of [Bmim][OAc] at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: My [Bmim][OAc] solution turned yellow/brown after heating. What is the cause and is it still usable?
A1: Discoloration of [Bmim][OAc] upon heating is a common indicator of thermal degradation. The color change is often due to the formation of unsaturated compounds and various degradation products. [Bmim][OAc] is known to be less thermally stable compared to other imidazolium-based ionic liquids, with slow degradation occurring at temperatures as low as 120-150°C, even though its active decomposition temperature is above 200°C.[1] The usability of the discolored ionic liquid depends on the specific requirements of your experiment. The presence of degradation products can alter the physicochemical properties of the [Bmim][OAc] and may interfere with your reaction. For applications sensitive to impurities, it is recommended to use fresh, purified [Bmim][OAc].
Q2: I am observing unexpected side products in my high-temperature reaction using [Bmim][OAc]. Could the ionic liquid be the source?
A2: Yes, it is possible that the degradation of [Bmim][OAc] at high temperatures is contributing to the formation of unexpected side products. Thermal decomposition of [Bmim][OAc] can generate a variety of volatile and non-volatile products, including N-methylimidazole, N-butylimidazole, acetic acid, and various amines and amides.[1][2] These degradation products can be reactive and may participate in side reactions with your reactants, leading to the formation of impurities.
Q3: What is the primary cause of [Bmim][OAc] degradation at elevated temperatures?
A3: The primary cause of [Bmim][OAc] degradation is its inherent thermal lability, which is attributed to the basicity of the acetate anion. The acetate anion can deprotonate the imidazolium cation, leading to the formation of an N-heterocyclic carbene (NHC). This reactive intermediate can then participate in various degradation pathways.[1] Impurities such as water and residual halides from the synthesis process can also significantly accelerate thermal degradation.
Q4: How can I minimize the degradation of [Bmim][OAc] in my experiments?
A4: The most effective way to minimize degradation is to use highly pure [Bmim][OAc]. This involves removing impurities such as water, residual starting materials (e.g., 1-methylimidazole, 1-chlorobutane), and halide ions. Additionally, running experiments under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Thermal degradation, presence of impurities (e.g., residual reactants from synthesis). | Purify the [Bmim][OAc] before use. Consider running the reaction at a lower temperature if possible. Work under an inert atmosphere. |
| Pressure Buildup in a Sealed Vessel | Formation of volatile degradation products (e.g., amines, imidazoles). | Ensure your reaction vessel is equipped with a pressure relief mechanism. Use purified [Bmim][OAc] to minimize the formation of volatile byproducts. |
| Inconsistent Reaction Results | Variable purity of [Bmim][OAc], accumulation of degradation products affecting catalytic activity or solvency. | Standardize the purity of your [Bmim][OAc] for all experiments. Purify the ionic liquid before each use if it is being recycled. |
| pH Shift in the Reaction Mixture | Formation of acidic (e.g., acetic acid) or basic (e.g., amines) degradation products. | Purify the [Bmim][OAc] to remove precursors to these degradation products. Buffer the reaction mixture if compatible with your chemistry. |
Quantitative Data on Thermal Stability
The thermal stability of [Bmim][OAc] is significantly influenced by its purity and the conditions of its use. The following table summarizes key thermal decomposition data.
| Parameter | Value | Conditions | Reference |
| Onset Decomposition Temperature (Tonset) | ~200-242°C | Thermogravimetric Analysis (TGA), dynamic heating | [1] |
| Significant Weight Loss (Isothermal) | 120-150°C | TGA, prolonged heating | [1] |
| Weight Loss after 6h at 150°C | 8% | Isothermal heating | [1] |
| Weight Loss after 24h at 150°C | 25% | Isothermal heating | [1] |
Experimental Protocols
Protocol 1: General Purification of [Bmim][OAc]
This protocol describes a general method to remove common impurities from commercially available or synthesized [Bmim][OAc].
Materials:
-
This compound ([Bmim][OAc])
-
Activated charcoal
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
High-vacuum pump
-
Schlenk flask
Procedure:
-
Dissolve the crude [Bmim][OAc] in a minimal amount of dichloromethane.
-
Add activated charcoal to the solution (approximately 1-2% w/w) and stir for 2-4 hours at room temperature to remove colored impurities.
-
Filter the mixture through a pad of Celite or a fine frit to remove the activated charcoal.
-
Add anhydrous magnesium sulfate to the filtrate and stir for at least 1 hour to remove water.
-
Filter the solution to remove the magnesium sulfate.
-
Remove the dichloromethane using a rotary evaporator.
-
Transfer the resulting viscous liquid to a Schlenk flask and dry under high vacuum (e.g., <0.1 mbar) at an elevated temperature (e.g., 70-80°C) for several hours until a constant weight is achieved. This step is crucial for removing residual water and other volatile impurities.
Protocol 2: Karl Fischer Titration for Water Content Determination
This protocol outlines the determination of water content in [Bmim][OAc] using Karl Fischer titration, a highly accurate method for moisture analysis.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagents (anhydrous methanol, titrant)
-
[Bmim][OAc] sample
-
Gastight syringe
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding anhydrous methanol to the titration cell and pre-titrating to a dry endpoint.
-
Accurately weigh a sample of [Bmim][OAc] (typically 0.1-1 g, depending on the expected water content and instrument sensitivity).
-
Quickly inject the [Bmim][OAc] sample into the titration cell using a gastight syringe.
-
Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.
-
Record the water content, typically expressed in parts per million (ppm) or weight percentage. For high-purity [Bmim][OAc] intended for high-temperature applications, the water content should be as low as possible, preferably below 100 ppm.
Visualizations
Caption: Simplified degradation pathway of [Bmim][OAc] at high temperatures.
Caption: Experimental workflow for the purification of [Bmim][OAc].
References
improving the efficiency of biomass dissolution in 1-butyl-3-methylimidazolium acetate
Welcome to the technical support center for biomass dissolution using 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the efficiency of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during biomass dissolution in [Bmim][OAc].
Problem 1: Incomplete or Slow Biomass Dissolution
Possible Causes & Solutions:
-
Inappropriate Temperature: The dissolution of biomass is highly temperature-dependent. Lower temperatures can lead to slow or incomplete dissolution.[1][2]
-
Large Biomass Particle Size: Larger particles have a smaller surface area-to-volume ratio, which limits the interaction with the ionic liquid and slows down dissolution.[3]
-
Solution: Reduce the particle size of the biomass through methods like grinding or ball-milling. Ball-milling, in particular, has been shown to significantly improve solubility, even at lower temperatures.[1]
-
-
High Biomass Loading: Exceeding the optimal biomass-to-ionic liquid ratio can lead to a highly viscous solution that hinders effective mixing and dissolution.
-
Solution: Experiment with lower biomass concentrations. A common starting point is a 5% (w/w) solid loading.[2]
-
-
Insufficient Mixing: Poor agitation prevents uniform contact between the biomass and the ionic liquid.
-
Solution: Ensure vigorous and consistent stirring throughout the dissolution process.
-
-
Presence of Water: While small amounts of water can sometimes aid in dissolving specific components like lignin, excess water generally acts as an anti-solvent for cellulose, causing it to aggregate and reducing overall dissolution.[3][4]
-
Solution: Ensure the biomass and [Bmim][OAc] are sufficiently dry. If intentionally using a co-solvent system with water, carefully optimize the water content.
-
Problem 2: High Viscosity of the Solution
Possible Causes & Solutions:
-
High Biomass Concentration: As more biomass dissolves, the viscosity of the solution naturally increases.
-
Solution: Reduce the biomass loading or add a co-solvent to decrease the viscosity.
-
-
Inherent Property of the Ionic Liquid: [Bmim][OAc] can be viscous, especially at lower temperatures.
Problem 3: Degradation of Ionic Liquid or Biomass
Possible Causes & Solutions:
-
High Temperatures and Long Reaction Times: Prolonged exposure to high temperatures (typically above 150°C) can lead to the thermal degradation of both the ionic liquid and the dissolved biomass components.[2][7]
-
Solution: Optimize for the shortest possible dissolution time at the lowest effective temperature. For rapid dissolution, consider using higher temperatures for a very short duration.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of biomass dissolution in [Bmim][OAc]?
A1: The primary mechanism involves the disruption of the extensive hydrogen-bonding network within the lignocellulosic biomass. The acetate anion ([OAc]⁻) of the ionic liquid is a strong hydrogen bond acceptor and interacts with the hydroxyl groups of cellulose, breaking the intra- and intermolecular hydrogen bonds that give cellulose its crystalline structure. The imidazolium cation ([Bmim]⁺) also plays a role in interacting with the biomass components.[3][8]
Q2: How does the choice of ionic liquid cation and anion affect dissolution?
A2: The anion plays a crucial role. Anions with high hydrogen bond basicity, like acetate ([OAc]⁻), are highly effective at dissolving cellulose.[3] The cation structure also has an impact; shorter alkyl chains on the imidazolium ring, such as in 1-ethyl-3-methylimidazolium acetate ([Emim][OAc]), are often more effective for cellulose dissolution than the longer butyl chain in [Bmim][OAc].[3]
Q3: Can I use co-solvents to improve the dissolution process?
A3: Yes, co-solvents can be very effective. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent that can reduce the viscosity of the ionic liquid, leading to improved mass transfer and enhanced dissolution, even at room temperature.[5][9] Other solvents like acetonitrile and ethylene glycol can also reduce viscosity.[3]
Q4: What is the role of water in the dissolution process?
A4: The role of water is complex and depends on the target biomass component. For cellulose dissolution, water generally acts as an anti-solvent, as it competes with the ionic liquid's anions in forming hydrogen bonds with cellulose, leading to aggregation.[3][10][11] However, for lignin dissolution, the presence of a controlled amount of water can sometimes be beneficial by increasing the number of hydrogen bonds formed.[3][5]
Q5: How can I regenerate the dissolved biomass from the ionic liquid solution?
A5: The dissolved biomass, particularly cellulose, can be regenerated by adding an anti-solvent such as water, ethanol, or acetone.[3][8] This disrupts the interaction between the ionic liquid and the cellulose, causing the cellulose to precipitate out of the solution. The properties of the regenerated cellulose can be influenced by the choice of anti-solvent.[12]
Data Presentation
Table 1: Effect of Temperature and Ball-Milling on Lignocellulose Solubility in [Emim][OAc]/DMSO
| Ball-Milling Time (hours) | Dissolution Temperature (°C) | Solubility (%) |
| 0 (Raw) | 80 | ~50 |
| 0 (Raw) | 120 | ~87 |
| 2 | 120 | 100 |
| 24 | 30 | ~100 |
Data adapted from a study on birch wood dissolution in [Emim][OAc]/DMSO.[1]
Table 2: Influence of Co-solvents and Additives on Cellulose Solubility in [Bmim][OAc]
| Solvent System | Temperature (°C) | Cellulose Solubility (wt. %) |
| Neat [Bmim][OAc] | 70 | 15.5 |
| [Bmim][OAc] + 1% LiCl | 70 | 18 - 20 |
| [Bmim][OAc]/DMSO | 25 | High solubility achieved |
Data compiled from multiple sources.[3][5]
Experimental Protocols
Protocol 1: Biomass Dissolution with Mechanical Pre-treatment (Ball-Milling)
-
Biomass Preparation: Dry the biomass (e.g., birch wood powder) to a constant weight.
-
Ball-Milling: Place the dried biomass into a planetary ball mill. Mill the sample for a specified duration (e.g., 2 to 24 hours) to reduce particle size and decrease cellulose crystallinity.[1]
-
Dissolution Setup: In a reaction vessel, add the ball-milled biomass to a solution of [Bmim][OAc] (or a mixture with a co-solvent like DMSO).
-
Heating and Stirring: Heat the mixture to the desired temperature (e.g., 30°C to 120°C) under constant stirring until complete dissolution is observed.[1]
-
Monitoring: Visually inspect for the absence of solid particles to confirm complete dissolution.
Protocol 2: Rapid Biomass Dissolution at High Temperature
-
Biomass Preparation: Ensure the biomass (e.g., bagasse) has a consistent particle size and moisture content.
-
Preheat Ionic Liquid: Heat the [Bmim][OAc] in a reaction vessel to a temperature above the glass transition of lignin (e.g., 175°C - 195°C).[2]
-
Addition of Biomass: Add the prepared biomass to the preheated ionic liquid with vigorous stirring.
-
Short Reaction Time: Maintain the high temperature and stirring for a short duration (e.g., 5-15 minutes) until the biomass is fully dissolved.[2]
-
Regeneration: Proceed immediately to the regeneration step to prevent degradation of the components. Add an anti-solvent like an acetone/water mixture to precipitate the cellulose-rich material and lignin.[2]
Visualizations
Caption: A generalized experimental workflow for biomass dissolution and regeneration.
Caption: Key factors that positively influence the efficiency of biomass dissolution.
References
- 1. Complete dissolution of woody biomass using an ionic liquid :: BioResources [bioresources.cnr.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the role of water during ionic liquid pretreatment of lignocellulose: co-solvent or anti-solvent? - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the dissolution of cellulose in this compound+DMAc solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
managing side reactions of 1-butyl-3-methylimidazolium acetate with lignin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side reactions of 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) with lignin.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant nitrogen content in my lignin sample after treatment with [Bmim][OAc]?
A1: The presence of nitrogen in your lignin sample is a strong indicator of a side reaction where the 1-butyl-3-methylimidazolium ([Bmim]) cation has covalently bonded to the lignin structure.[1][2] This occurs because the highly basic acetate anion can deprotonate the [Bmim] cation, forming an N-heterocyclic carbene (NHC). This reactive NHC then attacks electron-deficient groups on the lignin, primarily aldehyde groups, forming a new C-C bond.[1][3]
Q2: My treated lignin has a lower molecular weight than the starting material. Is this expected?
A2: Yes, a decrease in the weight-average molecular weight (Mw) is an expected outcome of treating lignin with [Bmim][OAc].[1][4] The ionic liquid promotes the cleavage of β-O-4 ether linkages, which are major bonds within the lignin polymer, leading to its depolymerization.[2][5][6] However, the extent of depolymerization can be influenced by temperature and reaction time.
Q3: After regeneration, my lignin appears darker than the original material. What causes this color change?
A3: The darkening of lignin is often associated with condensation reactions and the formation of conjugated structures. While [Bmim][OAc] generally favors depolymerization, some condensation can still occur, especially at higher temperatures.[1][6] Additionally, the covalent modification of lignin by the [Bmim] cation can alter its chromophoric system, contributing to the color change.
Q4: I'm having trouble recycling the [Bmim][OAc]. Is this related to the lignin treatment?
A4: Yes, difficulties in recycling the ionic liquid are a direct consequence of the side reactions with lignin. The covalent grafting of the [Bmim] cation onto the lignin polymer means that a portion of the ionic liquid is consumed in the reaction and becomes part of the lignin product.[1][7] This complicates the purification and reuse of the [Bmim][OAc].
Q5: How does temperature affect the reaction between [Bmim][OAc] and lignin?
A5: Temperature has a significant impact on the process. Increasing the temperature generally enhances both the desired depolymerization and the undesired side reactions.[1][4] Higher temperatures (e.g., moving from 80°C to 150°C) lead to a more pronounced decrease in lignin's molecular weight but also a substantial increase in nitrogen content, indicating more extensive covalent bonding of the [Bmim] cation.[1][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| High Nitrogen Content in Regenerated Lignin | Covalent bonding of the [Bmim] cation to the lignin structure via N-heterocyclic carbene (NHC) formation.[1][3] | • Lower Reaction Temperature: Operate at the lower end of the effective temperature range (e.g., 80-100°C) to minimize NHC formation.[1] • Reduce Reaction Time: Shorter exposure to the ionic liquid can limit the extent of covalent modification. • Consider a Different Ionic Liquid: If a nitrogen-free product is critical, consider using an ionic liquid with a less basic anion or a different cation that does not readily form reactive intermediates. |
| Unexpected Increase in Lignin Molecular Weight | Dominance of condensation reactions over depolymerization. This is less common with [Bmim][OAc] but can occur under certain conditions. | • Verify Ionic Liquid Purity: Impurities can catalyze condensation reactions. Ensure the [Bmim][OAc] is of high purity (>95%). • Control Temperature: Avoid excessively high temperatures which can promote condensation.[6] • Ensure Proper Mixing: Poor mass transfer can create localized "hot spots" where condensation is more likely. |
| Low Yield of Regenerated Lignin | Incomplete precipitation or losses during washing steps. Strong association between lignin and the ionic liquid. | • Optimize Anti-Solvent Addition: Ensure sufficient anti-solvent (e.g., water) is used to fully precipitate the lignin.[8] • Adjust pH: Lowering the pH of the solution during regeneration can aid in lignin precipitation. • Thorough Washing: Wash the regenerated lignin thoroughly to remove residual ionic liquid, but be mindful of potential losses of low-molecular-weight fractions. |
| Poor Solubility of Lignin in [Bmim][OAc] | High viscosity of the ionic liquid, especially at lower temperatures. Presence of water in the ionic liquid. | • Increase Temperature: Gently heating the mixture (e.g., to 70-80°C) will decrease viscosity and improve dissolution. • Ensure Anhydrous Conditions: Dry both the lignin and the ionic liquid before use, as water can interfere with the dissolution process.[9] |
Quantitative Data Summary
The following table summarizes the effect of temperature on key properties of spruce dioxane lignin after a 24-hour treatment with [Bmim][OAc].
| Treatment Temperature (°C) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Nitrogen Content (%) | Covalently Bound [Bmim] Cations (per 100 aromatic units) |
| Untreated | 7.7 | 5.1 | - | - |
| 80 | - | - | 2.4 | - |
| 120 | - | - | 4.3 | - |
| 150 | 3.6 | 3.0 | 6.5 | 10.8 |
Data compiled from Belesov et al. (2025).[1][4]
Visualizations
Chemical Pathway of Side Reactions
Caption: Formation of N-heterocyclic carbene and its reaction with lignin.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high nitrogen content in lignin.
Experimental Protocols
Lignin Regeneration from [Bmim][OAc]
This protocol describes the process of precipitating and recovering lignin after its dissolution in the ionic liquid.
Materials:
-
Lignin-[Bmim][OAc] solution
-
Anti-solvent (e.g., deionized water, ethanol/water mixture)
-
Centrifuge and centrifuge tubes
-
Freeze-dryer or vacuum oven
Procedure:
-
Precipitation: Slowly add the anti-solvent to the lignin-[Bmim][OAc] solution while stirring vigorously. A typical ratio is 5 volumes of anti-solvent to 1 volume of the lignin solution. Lignin will precipitate as a solid.[8][10]
-
Separation: Separate the precipitated lignin from the liquid phase by centrifugation (e.g., 4000 rpm for 15 minutes).
-
Washing: Decant the supernatant containing the ionic liquid and anti-solvent. Resuspend the lignin pellet in fresh anti-solvent and repeat the centrifugation. This washing step should be repeated at least three times to remove residual ionic liquid.
-
Drying: Freeze-dry the washed lignin pellet until a constant weight is achieved. Alternatively, dry the sample in a vacuum oven at a low temperature (e.g., 40°C) overnight.
-
Storage: Store the dried, regenerated lignin in a desiccator to prevent moisture absorption.
Molecular Weight Distribution by Gel Permeation Chromatography (GPC)
This protocol outlines the determination of weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI).
Materials:
-
Dried lignin sample
-
GPC-grade solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF) with LiBr)[3]
-
Acetylation reagents (acetic anhydride, pyridine) if THF is used as the eluent.
-
Syringe filters (0.45 µm)
-
GPC system with a suitable column set (e.g., Agilent PolarGel-M) and detector (e.g., Refractive Index or UV).[3]
Procedure:
-
Sample Acetylation (if required): To ensure solubility in THF, lignin samples must be acetylated. This is a standard procedure involving reaction with acetic anhydride and pyridine.
-
Sample Preparation: Accurately weigh ~2 mg of the dried (and acetylated, if necessary) lignin and dissolve it in 1 mL of the GPC eluent.[11]
-
Filtration: Gently agitate until the lignin is fully dissolved. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.[3]
-
Calibration: Run a series of polystyrene standards with known molecular weights to generate a calibration curve.
-
Analysis: Inject the prepared lignin sample into the GPC system. The system will separate the lignin molecules by size.
-
Data Processing: Use the GPC software to analyze the resulting chromatogram. Calculate Mn, Mw, and PDI relative to the polystyrene calibration curve.[3]
Structural Characterization by 2D HSQC NMR Spectroscopy
This protocol provides a method for the qualitative and semi-quantitative analysis of lignin's structural units and inter-unit linkages.
Materials:
Procedure:
-
Sample Dissolution: Accurately weigh the lignin sample and place it in a clean vial. Add DMSO-d₆ and vortex until the lignin is completely dissolved.[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
NMR Acquisition:
-
Data Processing:
-
Process the acquired data using appropriate NMR software (e.g., Bruker TopSpin, MestReNova).
-
Apply a squared sine-bell window function and perform Fourier transformation.[2]
-
Phase and baseline correct the spectrum.
-
Reference the spectrum using the residual solvent peak (DMSO-d₆ at δC/δH 39.5/2.50 ppm).[2]
-
-
Analysis: Identify cross-peaks corresponding to specific lignin substructures (e.g., β-O-4, β-β, β-5 linkages) and monomeric units (G, S, H units) by comparing with established literature values.
Elemental Analysis (CHNS)
This protocol is for determining the elemental composition of the lignin, which is crucial for quantifying nitrogen incorporation.
Materials:
-
Dried lignin sample (~1-2 mg)
-
Elemental Analyzer (e.g., Thermo Finnigan Flash EA1112 Series)
Procedure:
-
Sample Preparation: Ensure the lignin sample is completely dry and homogenous. Accurately weigh 1-2 mg of the sample into a tin capsule.
-
Analysis: Place the capsule into the autosampler of the elemental analyzer. The instrument will combust the sample at high temperatures (e.g., >900°C).[4]
-
Detection: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Calculation: The software calculates the weight percentage of Carbon, Hydrogen, Nitrogen, and Sulfur based on the detector signals and the initial sample weight. Oxygen content can often be determined by difference.[4]
References
- 1. A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 5. Determination of hydroxyl groups in biorefinery resources via quantitative 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Ionic Liquids in the Lignin Separation from Lignocellulosic Biomass [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 2.3.3. 2D-HSQC NMR spectroscopy analysis [bio-protocol.org]
- 12. 2.10. 2D-HSQC NMR Analysis of DES-Lignin and EMAL [bio-protocol.org]
- 13. rsc.org [rsc.org]
optimizing temperature and time for cellulose dissolution in [BMIM][OAc]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dissolution of cellulose in 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient experimentation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dissolution of cellulose in [BMIM][OAc].
Q1: Why is my cellulose not dissolving completely, even after prolonged stirring?
A1: Incomplete dissolution can be attributed to several factors:
-
Low Temperature: The dissolution of cellulose in [BMIM][OAc] is significantly enhanced at elevated temperatures.[1][2] Room temperature dissolution can be very slow and incomplete.[1]
-
Water Contamination: [BMIM][OAc] is highly hygroscopic. The presence of water, even in small amounts (as low as 1 wt%), can significantly impair the dissolution process by competing with the ionic liquid for hydrogen bonding with cellulose.
-
High Cellulose Concentration: Attempting to dissolve a high concentration of cellulose can lead to a rapid increase in viscosity, hindering effective mixing and further dissolution.[3] For highly viscous and inhomogeneous solutions, consider reducing the cellulose concentration.[3]
-
Cellulose Properties: The source, molecular weight (degree of polymerization), and crystallinity of the cellulose can affect its solubility.[1]
Q2: The viscosity of my cellulose-[BMIM][OAc] solution is too high to handle. What can I do?
A2: High viscosity is a common challenge. Here are some strategies to manage it:
-
Increase Temperature: Heating the solution will decrease its viscosity.[1]
-
Use a Co-solvent: Adding aprotic polar co-solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N,N-Dimethylacetamide (DMAc) can significantly reduce the viscosity of the mixture and enhance cellulose solubility, sometimes even enabling dissolution at room temperature.[4][5][6]
-
Reduce Cellulose Concentration: Lowering the weight percentage of cellulose in the solution is a direct way to decrease viscosity.[3]
Q3: My [BMIM][OAc] has turned a yellowish or brownish color. Is it still usable?
A3: The color change in ionic liquids can indicate potential degradation, often due to impurities or prolonged exposure to high temperatures. While it might still be capable of dissolving cellulose, its performance could be compromised. It is recommended to use fresh, colorless [BMIM][OAc] for optimal and reproducible results.
Q4: How can I effectively remove residual [BMIM][OAc] from my regenerated cellulose?
A4: [BMIM][OAc] can be removed by washing the regenerated cellulose with a suitable anti-solvent. Water is commonly used to precipitate the cellulose from the ionic liquid solution. Thorough and repeated washing with deionized water is crucial to ensure complete removal of the ionic liquid. Other anti-solvents that can be used include ethanol and acetone.
Data Presentation: Temperature and Time Optimization
The following table summarizes the effect of temperature and time on the dissolution of cellulose in [BMIM][OAc], based on findings from various studies.
| Temperature (°C) | Time | Observations | Reference |
| Ambient (~25) | 24 hours | Incomplete dissolution, with a high amount of undissolved fibers. | [1] |
| 35 | 7 - 24 hours | Greatly enhanced dissolution compared to ambient temperature. | [1] |
| 55 | 1 hour | Pronounced enhancement in dissolution, with almost no undissolved cellulose visible. | [1] |
| 70 | Not Specified | Used for dissolving up to 4 wt% cellulose with slow stirring. | [3] |
| 80 | 12 - 36 hours | Dissolution of cotton fibers and filter paper under gentle magnetic stirring. | [7] |
| 90 | 5 hours | Effective for dissolving microcrystalline cellulose. | [8] |
| 120 | 20 minutes | Capable of dissolving a high mass fraction (30%) of cellulose. | [4][5] |
| 120 | 10 hours | Leads to a decrease in the degree of polymerization of the regenerated cellulose. | [8] |
Experimental Protocols
This section provides a detailed methodology for the dissolution of cellulose in [BMIM][OAc].
Materials:
-
Cellulose (e.g., microcrystalline cellulose, cotton linters)
-
This compound ([BMIM][OAc]), high purity
-
(Optional) Co-solvent (e.g., DMSO)
-
Heating and stirring apparatus (e.g., magnetic stirrer with a hot plate)
-
Sealed reaction vessel
-
Vacuum oven (for drying cellulose and [BMIM][OAc])
Procedure:
-
Preparation of Materials:
-
Dry the cellulose in a vacuum oven at a suitable temperature (e.g., 60-80°C) for several hours to remove any moisture.
-
If the [BMIM][OAc] has been exposed to air, it is advisable to dry it under vacuum to remove absorbed water.
-
-
Dissolution Setup:
-
Weigh the desired amount of dried cellulose and [BMIM][OAc] and place them in a sealed reaction vessel.
-
If using a co-solvent, add it to the mixture.
-
-
Dissolution Process:
-
Place the vessel on the hot plate with magnetic stirring.
-
Set the desired temperature (e.g., 70-100°C). Higher temperatures will lead to faster dissolution but may also increase the risk of cellulose degradation.[8]
-
Begin stirring the mixture. The stirring speed should be sufficient to ensure good mixing without introducing excessive air bubbles.
-
Continue heating and stirring until the cellulose is completely dissolved, which can be visually confirmed when the solution becomes clear and homogeneous.[3] The time required will depend on the temperature, cellulose concentration, and cellulose source.[7]
-
-
Monitoring:
-
The dissolution process can be monitored visually. For more detailed analysis, techniques like polarized light microscopy can be used to observe the disappearance of crystalline cellulose.[1]
-
Visualizations
The following diagrams illustrate the experimental workflow and troubleshooting logic.
Caption: Experimental workflow for cellulose dissolution in [BMIM][OAc].
Caption: Troubleshooting logic for incomplete cellulose dissolution.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05392D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dissolution and recovery of cellulose from 1-butyl-3-methylimidazolium chloride in presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming incomplete biomass fractionation with 1-butyl-3-methylimidazolium acetate
Welcome to the technical support center for biomass fractionation using 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]). This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data to help researchers, scientists, and drug development professionals overcome challenges related to incomplete biomass fractionation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the dissolution and fractionation of lignocellulosic biomass with [Bmim][OAc].
Q1: My biomass is not dissolving completely in [Bmim][OAc]. What are the likely causes and solutions?
A1: Incomplete dissolution is a common issue that can stem from several factors:
-
Insufficient Temperature: The dissolution power of [Bmim][OAc] is highly temperature-dependent. For many types of biomass, especially softwoods, complete dissolution may require temperatures of 150°C.[1][2] If you are operating at lower temperatures (e.g., 80-120°C), try increasing it incrementally.
-
Inadequate Time: Lignocellulose dissolution is not instantaneous. Ensure you are allowing sufficient time for the process. For some materials, this can be up to 24 hours.[2]
-
Water Content: While small amounts of water can sometimes be tolerated, excess water in the ionic liquid or biomass can significantly reduce its ability to dissolve cellulose. Ensure both your [Bmim][OAc] and biomass are adequately dried before use.
-
Biomass Particle Size: Larger biomass particles have a lower surface area-to-volume ratio, slowing down the dissolution process. Grinding the biomass to a smaller particle size (e.g., 0.2 to 2.0 mm) can improve dissolution kinetics.[3]
-
Biomass Type: Different biomass sources have varying recalcitrance. Hardwoods and softwoods are generally more difficult to dissolve than agricultural residues like straw.[4] You may need to adjust conditions more aggressively for more resistant feedstocks.
Q2: After regeneration, my cellulose fraction is impure and contains high levels of lignin.
A2: This indicates incomplete fractionation. Lignin precipitation with the cellulose fraction can be caused by:
-
Suboptimal Antisolvent: The choice and ratio of the antisolvent are critical for selective precipitation. Water is a common antisolvent that regenerates cellulose. If lignin is co-precipitating, consider a sequential precipitation strategy. For example, adding acetone first can precipitate polysaccharides, followed by the addition of water to precipitate lignin.[5] A 1:1 acetone:water mixture has also been shown to be effective for separating fractions from barley straw.[6]
-
Strong Lignin-Carbohydrate Complexes (LCCs): The ionic liquid may not have been effective enough at cleaving the covalent bonds between lignin and hemicellulose. Increasing the pretreatment temperature or time can help disrupt these linkages more effectively.[4]
-
[Bmim][OAc] as a Reagent: At elevated temperatures (≥120°C), [Bmim][OAc] can act as a reagent, not just a solvent.[7][8] The imidazolium cation can deprotonate to form a reactive N-heterocyclic carbene (NHC), which can covalently bind to lignin.[7][9][10] This modified lignin may have different solubility properties, leading to co-precipitation. This is evidenced by the incorporation of nitrogen into the lignin fraction.[7][11]
Q3: The yield of fermentable sugars (e.g., glucose) from my recovered cellulose is low after enzymatic hydrolysis. Why?
A3: Low sugar yield is typically a sign of either impure cellulose or insufficient modification of the cellulose structure.
-
Residual Lignin/Hemicellulose: Lignin and hemicellulose can physically block cellulase enzymes from accessing the cellulose chains. If your fractionation was incomplete, the resulting impurity will lower enzyme efficiency.
-
Cellulose Crystallinity: One of the primary goals of [Bmim][OAc] pretreatment is to reduce cellulose crystallinity by disrupting the hydrogen bond network and converting the native Cellulose I structure to the more amorphous and accessible Cellulose II.[4] If this conversion is incomplete, enzymatic hydrolysis will be less efficient. Confirm the change in crystallinity using X-ray Diffraction (XRD).[12]
-
Inhibitory Compounds: Thermal degradation of the ionic liquid or the biomass itself at high temperatures can generate compounds that inhibit enzymatic activity.[13] Ensure you are not using excessively harsh conditions that could lead to the formation of these inhibitors.
Q4: I've noticed my [Bmim][OAc] has darkened and the properties of my recovered lignin have changed. What is happening?
A4: This is a strong indication of chemical reactions occurring during the process.
-
Ionic Liquid Degradation: Prolonged heating at high temperatures (especially ≥150°C) can cause thermal degradation of [Bmim][OAc].[13] This leads to the formation of various products, including alkyl-substituted imidazoles and N-alkylamides, which can darken the liquid and alter its properties.[13]
-
Covalent Bonding with Lignin: As mentioned in A2, the [Bmim] cation can covalently bond to lignin. This process increases with temperature, leading to a higher nitrogen content in the recovered lignin fraction.[8] This chemical modification alters lignin's structure, which can be observed through techniques like 2D-NMR and high-resolution mass spectrometry.[7][11] This also leads to lignin depolymerization, reducing its average molecular weight.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from referenced experiments to guide process optimization.
Table 1: Effect of Temperature on Biomass Fractionation and Composition
| Biomass Type | IL | Temperature (°C) | Recovered Cellulose-Rich Fraction (wt.%) | Glucan Content in Recovered Fraction (%) | Xylan Content in Recovered Fraction (%) | Lignin Content in Recovered Fraction (%) | Reference |
|---|---|---|---|---|---|---|---|
| Wheat Straw | [emim][OAc] | 120 | 65.8 | 57.6 | - | 17.2 | [4] |
| Wheat Straw | [emim][OAc] | 140 | 48.0 | 71.4 | - | - | [4] |
| Switchgrass | [C₂mim][OAc] | 160 | 58.0 | 55.2 | 20.8 | 15.8 | [14][15] |
| Spruce Dioxane Lignin | [Bmim][OAc] | 80 | - | - | - | Nitrogen: 2.4% | [8] |
| Spruce Dioxane Lignin | [Bmim][OAc] | 150 | - | - | - | Nitrogen: 6.5% |[8] |
Table 2: Effect of [Bmim][OAc] Treatment on Lignin Molecular Weight
| Biomass Component | Temperature (°C) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| Spruce Dioxane Lignin (Untreated) | - | 7.7 | 5.1 | [8] |
| Spruce Dioxane Lignin (Treated) | 150 | 3.6 | 3.0 |[8] |
Table 3: Post-Treatment Sugar Yields from Enzymatic Hydrolysis
| Biomass Type | IL | Treatment Conditions | Glucose Yield (%) | Xylose Yield (%) | Reference |
|---|---|---|---|---|---|
| Wheat Straw | [emim][OAc] | - | 93.1 | - | [4] |
| Switchgrass | [C₂mim][OAc] | 160°C | >90 (after 24h) | >70 (after 24h) | [14] |
| Corn Stover | [Emim][OAc] | 125°C, 1h, 33% loading | ~80 | ~50 |[16] |
Experimental Protocols
Protocol 1: General Biomass Fractionation with [Bmim][OAc]
-
Drying: Dry the milled biomass feedstock and the [Bmim][OAc] under vacuum to minimize water content.
-
Dissolution: Prepare a slurry of biomass in [Bmim][OAc] (e.g., 5-10% w/w solid loading) in a sealed reactor. Heat the mixture to the target temperature (e.g., 120-150°C) with stirring for a specified duration (e.g., 1-24 hours).[2][3]
-
Fractionation (Sequential Precipitation):
-
Cool the resulting viscous solution.
-
Add a non-polar antisolvent like acetone to the mixture and stir. This will selectively precipitate the polysaccharide (cellulose and hemicellulose) fraction.[5]
-
Separate the solid polysaccharide fraction via centrifugation or filtration. Wash thoroughly with more antisolvent and then deionized water to remove residual ionic liquid. Dry the purified cellulose-rich fraction.
-
To the remaining liquid phase, add a polar antisolvent such as water to precipitate the lignin.[5]
-
Separate the solid lignin fraction via centrifugation or filtration. Wash thoroughly with deionized water and dry.
-
-
IL Recovery: The remaining liquid contains the diluted ionic liquid, which can be recovered by evaporating the antisolvents.
Protocol 2: Compositional Analysis of Biomass Fractions
This protocol is based on the NREL Laboratory Analytical Procedures (LAPs) for determining structural carbohydrates and lignin.[17][18]
-
Sample Preparation: Dry the recovered biomass fraction (e.g., cellulose-rich solid) to a constant weight.
-
Two-Stage Acid Hydrolysis:
-
Add 72% (w/w) sulfuric acid to the sample at 30°C and incubate for 60 minutes with stirring.
-
Dilute the acid to 4% (w/w) with deionized water.
-
Autoclave the diluted suspension at 121°C for 60 minutes.
-
-
Separation and Analysis:
-
Filter the hydrolyzed slurry to separate the liquid hydrolysate from the solid residue.
-
The solid residue is considered Acid-Insoluble Lignin (AIL). Wash it with hot deionized water, dry, and weigh.
-
Analyze the liquid hydrolysate using High-Performance Liquid Chromatography (HPLC) to quantify the monomeric sugars (e.g., glucose, xylose), which correspond to the cellulose and hemicellulose content.[19] The Acid-Soluble Lignin (ASL) can be quantified using UV-Vis spectroscopy.
-
The total lignin is the sum of AIL and ASL.[20]
-
Protocol 3: Determination of Cellulose Crystallinity Index (CrI)
-
Sample Preparation: Prepare a flat, packed powder sample of the dried, untreated biomass and the recovered cellulose-rich fraction.
-
XRD Analysis: Use an X-ray diffractometer to scan the samples over a 2θ range (typically 5° to 40°).
-
CrI Calculation: The Cellulose Crystallinity Index (CrI) is calculated from the diffraction intensity data using the Segal method (peak height method):
-
CrI = [(I₀₀₂ - Iₐₘ) / I₀₀₂] x 100
-
Where I₀₀₂ is the maximum intensity of the crystalline peak at approximately 2θ = 22.5°, and Iₐₘ is the minimum intensity corresponding to the amorphous fraction at approximately 2θ = 18.5°.[12]
-
Visualizations
Diagram 1: Experimental Workflow
Caption: General workflow for biomass fractionation using [Bmim][OAc].
Diagram 2: Troubleshooting Incomplete Fractionation
Caption: Decision tree for troubleshooting incomplete fractionation.
Diagram 3: [Bmim][OAc] Chemical Interactions with Lignin
Caption: Chemical pathways of [Bmim][OAc] reacting with lignin.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Review on the Partial and Complete Dissolution and Fractionation of Wood and Lignocelluloses Using Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1-Butyl-3-methylimidazolium-Based Ionic Liquid in Biomass Fractionation—Green Solvent or Active Reagent Toward Lignin Compounds? [mdpi.com]
- 8. Chemical Transformations of Lignin Under the Action of 1-Butyl-3-Methylimidazolium Ionic Liquids: Covalent Bonding and the Role of Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. illiumtech.com [illiumtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Biomass Compositional Analysis Laboratory Procedures | Bioenergy and Bioeconomy | NLR [nrel.gov]
- 18. mprl-series.mpg.de [mprl-series.mpg.de]
- 19. researchgate.net [researchgate.net]
- 20. MPRL | Catalysis for the Conversion of Biomass and Its Derivatives | Methods for Biomass Compositional Analysis [mprl-series.mpg.de]
Technical Support Center: NMR Analysis of Cellulose in Ionic Liquids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NMR analysis of cellulose in ionic liquid solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are my cellulose NMR peaks broad and poorly resolved?
A1: Peak broadening in NMR spectra of cellulose in ionic liquids is a common issue primarily caused by the high viscosity of the solution.[1][2][3][4][5] High viscosity restricts the molecular motion (tumbling) of the cellulose polymer, leading to shorter transverse relaxation times (T2) and, consequently, broader spectral lines. The degree of polymerization (DP) of the cellulose also significantly impacts viscosity.[1][2][4]
Troubleshooting Steps:
-
Decrease Cellulose Concentration: Lowering the concentration of cellulose in the ionic liquid can significantly reduce the solution's viscosity. A concentration of around 5 wt% is often found to be a good compromise between signal intensity and resolution.[6]
-
Increase Temperature: Acquiring the NMR spectrum at an elevated temperature (e.g., 60-90 °C) will decrease the viscosity of the solution and improve peak resolution.[1][2][3][4][5] However, be cautious of potential cellulose degradation at very high temperatures.[3][4][5]
-
Use a Co-solvent: Adding a co-solvent like deuterated dimethyl sulfoxide (DMSO-d6) can help to reduce viscosity and improve cellulose dissolution.[7][8][9] A common mixture is an ionic liquid with up to 80 wt% DMSO-d6.[7]
Q2: The signals from my ionic liquid are overlapping with my cellulose signals. How can I resolve this?
A2: Signal overlap is a significant challenge, especially in ¹H NMR, as many ionic liquids have protons that resonate in the same spectral region as cellulose.
Troubleshooting Steps:
-
Choose a Suitable Ionic Liquid: Select an ionic liquid with minimal signal overlap in the spectral region of interest. For instance, tetra-n-alkyl phosphonium-based ionic liquids, such as tetra-n-butylphosphonium acetate ([P₄₄₄₄][OAc]), have been shown to have signals that do not overlap with the polysaccharide resonances.[7][10]
-
Use Deuterated Ionic Liquids: While deuteration of the ionic liquid can eliminate its signals, this approach can be costly and may lead to the disappearance of cellulose hydroxyl (-OH) proton signals due to hydrogen-deuterium exchange.[11]
-
Employ Solvent Suppression Techniques: Modern NMR spectrometers are equipped with pulse sequences designed to suppress large solvent signals. The WET (Water Suppression Enhanced through T1 effect) technique, often used in "No-D" (no-deuterium) NMR, can effectively suppress the signals of non-deuterated ionic liquids, allowing for the observation of the cellulose signals.[11][12][13]
Q3: I am not seeing the hydroxyl (-OH) proton signals of my cellulose. What could be the reason?
A3: The disappearance of hydroxyl proton signals is a common problem, especially when using deuterated solvents.
Troubleshooting Steps:
-
Avoid Deuterated Solvents: The acidic protons of the hydroxyl groups can readily exchange with deuterium from deuterated solvents (like DMSO-d6 or deuterated ionic liquids), rendering them invisible in ¹H NMR.
-
Use No-D NMR with Solvent Suppression: This technique allows for the use of non-deuterated ionic liquids. By suppressing the large solvent signals, the hydroxyl proton signals of cellulose can be successfully observed.[11][12][13]
-
Ensure Anhydrous Conditions: Traces of water in the sample can also lead to the exchange of hydroxyl protons, causing signal broadening or disappearance. It is crucial to use dried cellulose and ionic liquids and to handle them in a moisture-free environment (e.g., a glove box).[14]
Q4: My cellulose is not dissolving completely in the ionic liquid. What can I do?
A4: Incomplete dissolution can lead to a heterogeneous sample and poor quality NMR data. The strong intermolecular and intramolecular hydrogen bonding in cellulose makes it challenging to dissolve.[8]
Troubleshooting Steps:
-
Select an Appropriate Ionic Liquid: The choice of anion in the ionic liquid is critical for cellulose dissolution. Anions with high hydrogen bond basicity, such as acetate, chloride, and dimethylphosphate, are effective at disrupting the hydrogen bond network of cellulose.[9][14] 1-ethyl-3-methylimidazolium acetate ([emim][OAc]) and 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) are commonly used.[9]
-
Control Water Content: The presence of water can negatively impact the dissolution of cellulose in ionic liquids.[14] Water molecules can compete with the ionic liquid's anions in forming hydrogen bonds with cellulose, thus hindering dissolution. Ensure all components are thoroughly dried.
-
Gentle Heating and Stirring: Heating the mixture (e.g., to 70-80 °C) with gentle stirring can facilitate the dissolution process.[3]
-
Use a Co-solvent: The addition of a co-solvent like DMSO can enhance the dissolving power of the ionic liquid.[9]
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common NMR analysis issues.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale | Reference(s) |
| Cellulose Concentration | 5-8 wt% | Balances signal intensity with manageable viscosity. | [6] |
| NMR Acquisition Temperature | 60-90 °C | Reduces viscosity, improving spectral resolution. | [1][2][3][4][5] |
| Co-solvent (DMSO-d6) Admixture | Up to 80 wt% | Enhances dissolution and reduces viscosity. | [7] |
| Ionic Liquid Anion for Dissolution | Acetate, Chloride, Dimethylphosphate | High hydrogen bond basicity effectively disrupts cellulose's hydrogen bond network. | [9][14] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Drying: Dry the cellulose (e.g., microcrystalline cellulose) and the ionic liquid (e.g., [P₄₄₄₄][OAc]) under vacuum at an elevated temperature (e.g., 60-70 °C) for at least 24 hours to remove residual water.
-
Dissolution: In a moisture-free environment (e.g., a nitrogen-filled glovebox), add the dried cellulose to the dried ionic liquid (and DMSO-d6 if used) in a sealed vial. A common concentration is 5 wt% cellulose.
-
Homogenization: Stir the mixture gently with a magnetic stirrer at an elevated temperature (e.g., 70-80 °C) until the solution becomes clear and homogeneous.[3] This may take several hours.
-
Transfer to NMR Tube: While the solution is still warm (to maintain lower viscosity), transfer it to a 5 mm NMR tube.
-
Sealing: Cap the NMR tube and seal it with parafilm to prevent moisture absorption.
Protocol 2: No-D ¹H NMR with Solvent Suppression
-
Spectrometer Setup: Use a standard NMR spectrometer. No special hardware is required.
-
Pulse Sequence: Select a pulse sequence that incorporates a solvent suppression module, such as WET (Water Suppression Enhanced through T1 effect). This is often a standard pre-programmed sequence on modern spectrometers.
-
Parameter Optimization:
-
Set the transmitter offset to the center of the ionic liquid signals to be suppressed.
-
Optimize the power and duration of the suppression pulse to achieve maximum solvent signal attenuation with minimal impact on the signals of interest.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio for the dilute cellulose signals.[11]
-
-
Acquisition: Acquire the ¹H NMR spectrum at the desired temperature.
Experimental Workflow
Caption: A typical workflow for NMR analysis of cellulose.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rheological and NMR Studies of Cellulose Dissolution in the Ionic Liquid BmimAc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. communities.springernature.com [communities.springernature.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials | MDPI [mdpi.com]
- 10. Solution-state nuclear magnetic resonance spectroscopy of crystalline cellulosic materials using a direct dissolution ionic liquid electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. 1H NMR analysis of cellulose dissolved in non-deuterated ionic liquids | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Cellulose Dissolution in [BMIM][OAc]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) for cellulose dissolution.
Troubleshooting Guide
This guide addresses common issues encountered during cellulose dissolution experiments using [BMIM][OAc].
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cellulose Dissolution | High Water Content in [BMIM][OAc]: Water is a known inhibitor of cellulose dissolution in ionic liquids as it competes with the acetate anion in forming hydrogen bonds with cellulose.[1][2][3] | 1. Dry the [BMIM][OAc]: Use a vacuum oven or Schlenk line to dry the ionic liquid before use. 2. Quantify Water Content: Use Karl Fischer titration to determine the water content. Aim for a water content below 0.5% (w/w).[1] 3. Store Properly: Store [BMIM][OAc] in a desiccator or glovebox to prevent moisture absorption. |
| Presence of Halide Impurities (e.g., Chloride): Halide ions, often remnants from the synthesis of [BMIM][OAc], can negatively impact the dissolution process and increase the viscosity of the ionic liquid.[4][5] | 1. Check Purity: Analyze the [BMIM][OAc] for halide content using ion chromatography. 2. Purify the Ionic Liquid: If halide levels are high, consider purification methods such as treatment with silver acetate followed by filtration.[6][7][8][9][10][11] | |
| Presence of 1-Methylimidazole Impurity: Unreacted 1-methylimidazole from the synthesis process can act as a co-solvent at certain concentrations but may interfere with the dissolution process at others.[12][13] | 1. Quantify 1-Methylimidazole: Use HPLC to determine the concentration of 1-methylimidazole. 2. Purify if Necessary: Purification via vacuum distillation can remove residual 1-methylimidazole. | |
| Inadequate Temperature or Time: Cellulose dissolution is a kinetic process influenced by temperature. | 1. Increase Temperature: Gradually increase the dissolution temperature (e.g., to 70-100 °C) to enhance solubility and reduce dissolution time.[14][15] 2. Extend Dissolution Time: Allow for longer mixing times, as complete dissolution can be slow. | |
| Cellulose Degradation (Observed by decreased viscosity or molecular weight of regenerated cellulose) | High Dissolution Temperature: Prolonged heating at high temperatures can lead to the degradation of cellulose.[6] | 1. Optimize Temperature: Determine the minimum temperature required for complete dissolution within a reasonable timeframe. 2. Limit Heating Time: Avoid unnecessarily long heating periods. |
| Presence of Acidic Impurities: Acidic impurities can catalyze the hydrolysis of cellulose. | 1. Neutralize Acidity: If acidic impurities are suspected, consider neutralization steps. 2. Use High-Purity [BMIM][OAc]: Start with a high-purity grade of the ionic liquid. | |
| High Viscosity of Cellulose Solution | High Cellulose Concentration: As the concentration of dissolved cellulose increases, the viscosity of the solution rises significantly.[16] | 1. Adjust Concentration: Work with lower cellulose concentrations if high viscosity is problematic for subsequent processing. 2. Use a Co-solvent: The addition of a co-solvent like dimethyl sulfoxide (DMSO) or dimethylacetamide (DMAc) can reduce the viscosity of the cellulose solution.[2][16][17][18][19] |
| Presence of Halide Impurities: Chloride impurities are known to increase the viscosity of ionic liquids.[4] | 1. Purify [BMIM][OAc]: Remove halide impurities as described above. | |
| Discoloration of the Cellulose Solution | Thermal Degradation of [BMIM][OAc]: At elevated temperatures, [BMIM][OAc] can undergo thermal degradation, leading to the formation of colored byproducts. | 1. Lower Dissolution Temperature: Use the lowest effective temperature for dissolution. 2. Use under an Inert Atmosphere: Performing the dissolution under nitrogen or argon can minimize oxidative degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities in [BMIM][OAc] that affect cellulose dissolution?
A1: The most critical impurities are water, halide ions (e.g., chloride), and unreacted starting materials like 1-methylimidazole. Water is particularly detrimental as it disrupts the hydrogen-bonding network between the acetate anion of the ionic liquid and the hydroxyl groups of cellulose, which is essential for dissolution.[1][2][3] Halide impurities can increase the viscosity of the ionic liquid and interfere with the dissolution process.[4][5]
Q2: What is the maximum allowable water content in [BMIM][OAc] for efficient cellulose dissolution?
A2: While there is no universally agreed-upon maximum, it is highly recommended to keep the water content below 0.5% (w/w). Studies on similar ionic liquids like [BMIM]Cl have shown that cellulose precipitation can begin at water concentrations as low as 0.15 wt% and be complete at 0.25 wt%.[1] Therefore, minimizing water content is crucial for reproducible results.
Q3: How can I determine the purity of my [BMIM][OAc]?
A3: A combination of analytical techniques is recommended:
-
Water Content: Karl Fischer titration is the standard method for accurately determining the water content.[5][20][21][22][23][24][25][26]
-
Halide Content: Ion chromatography is a sensitive method for quantifying halide impurities.[3][4][7][8][12][16][27][28][29]
-
Organic Impurities (e.g., 1-methylimidazole): High-Performance Liquid Chromatography (HPLC) is suitable for detecting and quantifying unreacted starting materials and other organic impurities.[5][10][30][31]
Q4: Can I reuse [BMIM][OAc] after regenerating the cellulose?
A4: Yes, one of the advantages of using ionic liquids is their potential for recycling. After regenerating the cellulose (typically by adding an anti-solvent like water, ethanol, or acetone), the [BMIM][OAc] can be recovered.[20][28][32][33] The recovery process usually involves removal of the anti-solvent and any residual impurities by vacuum distillation. It is important to ensure the recycled [BMIM][OAc] is sufficiently dry and pure before reuse.
Q5: My cellulose solution is turning yellow/brown during dissolution. What is causing this and how can I prevent it?
A5: Discoloration is often a sign of thermal degradation of the ionic liquid or the cellulose itself, especially at elevated temperatures. To prevent this, it is advisable to use the lowest possible temperature that still allows for efficient dissolution. Conducting the dissolution process under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative degradation that may contribute to color formation.
Quantitative Data on the Impact of Impurities
The following tables summarize the quantitative effects of key impurities on the properties of imidazolium-based ionic liquids and their ability to dissolve cellulose.
Table 1: Effect of Water on Cellulose Dissolution in Imidazolium-Based Ionic Liquids
| Ionic Liquid | Water Content (wt%) | Observation | Reference(s) |
| [BMIM][Cl] | ~0.15 | Onset of cellulose precipitation | [1] |
| [BMIM][Cl] | ~0.25 | Complete cellulose precipitation | [1] |
| [BMIM][OAc] | 5 | Increased surface tension and contact angle, reduced diffusivity, indicating a detrimental effect on IL-cellulose interactions. | [1][2][3] |
| [BMIM][OAc] | 10 | Further increase in surface tension and contact angle, and reduction in diffusivity. | [1][2][3] |
Table 2: Effect of Halide Impurities on Ionic Liquid Properties
| Ionic Liquid System | Halide Impurity | Observation | Reference(s) |
| Tetrafluoroborate ILs | Chloride | Increased viscosity | [4] |
| Various ILs | Halides | Negative effect on reactivity in certain catalytic and enzymatic reactions | [4] |
Note: Specific quantitative data on the direct impact of varying halide and 1-methylimidazole concentrations on the maximum achievable cellulose concentration or dissolution rate in [BMIM][OAc] is limited in the reviewed literature. However, the qualitative consensus is that their presence is detrimental to the dissolution process.
Experimental Protocols
Determination of Water Content by Karl Fischer Titration
Objective: To quantify the amount of water in a [BMIM][OAc] sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Aquagent®)[25]
-
Anhydrous methanol or a suitable solvent
-
Gastight syringe
-
[BMIM][OAc] sample
Procedure:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Solvent Addition: Add a known volume of anhydrous methanol to the titration vessel.
-
Pre-titration: Start the pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.[22][26]
-
Sample Preparation and Injection: Accurately weigh a specific amount of the [BMIM][OAc] sample (typically 0.1-1 g, depending on the expected water content) in a gastight syringe.
-
Titration: Inject the sample into the titration cell and start the titration. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.[22]
-
Calculation: The instrument's software will calculate the water content, usually expressed as a percentage (%) or parts per million (ppm).
Determination of Halide Impurities by Ion Chromatography (IC)
Objective: To quantify the concentration of halide ions (e.g., Cl⁻, Br⁻) in a [BMIM][OAc] sample.
Materials:
-
Ion chromatograph with a conductivity detector
-
Anion-exchange column (e.g., Dionex AS9-HC)[7]
-
Eluent (e.g., 20 mM NaOH with 10% (v/v) acetonitrile)[7]
-
Deionized water
-
[BMIM][OAc] sample
-
Halide standard solutions
Procedure:
-
Instrument Setup: Equilibrate the IC system with the chosen eluent until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh a known amount of the [BMIM][OAc] sample and dissolve it in a known volume of deionized water to a suitable concentration (e.g., 1% w/v).[16]
-
Calibration: Prepare a series of standard solutions of the target halide ions (e.g., NaCl, NaBr) of known concentrations and inject them into the IC to generate a calibration curve.
-
Sample Analysis: Inject a known volume of the prepared [BMIM][OAc] sample solution into the IC.
-
Data Analysis: Identify and quantify the halide peaks in the chromatogram by comparing their retention times and peak areas to the calibration curve. The concentration of halide impurities in the original sample can then be calculated. Detection limits are typically in the low ppm range.[16][27]
Determination of 1-Methylimidazole by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of residual 1-methylimidazole in a [BMIM][OAc] sample.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., acetonitrile/water mixture with a buffer like ammonium acetate)[5]
-
Deionized water
-
Acetonitrile (HPLC grade)
-
[BMIM][OAc] sample
-
1-Methylimidazole standard
Procedure:
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is observed. Set the UV detector to a suitable wavelength for detecting 1-methylimidazole (e.g., 210 nm).
-
Sample Preparation: Accurately weigh a known amount of the [BMIM][OAc] sample and dissolve it in the mobile phase to a known concentration.
-
Calibration: Prepare a series of standard solutions of 1-methylimidazole in the mobile phase and inject them to create a calibration curve.
-
Sample Analysis: Inject a fixed volume of the prepared [BMIM][OAc] sample solution into the HPLC.
-
Data Analysis: Identify the 1-methylimidazole peak in the chromatogram based on its retention time compared to the standard. Quantify the peak area and use the calibration curve to determine the concentration of 1-methylimidazole in the sample.
Visualizations
Logical Relationship: Impact of Impurities on Cellulose Dissolution
Caption: Impact of impurities on cellulose dissolution in [BMIM][OAc].
Experimental Workflow: Synthesis and Purification of [BMIM][OAc]
Caption: Synthesis and purification workflow for [BMIM][OAc].
Experimental Workflow: Cellulose Dissolution and Analysis
Caption: General workflow for cellulose dissolution and regeneration.
References
- 1. cris.vtt.fi [cris.vtt.fi]
- 2. Understanding the dissolution of cellulose in this compound+DMAc solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solvomet.eu [solvomet.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effects of chloride binding on the behavior of cellulose-derived solutes in the ionic liquid 1-butyl-3-methylimidazolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. The role of 1-methylimidazole as a co-solvent for cellulose in imidazolium based IL solutions [research.chalmers.se]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cellulose in Ionic Liquids and Alkaline Solutions: Advances in the Mechanisms of Biopolymer Dissolution and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Dissolution of cellulose in the mixed solvent of [bmim]Cl–DMAc and its application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Predictive screening of ionic liquids for dissolving cellulose and experimental verification - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 23. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 24. mt.com [mt.com]
- 25. Karl Fischer water content titration - Scharlab [scharlab.com]
- 26. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 27. Cellulose processing in ionic liquids from a materials science perspective: turning a versatile biopolymer into the cornerstone of our sustainable fut ... - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04730F [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 31. novapublishers.com [novapublishers.com]
- 32. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 33. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
minimizing energy consumption in [BMIM][OAc] based biomass pretreatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize energy consumption during 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) based biomass pretreatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of using [BMIM][OAc] for biomass pretreatment?
A1: The primary goal is to disrupt the complex and recalcitrant structure of lignocellulosic biomass. [BMIM][OAc] is effective at dissolving cellulose and partially removing lignin and hemicellulose.[1][2] This process reduces cellulose crystallinity and increases the accessibility of carbohydrates for subsequent enzymatic hydrolysis, ultimately improving the yield of fermentable sugars for biofuels or other bioproducts.[3][4]
Q2: What are the most energy-intensive steps in the [BMIM][OAc] pretreatment process?
A2: The most significant energy consumption typically comes from two stages:
-
Heating: The pretreatment process requires heating the biomass-[BMIM][OAc] slurry to temperatures often ranging from 100°C to 160°C for extended periods.[5][6]
-
Solvent Recovery: After pretreatment, the [BMIM][OAc] must be separated from the biomass and regenerated for reuse to make the process economically viable. This recovery often involves energy-intensive steps like evaporation or distillation to remove the anti-solvent (typically water).[3][7]
Q3: How does adding water to the [BMIM][OAc] affect the process and energy consumption?
A3: The role of water is complex, acting as both a co-solvent and an anti-solvent.[8] Adding a controlled amount of water can be beneficial as it significantly reduces the viscosity of the ionic liquid, which improves mixing and heat transfer, potentially lowering energy requirements. However, excessive water content can negatively impact the dissolution efficiency of cellulose.[1][5] Finding the optimal water concentration is key; some studies have shown that up to 50% water can still result in highly digestible material, which could lower energy-intensive drying requirements for both the biomass and the ionic liquid.[5]
Q4: What is the effect of increasing biomass loading on energy efficiency?
A4: Increasing biomass loading (the weight percentage of biomass in the ionic liquid) is a critical strategy for improving process economics and energy efficiency.[9] Higher loading means more biomass is processed per unit of ionic liquid and energy input. However, this also significantly increases the viscosity of the slurry, which can pose challenges for mixing and heat transfer.[9] While delignification efficiency may decrease at very high loadings, studies have shown that saccharification yields can remain high (over 96%) even at loadings up to 30 wt%.[9]
Troubleshooting Guide
Problem 1: My energy consumption is higher than expected for the achieved sugar yield.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Temperature/Time: | The combination of temperature and time may be excessive. High temperatures for long durations consume significant energy without proportionally increasing sugar yields, and can even lead to sugar degradation.[4] Solution: Review literature for your specific biomass type and optimize these parameters. Start with milder conditions (e.g., 120°C for 2-3 hours) and incrementally increase severity, tracking both sugar yield and energy input. |
| High Viscosity: | A highly viscous slurry requires more energy for effective mixing and can lead to poor heat distribution, creating hot spots and inefficient pretreatment. This is common with high biomass loading or very dry ionic liquid.[9] Solution: Consider adding a small, controlled amount of water (e.g., 5-20 wt%) to act as a co-solvent, reducing viscosity.[5] Ensure your mixing apparatus is adequately powered for the slurry's viscosity. |
| Inefficient Heat Transfer: | Poor insulation of the reaction vessel or an inefficient heating method (e.g., hot plate vs. oil bath or heating mantle) can lead to substantial heat loss, requiring more energy to maintain the target temperature. Solution: Ensure the reaction vessel is well-insulated. Use a heating method that provides uniform heat distribution, such as a stirred oil bath or a reactor jacket. |
Problem 2: The efficiency of my recovered [BMIM][OAc] is decreasing with each cycle.
| Possible Cause | Troubleshooting Steps |
| Water Residue: | The most common issue is residual water in the recycled ionic liquid. Water significantly diminishes the ability of [BMIM][OAc] to dissolve cellulose.[1] Solution: Enhance the water removal step during recovery. This may involve increasing the vacuum, temperature, or duration of the evaporation/distillation process. However, be mindful that this is an energy-intensive step.[3] |
| Accumulation of Impurities: | Soluble degradation products from lignin and hemicellulose can accumulate in the recycled ionic liquid, inhibiting its performance. Solution: Incorporate a purification step. This could involve washing the IL with an immiscible solvent or using activated carbon to adsorb impurities before the final drying stage. |
| Thermal Degradation: | Although thermally stable, prolonged exposure to very high temperatures can cause some degradation of the [BMIM][OAc].[10] Solution: Avoid excessive temperatures during the pretreatment and recovery steps. Operate within the recommended thermal stability range for the ionic liquid. |
Data on Process Parameters
Optimizing pretreatment involves balancing competing factors. The tables below summarize the general effects of key parameters on process outcomes and energy efficiency.
Table 1: Effect of Temperature and Time on Pretreatment
| Parameter | Temperature Range | Time Range | Effect on Lignin/Hemicellulose Removal | Effect on Sugar Yield | Impact on Energy Consumption |
| Mild | 90 - 120 °C[5][10] | 1 - 3 hours | Moderate | Good | Lower |
| Moderate | 120 - 140 °C[2] | 3 - 6 hours | Good | Excellent | Medium |
| Harsh | >140 °C[6][8] | >6 hours | High | May decrease due to degradation | Higher |
Table 2: Effect of Water Content and Biomass Loading
| Parameter | Water Content (wt%) | Biomass Loading (wt%) | Effect on Viscosity | Effect on Delignification | Impact on Energy Efficiency |
| Low Loading / Dry | 0 - 5%[5] | 3 - 10%[9][11] | High | High | Lower (less biomass per energy unit) |
| Optimized | 10 - 40%[5] | 10 - 30%[9] | Lowered | Moderate to Good[9] | Higher (improved throughput & mixing) |
| High Water / Loading | >50%[5] | >30%[9] | Low | May Decrease | Lower (reduced IL efficiency) |
Experimental Protocols
General Protocol for [BMIM][OAc] Pretreatment
This protocol provides a general framework. Specific temperatures, times, and ratios should be optimized for the specific type of biomass being used.
-
Preparation: Dry the milled biomass to a constant weight to control for moisture content. Prepare the [BMIM][OAc]-water mixture if a co-solvent is being used.
-
Mixing: In a sealed reaction vessel, combine the dried biomass with [BMIM][OAc] at the desired biomass loading (e.g., 10% w/w).
-
Heating and Agitation: Heat the slurry to the target temperature (e.g., 120°C) in a controlled manner (e.g., oil bath). Maintain constant agitation for the desired reaction time (e.g., 3 hours) to ensure homogeneity.
-
Regeneration/Precipitation: After the reaction, cool the vessel. Add an anti-solvent (typically deionized water) to the mixture to precipitate the cellulose-rich material.[1]
-
Separation: Separate the solid biomass from the liquid phase (containing dissolved lignin, hemicellulose, and [BMIM][OAc]) via centrifugation or filtration.
-
Washing: Wash the solid biomass repeatedly with the anti-solvent to remove any residual ionic liquid, which can inhibit downstream enzymes.[3]
-
IL Recovery: The liquid phase from step 5 is collected. The anti-solvent is removed under vacuum (e.g., rotary evaporation) to recover and regenerate the [BMIM][OAc] for reuse. This step is often a major contributor to overall energy consumption.[7]
Visualizations
Caption: Workflow for [BMIM][OAc] biomass pretreatment highlighting energy-intensive steps.
Caption: Key factors influencing energy consumption in ionic liquid biomass pretreatment.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzymatic Hydrolysis | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Effect of Water Content and Anion on the Pretreatment of Poplar with Three 1-Ethyl-3-methylimidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. illiumtech.com [illiumtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the role of water during ionic liquid pretreatment of lignocellulose: co-solvent or anti-solvent? - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Impact of high biomass loading on ionic liquid pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
dealing with the hygroscopic nature of 1-butyl-3-methylimidazolium acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic ionic liquid, 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, often abbreviated as [Bmim][OAc], is an ionic liquid—a salt that is liquid at or near room temperature. It is recognized for its ability to dissolve a wide range of organic and inorganic materials. A particularly notable application is its effectiveness in dissolving cellulose, lignin, and other biopolymers, which is attributed to the strong hydrogen bonding capabilities of the acetate anion with hydroxyl groups.[1] Its low volatility also makes it a more environmentally friendly alternative to traditional organic solvents in various chemical processes.[1]
Q2: What does it mean that [Bmim][OAc] is "hygroscopic"?
The term "hygroscopic" indicates that [Bmim][OAc] readily absorbs moisture from the atmosphere.[2][3] This is a critical property to consider during handling and storage, as the presence of water can significantly alter its physical and chemical properties.
Q3: How does absorbed water affect my experiments with [Bmim][OAc]?
The presence of water can have several detrimental effects on experiments involving [Bmim][OAc]:
-
Altered Physical Properties: Absorbed water can significantly decrease the viscosity and density of the ionic liquid.[4][5][6] This can impact mixing, mass transfer, and the overall hydrodynamics of your system.
-
Changes in Solvent Properties: The polarity and hydrogen-bonding network of the ionic liquid are altered by the presence of water, which can affect solute solubility and reaction kinetics.[4]
-
Undesirable Side Reactions: In certain applications, such as CO2 capture, water can participate in side reactions, leading to the formation of byproducts like bicarbonate.[7] While it may not always prevent the primary reaction, it can complicate the product mixture and reduce yield.[7]
-
Reduced Thermal Stability: The presence of water can lower the decomposition temperature of the ionic liquid.
Q4: What is the acceptable level of water content for "dry" [Bmim][OAc]?
The acceptable water content is highly dependent on the specific application. For many moisture-sensitive reactions, a water content below 500 ppm is desirable. Commercially available "[Bmim][OAc]" may have a water content of up to 2.0% (20,000 ppm), which is often too high for sensitive applications.[2][8] Therefore, it is crucial to measure the water content upon receipt and before use.
Q5: How can I accurately measure the water content in [Bmim][OAc]?
The most reliable and widely used method for determining the water content in ionic liquids is Karl Fischer (KF) titration.[9][10][11] This technique is highly selective for water and can provide precise measurements even at very low concentrations.[11] Both volumetric and coulometric KF titration methods are suitable, with the coulometric method being particularly effective for samples with very low moisture levels.
Q6: How should I store [Bmim][OAc] to prevent moisture absorption?
To maintain a low water content, proper storage is essential:
-
Inert Atmosphere: Whenever possible, store and handle [Bmim][OAc] under a dry, inert atmosphere, such as in a glove box filled with argon or nitrogen.
-
Airtight Containers: Use containers with airtight seals. The original container should be kept tightly closed.[2] If the container has been opened, it is good practice to reseal it carefully, potentially using paraffin film as an extra precaution.[2]
-
Cool, Dry Place: Store the container in a cool, well-ventilated, and dry location, away from direct sunlight.[2]
Troubleshooting Guide
| Issue/Observation | Possible Cause | Recommended Action |
| Increased Viscosity | The [Bmim][OAc] may have absorbed a significant amount of water. | Measure the water content using Karl Fischer titration. If the water content is high, dry the ionic liquid using one of the recommended protocols below. |
| Inconsistent Reaction Results | The water content may be varying between batches or experiments, affecting reaction kinetics or leading to side reactions. | Always measure the water content of your [Bmim][OAc] before starting an experiment. Ensure consistent and thorough drying of the ionic liquid. |
| Formation of Unexpected Byproducts | Water may be acting as a reactant in your system. | Characterize the byproducts to confirm if they are water-related (e.g., hydrolysis products, bicarbonates).[7] Dry the [Bmim][OAc] to a very low water content (<500 ppm) and rerun the experiment. |
| [Bmim][OAc] appears cloudy or has a precipitate | This could be due to the precipitation of impurities or degradation products. While less common, extreme temperature changes could also play a role. | Ensure the ionic liquid is stored at a stable temperature. If cloudiness persists, filtration may be necessary, though the source of the impurity should be investigated. |
Data Presentation
Table 1: Effect of Water Content on the Viscosity of this compound ([Bmim][OAc]) at 25°C
| Water Content (wt %) | Viscosity (mPa·s) |
| ~0.2 | ~208 |
| 5 | ~100 |
| 10 | ~60 |
| 20 | ~30 |
Note: These are approximate values based on literature data for [Bmim][OAc] and related ionic liquids. The viscosity of ionic liquids is highly sensitive to water content, and even small amounts of water can cause a significant decrease.[4]
Experimental Protocols
Protocol 1: Drying [Bmim][OAc] using a Vacuum Oven
This method is effective for removing water and other volatile impurities.
Materials:
-
Hygroscopic [Bmim][OAc]
-
Vacuum oven with a temperature controller
-
Schlenk flask or other suitable vacuum-rated glassware
-
Vacuum pump capable of reaching <1 mbar
-
Cold trap (recommended to protect the pump)
Procedure:
-
Place the [Bmim][OAc] in a clean, dry Schlenk flask. Do not fill the flask more than halfway to ensure a large surface area for efficient drying.
-
Connect the flask to a vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Slowly open the vacuum valve to prevent vigorous bubbling.
-
Once the initial outgassing has subsided, place the flask in a heating bath or oven set to 70-80°C. Caution: Do not exceed the thermal stability limit of [Bmim][OAc]. Prolonged heating at very high temperatures (e.g., 150°C) can cause degradation.[12][13]
-
Dry under dynamic vacuum for at least 24-48 hours. The time required will depend on the initial water content and the volume of the ionic liquid.
-
To stop the drying process, first turn off the heat and allow the flask to cool to room temperature under vacuum.
-
Backfill the flask with a dry, inert gas (e.g., nitrogen or argon) before opening it to the atmosphere.
-
Immediately cap the flask and transfer it to a desiccator or glove box for storage.
Protocol 2: Drying [Bmim][OAc] using Molecular Sieves
This is a convenient method for maintaining the dryness of [Bmim][OAc] or for removing small amounts of water.
Materials:
-
Hygroscopic [Bmim][OAc]
-
Activated 3Å molecular sieves (beads are preferred over powder to avoid filtration issues).[8]
-
Airtight container (e.g., a septum-sealed bottle)
-
Inert atmosphere (glove box or Schlenk line)
Procedure:
-
Activate the molecular sieves: Heat the 3Å molecular sieves in a vacuum oven at 200-300°C under vacuum for at least 4 hours to remove any adsorbed water.[14] Cool the sieves under vacuum or in a desiccator.
-
In an inert atmosphere (e.g., inside a glove box), add the activated molecular sieves to the [Bmim][OAc]. A common ratio is 10-20% by weight of sieves to ionic liquid.
-
Seal the container tightly and allow it to stand for at least 24 hours at room temperature. Occasional gentle swirling can improve the drying efficiency.
-
For use, carefully decant or filter the dried ionic liquid from the molecular sieves under an inert atmosphere.
Protocol 3: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline. Always refer to the specific instructions for your KF titrator model.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents (e.g., pyridine-free reagents with an imidazole buffer).[10]
-
Anhydrous methanol or other suitable solvent
-
Gastight syringe for sample injection
-
Dried [Bmim][OAc] sample
Procedure:
-
Prepare the Titrator: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell must be pre-titrated to a dry endpoint to remove any residual moisture.
-
Sample Preparation: In a glove box or under a flow of inert gas, draw a known volume or weight of the dried [Bmim][OAc] into a gastight syringe. It is crucial to minimize exposure to ambient air during this step.
-
Sample Injection: Quickly inject the sample into the conditioned titration cell. Ensure the needle tip is below the surface of the KF solvent.
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content. The result is typically given in ppm (parts per million) or as a percentage.
-
Repeatability: For accuracy, perform the measurement in triplicate and report the average value.
Visualizations
Caption: Workflow for handling and quality control of [Bmim][OAc].
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. rsc.org [rsc.org]
- 2. proionic.com [proionic.com]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of water on the carbon dioxide absorption by 1-alkyl-3-methylimidazolium acetate ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. quveon.com [quveon.com]
- 11. mcckf.com [mcckf.com]
- 12. mdpi.com [mdpi.com]
- 13. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 14. redriver.team [redriver.team]
Technical Support Center: Control of Regenerated Cellulose Molecular Weight
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the molecular weight of regenerated cellulose. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at controlling the molecular weight of regenerated cellulose.
| Issue | Possible Causes | Recommended Solutions |
| Inconsistent Molecular Weight Reduction | 1. Inhomogeneous reaction conditions (e.g., poor mixing of acid, oxidant, or enzyme).2. Temperature fluctuations during the reaction.3. Inaccurate measurement of reagent concentrations.4. Non-uniform properties of the starting cellulose material. | 1. Ensure vigorous and consistent stirring throughout the reaction.2. Use a temperature-controlled water or oil bath to maintain a stable reaction temperature.[1][2][3][4] 3. Calibrate all measuring equipment and prepare fresh solutions of reagents before each experiment.4. Characterize the initial molecular weight and crystallinity of the cellulose source material. |
| Excessive Degradation (Molecular Weight Too Low) | 1. Reaction time is too long.2. Concentration of the degrading agent (acid, oxidant, enzyme) is too high.3. Reaction temperature is too high. | 1. Perform a time-course study to determine the optimal reaction time for the desired molecular weight.2. Reduce the concentration of the degrading agent.3. Lower the reaction temperature. For enzymatic degradation, ensure the temperature is within the optimal range for the specific cellulase to avoid denaturation.[5][6] |
| Insufficient Degradation (Molecular Weight Too High) | 1. Reaction time is too short.2. Concentration of the degrading agent is too low.3. Reaction temperature is too low.4. Inefficient penetration of the reagent into the cellulose fibers. | 1. Increase the reaction time.2. Increase the concentration of the degrading agent.3. Increase the reaction temperature within the recommended range for the chosen method.[1][2][3][4] 4. Consider pre-treatments to increase the accessibility of the cellulose, such as swelling in an appropriate solvent or reducing the crystallinity. |
| Poor Solubility of Regenerated Cellulose | 1. The molecular weight of the regenerated cellulose is too high.[7] 2. Incomplete removal of crosslinking byproducts from oxidation reactions. | 1. Employ one of the molecular weight reduction methods described in this guide.2. After oxidation, ensure thorough washing and purification steps to remove any residual reagents or byproducts. |
| Undesirable Side Reactions (e.g., yellowing) | 1. Oxidation of cellulose at high pH or temperature.2. Formation of degradation byproducts. | 1. Carefully control the pH and temperature during oxidation reactions.[8] 2. Use purified reagents and thoroughly wash the regenerated cellulose to remove impurities. |
Frequently Asked Questions (FAQs)
1. What are the primary methods to control the molecular weight of regenerated cellulose?
The primary methods for controlling the molecular weight of regenerated cellulose involve the partial depolymerization of the cellulose chains through:
-
Hydrolysis: This can be achieved using acids (e.g., sulfuric acid, hydrochloric acid) or supercritical water.[9][10][11][12][13][14][15]
-
Oxidation: Common methods include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl radical)-mediated oxidation and periodate oxidation.[8][16][17][18][19][20][21][22]
-
Enzymatic Degradation: Cellulase enzymes can be used to selectively cleave the β-1,4-glycosidic bonds in cellulose.[5][6][23][24]
2. How does the choice of solvent affect the molecular weight of regenerated cellulose?
The solvent system can influence the molecular weight by affecting the dissolution process and the rate of degradation. Some solvents, particularly those used at high temperatures, can cause thermal degradation of the cellulose chains.[1][25] The choice of solvent also impacts the accessibility of the cellulose to degrading agents.[26] Ionic liquids are often used for direct dissolution without derivatization and can offer better control over degradation compared to harsher solvent systems.[27]
3. Can the spinning process influence the final molecular weight of regenerated cellulose fibers?
While the primary control of molecular weight occurs during the depolymerization step, the spinning process can have an indirect effect. High temperatures during spinning can potentially lead to some thermal degradation.[28][29] More significantly, the molecular weight of the cellulose in the spinning dope affects the spinnability and the mechanical properties of the final fibers.[7][28][30][31]
4. How can I accurately measure the molecular weight of my regenerated cellulose?
Common methods for determining the molecular weight of cellulose include:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is a powerful technique for determining the molecular weight distribution.[32]
-
Viscometry: This method provides the viscosity-average molecular weight and is often used in industrial settings for its simplicity.[33] It is crucial to use a suitable solvent system that fully dissolves the cellulose without causing degradation during the measurement.[34]
Experimental Protocols
Acid Hydrolysis for Molecular Weight Reduction
This protocol describes a general procedure for reducing the molecular weight of cellulose using sulfuric acid.
Materials:
-
Cellulose source (e.g., cotton linters, wood pulp)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Ethanol
-
Magnetic stirrer and hot plate
-
Reaction vessel
-
Centrifuge
Procedure:
-
Disperse the cellulose in deionized water in the reaction vessel.
-
Slowly add the desired concentration of sulfuric acid to the cellulose slurry while stirring continuously.
-
Heat the mixture to the desired reaction temperature and maintain it for the specified reaction time.
-
Stop the reaction by adding cold deionized water.
-
Neutralize the mixture by slowly adding sodium bicarbonate solution until the pH reaches 7.
-
Wash the hydrolyzed cellulose repeatedly with deionized water and then with ethanol via centrifugation until the supernatant is neutral.
-
Dry the resulting low-molecular-weight cellulose.
Quantitative Data for Acid Hydrolysis:
| Sulfuric Acid Conc. (w/v%) | Temperature (°C) | Time (min) | Starting Material | Resulting Molecular Weight/DP | Reference |
| 1% | 121 | 20 | Sugarcane Bagasse | Pre-treatment step | [15] |
| 2-6% | 155-175 | 10-30 | Sugarcane Bagasse | Glucose production optimized | [15] |
| 40% | 90 | 60-180 | Microcrystalline Cellulose | Solid residue weight measured | [35] |
| 65% | 45 | 30 | Microcrystalline Cellulose | Nanofibril production | [36] |
TEMPO-Mediated Oxidation for Molecular Weight Control
This protocol provides a method for the controlled oxidation of cellulose using the TEMPO/NaBr/NaClO system.
Materials:
-
Cellulose
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium bromide (NaBr)
-
Sodium hypochlorite (NaClO) solution
-
Sodium hydroxide (NaOH) solution (0.5 M)
-
Deionized water
-
Ethanol
-
pH meter
-
Reaction vessel with a stirrer
Procedure:
-
Suspend the cellulose in deionized water containing TEMPO and NaBr.[18][19]
-
Adjust the pH of the suspension to 10 using the NaOH solution.
-
Initiate the oxidation by adding the NaClO solution dropwise while maintaining the pH at 10 by the continuous addition of NaOH solution.[18]
-
Continue the reaction until the consumption of NaOH ceases, indicating the completion of the oxidation.
-
Quench the reaction by adding ethanol.
-
Wash the oxidized cellulose extensively with deionized water until the filtrate is neutral.
-
Dry the TEMPO-oxidized cellulose.
Quantitative Data for TEMPO-Mediated Oxidation:
| NaClO (mmol/g cellulose) | pH | Time (h) | Starting Material | Degree of Oxidation (%) | Reference |
| 9.67 | 10.5 | 2 | Cotton Linter | Controllable carboxylate and aldehyde content | [22] |
| 15 | 10-11 | Until completion | Microcrystalline Cellulose | 0.11 | [21] |
| 25.5 | 10 | 6 | Bamboo Dissolving Pulp | 91.0 (after NaOH/urea pre-treatment) | [18] |
Visualizations
Experimental Workflow for Molecular Weight Control
Caption: Workflow for controlling the molecular weight of regenerated cellulose.
Signaling Pathway for Enzymatic Degradation of Cellulose
References
- 1. borregaard.com [borregaard.com]
- 2. mdpi.com [mdpi.com]
- 3. Kinetics of thermal degradation of cellulose: Analysis based on isothermal and linear heating data :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Supercritical water hydrolysis: a green pathway for producing low-molecular-weight cellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Governing chemistry of cellulose hydrolysis in supercritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative hydrolysis analysis of cellulose samples and aspects of its application in conservation science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aidic.it [aidic.it]
- 16. Secure Verification [technorep.tmf.bg.ac.rs]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 20. researchgate.net [researchgate.net]
- 21. Preparation of TEMPO-Oxidized Cellulose Hydrogels Modified with β-Cyclodextrin and κ-Carrageenan for Potential Adsorption Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Enzymatic Cellulose Hydrolysis: Enzyme Reusability and Visualization of β-Glucosidase Immobilized in Calcium Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Influencing factors for alkaline degradation of cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 26. mdpi.com [mdpi.com]
- 27. files01.core.ac.uk [files01.core.ac.uk]
- 28. Optimization of Dry-Jet Wet Spinning of Regenerated Cellulose Fibers Using [mTBDH][OAc] as a Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. diva-portal.org [diva-portal.org]
- 33. How to determine the molecular weight of cellulose by viscosity method - Nanjing Tianlu Nano Technology Co., Ltd. [en.tianlunano.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. WO2010124944A1 - Process for the hydrolysis of cellulose - Google Patents [patents.google.com]
- 36. aml.iaamonline.org [aml.iaamonline.org]
Validation & Comparative
Unveiling the Superior Performance of 1-butyl-3-methylimidazolium Acetate in Cellulose Dissolution: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient dissolution of cellulose is a critical step in harnessing this abundant biopolymer for advanced applications. Among the array of ionic liquids (ILs) explored for this purpose, 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) has emerged as a standout solvent. This guide provides an objective comparison of [Bmim][OAc] with other ionic liquids, supported by experimental data, to elucidate its superior performance in dissolving cellulose.
The efficacy of an ionic liquid in dissolving cellulose is primarily attributed to the ability of its anions to disrupt the extensive hydrogen-bonding network within the cellulose structure.[1][2][3] The cations also play a role in stabilizing the dissolved cellulose chains.[1][4] Ionic liquids with anions that are strong hydrogen bond acceptors, such as acetate, have demonstrated high cellulose solubility.[1][5]
Comparative Dissolution Performance
The dissolution capacity of various ionic liquids for cellulose has been a subject of extensive research. The data presented below summarizes the performance of [Bmim][OAc] in comparison to other commonly used ionic liquids.
| Ionic Liquid (IL) | Abbreviation | Cellulose Solubility (wt%) | Temperature (°C) | Observations |
| This compound | [Bmim][OAc] | ~10-25 | 70-100 | High dissolution capacity, lower viscosity compared to chloride-based ILs.[6][7][8] |
| 1-ethyl-3-methylimidazolium acetate | [Emim][OAc] | ~16-25 | 90-100 | Similar high solubility to [Bmim][OAc], often used in commercial processes.[6] |
| 1-allyl-3-methylimidazolium chloride | [Amim][Cl] | ~5-17 | 80-100 | Good solubility, but generally lower than acetate-based ILs.[4][6] |
| 1-butyl-3-methylimidazolium chloride | [Bmim][Cl] | ~5-15 | 100-105 | One of the first ILs used for cellulose dissolution, but viscosity can be a challenge.[3][4][6] |
| 1-ethyl-3-methylimidazolium chloride | [Emim][Cl] | ~10 | 100 | Moderate solubility.[4] |
| 1-benzyl-3-methylimidazolium chloride | [Bzmim][Cl] | Lower solubility | - | Higher viscosity and lower dissolution capacity compared to smaller alkyl chain imidazolium chlorides.[7] |
| 1-ethyl-3-methylimidazolium bromide | [Emim][Br] | Ineffective | - | Does not effectively dissolve cellulose.[7] |
The Impact of Co-solvents
The addition of co-solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO), can significantly enhance the cellulose dissolution process in ionic liquids.[1][2] Adding DMSO to [Bmim][OAc] has been shown to increase the solubility of cellulose and allow for dissolution at lower temperatures, even at room temperature.[1][8][9] This is attributed to the co-solvent's ability to solvate the ionic liquid's cation, thereby freeing up more anions to interact with and break the hydrogen bonds in cellulose.[2][10]
Viscosity of Cellulose Solutions
A critical parameter for the practical application of cellulose solutions is their viscosity. High viscosity can hinder processing and downstream applications. Acetate-based ionic liquids like [Bmim][OAc] and [Emim][OAc] generally produce cellulose solutions with lower viscosities compared to their chloride-based counterparts.[6] The viscosity of cellulose-[Bmim][OAc] solutions is dependent on the cellulose concentration and temperature, with viscosity decreasing at higher temperatures.[11]
| Ionic Liquid System | Cellulose Concentration (wt%) | Temperature (°C) | Viscosity Behavior |
| Cellulose in [Bmim][OAc] | 0-4 | 25-70 | Viscosity increases with concentration and decreases with temperature.[11] |
| Cellulose in [Emim][OAc] | - | - | Generally lower viscosity than chloride-based ILs.[6] |
| Cellulose in [Bmim][Cl] | - | - | Relatively high viscosity, which can be a processing challenge.[6] |
| Cellulose in [Amim][Cl] | - | - | Viscosity is dependent on concentration and temperature.[12] |
Experimental Protocols
Cellulose Dissolution in [Bmim][OAc]
A typical experimental procedure for dissolving cellulose in [Bmim][OAc] involves the following steps:
-
Drying: Microcrystalline cellulose is dried under vacuum at a specified temperature (e.g., 80°C) for several hours to remove any moisture, which can negatively impact the dissolution process.[13]
-
Mixing: A predetermined amount of the dried cellulose is added to [Bmim][OAc] in a sealed vessel.
-
Heating and Stirring: The mixture is heated to a specific temperature (e.g., 80-100°C) with constant stirring until the cellulose is completely dissolved, which can take from a few minutes to several hours depending on the cellulose source and concentration.[7][14] The dissolution can be visually confirmed when the solution becomes clear and homogenous.
Cellulose Dissolution in [Bmim][OAc]/DMSO Co-solvent System
The protocol is modified as follows when using a co-solvent:
-
Solvent Preparation: [Bmim][OAc] and DMSO are mixed at a specific molar ratio.
-
Cellulose Addition: Dried cellulose is slowly added to the [Bmim][OAc]/DMSO mixture under stirring at ambient or slightly elevated temperatures.[9]
-
Dissolution: The mixture is stirred until a homogenous solution is obtained. The use of DMSO can significantly reduce the required temperature and time for dissolution.[9]
Mechanism of Cellulose Dissolution and Experimental Workflow
The following diagrams illustrate the proposed mechanism of cellulose dissolution by ionic liquids and a general experimental workflow for comparison.
References
- 1. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Effects of anionic structure and lithium salts addition on the dissolution of cellulose in 1-butyl-3-methylimidazolium-based ionic liquid solvent systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Experimental Research on the Solubility of Cellulose in Different Ionic Liquids | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cellulose in Ionic Liquids and Alkaline Solutions: Advances in the Mechanisms of Biopolymer Dissolution and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 13. Effect of Oil on Cellulose Dissolution in the Ionic Liquid 1-Butyl-3-methyl Imidazolium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Green Advantage: [BMIM][OAc] as a Superior Solvent for Cellulose Processing
In the quest for sustainable and efficient methods for cellulose processing, 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) has emerged as a promising ionic liquid (IL) solvent, offering significant advantages over traditional, often hazardous, solvent systems. This guide provides an objective comparison of [BMIM][OAc] with conventional solvents, supported by experimental data, detailed methodologies, and process visualizations to inform researchers, scientists, and drug development professionals.
At a Glance: [BMIM][OAc] vs. Traditional Solvents
The primary advantages of [BMIM][OAc] lie in its high cellulose solubility under milder conditions, its low volatility which reduces air pollution, and its high recyclability, contributing to a more circular and environmentally friendly process.[1][2][3] Traditional methods, such as the viscose process (utilizing carbon disulfide, CS₂) and the Lyocell process (using N-methylmorpholine N-oxide, NMMO), have been industrial mainstays but are associated with significant environmental and safety concerns, including the use of toxic and volatile chemicals or solvents with thermal instability.[1][4]
Performance Comparison: A Data-Driven Overview
The efficacy of a cellulose solvent is determined by several key performance indicators, including its dissolving capacity, the viscosity of the resulting solution, and the conditions required for dissolution.
| Parameter | [BMIM][OAc] | NMMO (Lyocell Process) | Viscose Process (CS₂/NaOH) |
| Cellulose Solubility (wt%) | Up to 25% | 10-15% in NMMO monohydrate | Indirect dissolution via derivatization |
| Dissolution Temperature (°C) | 25 - 100 °C (can be enhanced with co-solvents like DMSO at room temperature)[5][6] | 90 - 130 °C | Multi-step process with varying temperatures |
| Solvent Volatility | Negligible vapor pressure[2] | Low, but thermal decomposition is a risk[4] | High (CS₂ is highly volatile and flammable) |
| Viscosity of Cellulose Solution | High, can be a processing challenge[7][8] | High | Varies with process stage |
| Solvent Recyclability | >99% recovery possible[9][10] | ~99% | Complex recovery with by-product formation |
| Environmental/Safety Profile | Low volatility, non-flammable; toxicity needs case-by-case assessment[1][2] | Thermally unstable, potential for runaway reactions[4] | CS₂ is highly toxic, flammable, and a neurotoxin[1] |
The Mechanism of Cellulose Dissolution in [BMIM][OAc]
The exceptional ability of [BMIM][OAc] to dissolve cellulose stems from the specific interactions between its ions and the cellulose polymer. The acetate anion ([OAc]⁻) is the primary actor, forming strong hydrogen bonds with the hydroxyl groups of the cellulose chains. This interaction effectively disrupts the extensive intra- and intermolecular hydrogen bond network that makes cellulose so resilient to dissolution in conventional solvents.[5][11] The imidazolium cation ([BMIM]⁺) also contributes by interacting with the cellulose chain, although this is considered a secondary, less specific interaction.[5][12]
Mechanism of cellulose dissolution in [BMIM][OAc].
Experimental Protocols
Cellulose Dissolution in [BMIM][OAc]
This protocol describes the general procedure for dissolving cellulose in [BMIM][OAc], which can be adapted based on the specific cellulose source and desired concentration.
Materials:
-
Microcrystalline cellulose (MCC) or other cellulose source (dried under vacuum).
-
This compound ([BMIM][OAc]), purity > 95%.
-
(Optional) Dimethyl sulfoxide (DMSO) as a co-solvent.
-
Heated magnetic stirrer or oil bath.
-
Sealed reaction vessel.
Procedure:
-
Dry the cellulose source under vacuum at 60-80°C for 12-24 hours to remove residual moisture.
-
Weigh the desired amount of [BMIM][OAc] into the reaction vessel. If using a co-solvent, add it to the ionic liquid and mix until homogeneous.
-
Heat the solvent system to the target temperature (e.g., 80-100°C) under gentle stirring. For room temperature dissolution, DMSO can be used as a co-solvent.[5][6]
-
Gradually add the dried cellulose to the heated solvent under continuous stirring. Ensure the vessel is sealed to prevent moisture absorption.
-
Continue stirring at the set temperature for 2-24 hours, or until the cellulose is completely dissolved, resulting in a clear, viscous solution.[13] Dissolution time will vary depending on the cellulose's degree of polymerization and concentration.
Viscosity Measurement of Cellulose/[BMIM][OAc] Solutions
Rheological properties are critical for processing applications like fiber spinning.
Apparatus:
-
Rotational rheometer equipped with a temperature control system (e.g., Peltier plate).
-
Cone-plate or parallel-plate geometry.
Procedure:
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Carefully load the cellulose/[BMIM][OAc] solution onto the rheometer's lower plate, ensuring no air bubbles are trapped.
-
Bring the geometry to the correct gap size and trim any excess sample.
-
Equilibrate the sample at the desired measurement temperature (e.g., 25-70°C) for a set period (e.g., 1-5 minutes) to ensure thermal homogeneity.[7]
-
Perform a steady-state flow sweep by measuring the viscosity over a range of shear rates (e.g., 0.01 to 1000 s⁻¹).[7]
-
Record the viscosity as a function of shear rate. Note that cellulose solutions in ionic liquids typically exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate.[7]
Cellulose Regeneration and Solvent Recovery
This process is key to the sustainability of using [BMIM][OAc].
Materials:
-
Cellulose/[BMIM][OAc] solution.
-
Anti-solvent (e.g., deionized water, ethanol, or acetone).[14]
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Introduce the cellulose/[BMIM][OAc] solution into a stirred vessel containing an excess of the anti-solvent. This can be done by casting the solution as a film or extruding it as fibers.
-
The anti-solvent will cause the cellulose to precipitate out of the solution. Water is a highly effective anti-solvent for this system.[15]
-
Continue stirring to ensure complete regeneration and washing of the cellulose material.
-
Separate the regenerated cellulose from the liquid mixture (now containing [BMIM][OAc] and the anti-solvent) via filtration.
-
Wash the regenerated cellulose thoroughly with more anti-solvent to remove any residual ionic liquid.
-
Collect the filtrate, which contains the diluted [BMIM][OAc].
-
Separate the anti-solvent from the [BMIM][OAc] using a rotary evaporator. The low volatility of the ionic liquid allows for the efficient removal of the more volatile anti-solvent.[10]
-
The recovered [BMIM][OAc] can then be dried under vacuum and reused for subsequent dissolution cycles.[9]
Process Workflow Comparison
The workflow for cellulose processing with [BMIM][OAc] is significantly more streamlined and environmentally benign compared to the traditional viscose process.
Comparison of [BMIM][OAc] and Viscose process workflows.
Conclusion
[BMIM][OAc] presents a compelling alternative to traditional cellulose solvents, offering a combination of high dissolution capacity, milder processing conditions, and excellent recyclability.[1][2][9] While challenges such as the high viscosity of cellulose solutions and the initial cost of ionic liquids remain, ongoing research into co-solvents and process optimization continues to enhance its viability.[5][6] For researchers and industries aiming to develop greener, more sustainable technologies, [BMIM][OAc] represents a significant step forward in the valorization of cellulose, the world's most abundant biopolymer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 5. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Viscosity of cellulose-imidazolium-based ionic liquid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of cellulose dissolution in the ionic liquid 1-n-butyl-3-methylimidazolium chloride: a 13C and 35/37Cl NMR relaxation study on model systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Effect of Oil on Cellulose Dissolution in the Ionic Liquid 1-Butyl-3-methyl Imidazolium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
The Economic Viability of [BMIM][OAc] in Biorefineries: A Comparative Guide
The ionic liquid 1-butyl-3-methylimidazolium acetate, [BMIM][OAc], has emerged as a promising solvent for the pretreatment of lignocellulosic biomass in biorefineries. Its ability to effectively dissolve cellulose and facilitate the separation of lignin and hemicellulose has positioned it as a potent alternative to conventional methods. However, its widespread industrial adoption hinges on its economic feasibility. This guide provides a comprehensive comparison of [BMIM][OAc] with other pretreatment technologies, supported by experimental data, detailed methodologies, and process visualizations to aid researchers, scientists, and drug development professionals in their evaluation.
Performance Comparison: [BMIM][OAc] vs. Alternatives
The economic viability of a biorefinery is intricately linked to the efficiency of its pretreatment process, which significantly impacts downstream enzymatic hydrolysis and fermentation, ultimately affecting the yield of valuable products like biofuels and biochemicals. Techno-economic analyses consistently identify several key drivers for the economic feasibility of ionic liquid-based pretreatments: the cost of the ionic liquid, the efficiency of its recovery and recycling, and the potential for valorizing co-products, particularly lignin.
While ionic liquids like [BMIM][OAc] demonstrate high efficiency in delignification and yield high monomeric sugar outputs, their current high cost remains a primary obstacle to commercialization.[1] For ionic liquid pretreatment to be economically competitive with established methods like dilute acid pretreatment, a high recovery rate of over 97% and a cost reduction to less than or equal to $1/kg are considered necessary.[2][3]
Below is a comparative summary of key performance indicators for [BMIM][OAc] and other common pretreatment methods.
| Pretreatment Method | Biomass Type | Lignin Removal (%) | Glucan Conversion to Glucose (%) | Xylan Conversion to Xylose (%) | Key Economic Considerations |
| [BMIM][OAc] / [EMIM][OAc] | Switchgrass, Corn Stover | ~90%[4] | High (up to 95%)[5][6] | High (up to 75%)[5] | High solvent cost, requires high recovery rate (>97%), energy-intensive recovery process, potential for co-product (lignin) revenue.[1][2][3] |
| Dilute Acid | Corn Stover | Lower (hemicellulose removal is primary) | Moderate to High | High (but can lead to degradation) | Lower chemical cost, potential for inhibitor formation, requires corrosion-resistant reactors.[4][7] |
| Alkaline (e.g., NaOH) | Perennial Grasses | High | High | High | Effective for lignin removal, can be more costly and require longer reaction times than acid pretreatment.[7] |
| AFEX™ | Corn Stover | Low (primarily modifies lignin structure) | High | High | "Dry-to-dry" process, no washing needed, ammonia recovery is crucial for economics.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for biomass pretreatment and subsequent enzymatic saccharification.
Ionic Liquid Pretreatment Protocol
This protocol is a generalized procedure based on common lab-scale experiments for the pretreatment of lignocellulosic biomass with [BMIM][OAc].
-
Drying: The biomass (e.g., corn stover, switchgrass) is dried in an oven at 40-60°C for 24-48 hours to a moisture content of less than 5%.
-
Milling and Sieving: The dried biomass is milled and sieved to a specific particle size (e.g., 40-60 mesh) to ensure uniform reaction.
-
Mixing: A specific weight of the dried, milled biomass is mixed with [BMIM][OAc] in a reaction vessel at a defined solid loading (e.g., 10% w/w).
-
Heating and Incubation: The mixture is heated to a set temperature (e.g., 120-160°C) and incubated for a specific duration (e.g., 1-6 hours) with stirring.
-
Precipitation: An anti-solvent, typically water or ethanol, is added to the mixture to precipitate the cellulose-rich material.
-
Separation and Washing: The solid precipitate is separated from the liquid phase (containing dissolved lignin and hemicellulose) by centrifugation or filtration. The solid is then washed extensively with the anti-solvent to remove residual ionic liquid.
-
Drying: The washed, pretreated biomass is dried for further analysis and enzymatic hydrolysis.
Enzymatic Saccharification Protocol
This protocol outlines the enzymatic hydrolysis of pretreated biomass to release fermentable sugars.
-
Slurry Preparation: A slurry of the pretreated biomass is prepared in a buffer solution (e.g., 50 mM sodium citrate, pH 4.8) at a specific solids concentration (e.g., 2% w/v).
-
Enzyme Addition: A cocktail of cellulase and β-glucosidase enzymes is added to the slurry at a defined loading (e.g., 20 mg protein per gram of glucan).
-
Incubation: The mixture is incubated in a shaking incubator at a controlled temperature (e.g., 50°C) for a set period (e.g., 72 hours).
-
Sampling: Aliquots are taken at regular intervals (e.g., 24, 48, 72 hours) to monitor sugar release.
-
Analysis: The concentration of glucose and xylose in the supernatant is determined using High-Performance Liquid Chromatography (HPLC).
Process Visualization
To better understand the logical flow of a biorefinery process utilizing ionic liquid pretreatment and the key factors influencing its economic viability, the following diagrams are provided.
Caption: A simplified workflow of a biorefinery utilizing ionic liquid pretreatment.
Caption: Key factors influencing the economic feasibility of [BMIM][OAc] pretreatment.
References
- 1. ipo.lbl.gov [ipo.lbl.gov]
- 2. bsal.osu.edu [bsal.osu.edu]
- 3. scilit.com [scilit.com]
- 4. A comparative study of ethanol production using dilute acid, ionic liquid and AFEX™ pretreated corn stover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. illiumtech.com [illiumtech.com]
- 6. Cellulosic Biomass Pretreatment and Sugar Yields as a Function of Biomass Particle Size | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Regenerated Cellulose: Properties from NMMO, Ionic Liquids, and Deep Eutectic Solvents
For researchers, scientists, and drug development professionals, the choice of solvent system for cellulose regeneration is a critical factor that dictates the end-product's properties and performance. This guide provides an objective comparison of regenerated cellulose derived from three prominent solvent systems: N-Methylmorpholine N-oxide (NMMO), Ionic Liquids (ILs), and Deep Eutectic Solvents (DESs). The information presented, supported by experimental data from various studies, aims to facilitate informed decisions in material design and development.
The dissolution and regeneration of cellulose, a process of disrupting the extensive hydrogen-bonding network in its native state and then re-precipitating it, invariably leads to the transformation of the crystalline structure from cellulose I to cellulose II.[1][2] However, the choice of solvent significantly influences the degree of this transformation and other key physicochemical properties.
Comparative Analysis of Regenerated Cellulose Properties
The following tables summarize the key quantitative properties of regenerated cellulose from NMMO, various ionic liquids, and deep eutectic solvents. It is important to note that properties can vary based on the specific IL or DES composition, cellulose source, and processing conditions.
| Solvent System | Degree of Polymerization (DP) | Crystallinity Index (%) | Tensile Strength (MPa) | Decomposition Temperature (°C) |
| NMMO | 230 - 650[1] | ~50 (less crystalline)[3] | 93.7 - 103.1[4] | 270 - 305[5] |
| Ionic Liquids | ||||
| [Bmim]Cl | - | 65.4 (after 10h dissolution)[6] | - | - |
| [Emim]Ac | - | - | 120[7] | 285[7] |
| [Emim]Cl | - | - | 119[4] | - |
| Deep Eutectic Solvents | ||||
| Choline Chloride/Urea | 926 (initial)[8] | - | - | - |
| Choline Hydroxide/Urea | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Determination of Degree of Polymerization (DP) by Viscometry
The degree of polymerization of cellulose is a measure of the average number of glucose units in a cellulose chain and is a critical indicator of potential degradation during the dissolution and regeneration process. A common method for its determination is through viscometry.
Principle: This method relates the intrinsic viscosity of a cellulose solution to its average molecular weight, from which the DP can be calculated. The TAPPI T 230 om-23 standard is a widely used protocol.[9]
Procedure:
-
A 0.5% solution of the regenerated cellulose is prepared in a 0.5M cupriethylenediamine (CED) solvent.[9]
-
The efflux time of the solution through a calibrated capillary viscometer is measured under controlled temperature (25 °C).
-
The relative viscosity, specific viscosity, and reduced viscosity are calculated from the efflux times of the solvent and the solution.
-
The intrinsic viscosity is determined by extrapolating the reduced viscosity to zero concentration.
-
The degree of polymerization is then calculated using the Mark-Houwink equation, with established constants for the specific solvent-polymer system.[9]
Crystallinity Analysis by X-ray Diffraction (XRD)
The crystallinity of regenerated cellulose significantly impacts its mechanical properties, thermal stability, and enzymatic digestibility. X-ray diffraction is the most common technique to determine the crystallinity index (CrI).
Principle: XRD patterns of semi-crystalline materials like cellulose consist of sharp peaks from the crystalline regions and a broad halo from the amorphous regions. The Segal method is a widely used empirical method for calculating the CrI.
Procedure:
-
A powdered sample of the regenerated cellulose is prepared.
-
The sample is mounted in an X-ray diffractometer.
-
A diffraction pattern is obtained, typically over a 2θ range of 10° to 40°.
-
The height of the main crystalline peak (I200) at approximately 2θ = 22.5° and the height of the minimum intensity (Iam) between the crystalline peaks at approximately 2θ = 18° are determined.
-
The Crystallinity Index (CrI) is calculated using the Segal equation: CrI (%) = [(I200 - Iam) / I200] x 100
Tensile Strength Measurement
The mechanical strength of regenerated cellulose films is a crucial parameter for many applications. Tensile testing provides information about the material's strength, stiffness, and ductility. The ASTM D882 standard is a common protocol for thin films.
Procedure:
-
The regenerated cellulose film is cut into rectangular specimens of specific dimensions.
-
The thickness of each specimen is measured at several points.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of crosshead displacement until it breaks.
-
The load and elongation are recorded throughout the test.
-
The tensile strength (maximum stress the material can withstand), Young's modulus (stiffness), and elongation at break (ductility) are calculated from the stress-strain curve.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of regenerated cellulose.
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Procedure:
-
A small, known mass of the regenerated cellulose sample (typically 3-5 mg) is placed in a TGA sample pan.[10]
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[10][11]
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition and the temperature of maximum decomposition rate are key parameters for assessing thermal stability.[5]
Visualizing the Process and Relationships
The following diagrams, generated using Graphviz, illustrate the general workflow for cellulose regeneration and the relationship between the solvent choice and the resulting properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of physical properties of regenerated cellulose films fabricated with different cellulose feedstocks in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Determination of Cellulose Degree of Polymerization in Historical Papers with High Lignin Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wcftr.commarts.wisc.edu [wcftr.commarts.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Navigating the Maze of Ionic Liquid Recycling: A Comparative Guide to [BMIM][OAc] and its Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable ionic liquid (IL) extends beyond its initial performance to its entire lifecycle, with recyclability being a cornerstone of sustainable and cost-effective processes. This guide provides a comprehensive evaluation of the recyclability of 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) in comparison to other commonly employed ionic liquids, supported by experimental data and detailed protocols.
The quest for greener and more economical chemical processes has propelled ionic liquids into the spotlight as versatile solvents and catalysts. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. However, the relatively high cost of many ILs necessitates efficient recovery and reuse. This guide focuses on the recyclability of [BMIM][OAc], a prominent IL in biomass processing and organic synthesis, and benchmarks it against other imidazolium-based ILs with different anions, such as tetrafluoroborate ([BF4]⁻), hexafluorophosphate ([PF6]⁻), and bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻).
Quantitative Comparison of Recyclability
The recyclability of an ionic liquid is a multifaceted issue, hinging on the efficiency of the recovery process, the purity of the recycled IL, and its performance in subsequent applications. The choice of anion plays a significant role in determining the physicochemical properties of the IL, which in turn influences the ease and effectiveness of its recycling.
| Ionic Liquid | Application | Recycling Method | Recovery Yield (%) | Purity of Recycled IL | Performance After Reuse | Reference |
| [BMIM][OAc] | Polyol Separation | Washing-Centrifugation | 95 | Not specified | Not specified | [1] |
| [C₂mim][OAc] | Biomass (Cellulose) Coagulation | Water Washing | Up to 96.4 | Suitable for reuse | Successful dissolution and extrusion in the second cycle | [2] |
| [C₅C₁Im][NO₃]⁻ | Esterification Catalyst | Water Extraction | 95.2 ± 2.1 | Not specified | Average product yield of 94.1% over 4 cycles | [3][4] |
| [BMIM][BF₄] | Aromatic Amination Catalyst | Diethyl Ether Extraction | Not specified | Not specified | Reused for 3 cycles with minimal loss of activity | [5][6] |
| [BMIM][PF₆] | Aromatic Amination Catalyst | Diethyl Ether Extraction | Not specified | Not specified | Reused for 3 cycles with minimal loss of activity | [5][6] |
| IL-Ti(salen) CMOF-n | Asymmetric Sulfoxidation Catalyst | Centrifugation | Not specified | Not specified | Reused at least seven times without obvious reduction in performance | [7] |
| [C₄MIM][Cl] | Aqueous Solution | Nanofiltration (NF90) | 96 (retention) | Not specified | Not specified | [8] |
| [C₄MIM][BF₄] | Aqueous Solution | Nanofiltration | Not specified | Not specified | Not specified | [8] |
Note: The table highlights a gap in direct, side-by-side quantitative comparisons of the recyclability of [BMIM][OAc] against other common ILs under identical experimental conditions. Much of the available data is specific to a particular application and recycling protocol.
Experimental Protocols for Ionic Liquid Recycling
The selection of a recycling method is contingent on the properties of the ionic liquid, the nature of the solutes, and the desired purity of the recovered solvent. Below are generalized protocols for common IL recycling techniques.
Solvent Extraction
This method is effective for separating products from the ionic liquid phase, particularly when there is a significant difference in polarity.
Protocol:
-
Reaction Quenching & Phase Separation: Upon completion of the reaction, cool the mixture to room temperature. If the product is immiscible with the ionic liquid, a biphasic system may form, allowing for simple physical separation.
-
Solvent Addition: Add a suitable organic solvent (e.g., diethyl ether, ethyl acetate, hexane) that is immiscible with the ionic liquid but in which the product is highly soluble. The volume of the extraction solvent should be sufficient to effectively extract the product, typically 1-3 times the volume of the ionic liquid phase.
-
Extraction: Vigorously stir the biphasic mixture for a predetermined time (e.g., 30 minutes) to ensure efficient mass transfer of the product into the organic phase.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to fully separate.
-
Collection: Drain the lower ionic liquid layer. Collect the upper organic layer containing the product.
-
Repeat Extraction (Optional): For quantitative recovery, the ionic liquid phase can be subjected to one or more additional extraction cycles with fresh organic solvent.
-
IL Purification: The recovered ionic liquid phase may still contain residual organic solvent. This can be removed by placing the IL under high vacuum at a slightly elevated temperature (e.g., 60-80 °C) for several hours.[1][5][6]
-
Purity Analysis: The purity of the recycled ionic liquid should be assessed using techniques such as NMR spectroscopy or chromatography before reuse.
Vacuum Distillation
This technique is suitable for separating volatile products from non-volatile ionic liquids. For the distillation of the ionic liquid itself, high vacuum and elevated temperatures are typically required.[9][10]
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a heating mantle, a distillation flask, a condenser, a receiving flask, and a vacuum pump. Ensure all glass joints are properly sealed with vacuum grease. A cold trap should be placed between the apparatus and the vacuum pump to protect the pump from volatile components.
-
Sample Loading: Place the ionic liquid mixture containing the volatile product into the distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Once the desired vacuum level is achieved, begin heating the distillation flask gently.
-
Distillation: The volatile product will vaporize, pass through the condenser, and collect in the receiving flask. Monitor the temperature of the vapor throughout the process.
-
Completion and Cooling: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Pressure Equalization: Slowly and carefully release the vacuum before dismantling the apparatus.
-
IL Recovery: The non-volatile ionic liquid remains in the distillation flask and can be collected for reuse after purity analysis.
Ionic Liquid Recycling Workflow
The following diagram illustrates a generalized workflow for the recycling of ionic liquids in a typical chemical process.
Caption: A generalized workflow for ionic liquid recycling in a chemical process.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a recycling strategy can be visualized as a logical flow based on the properties of the ionic liquid and the reaction mixture.
Caption: Decision tree for selecting an appropriate ionic liquid recycling method.
References
- 1. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Imidazolium-based ionic liquid functionalized chiral metal–organic framework as an efficient catalyst for asymmetric catalytic sulfoxidation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07458K [pubs.rsc.org]
- 8. research.chalmers.se [research.chalmers.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Physicochemical Properties of [BMIM][OAc]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results on the properties of the ionic liquid 1-butyl-3-methylimidazolium acetate, [BMIM][OAc]. It aims to offer an objective comparison of its performance with other alternatives, supported by experimental data, to aid in its evaluation for various research and development applications.
Physicochemical Properties of [BMIM][OAc]
The following tables summarize key quantitative data for the physical and chemical properties of [BMIM][OAc].
Table 1: Density and Viscosity of [BMIM][OAc] at Various Temperatures
| Temperature (K) | Density (g/cm³) | Viscosity (cP) |
| 298 | 1.0578[1] | 208[2] |
| 308 | 1.0519[1] | - |
| 318 | 1.0466[1] | - |
| 328 | 1.0420[1] | - |
Table 2: Electrical Conductivity and Other Properties of [BMIM][OAc]
| Property | Value | Conditions |
| Electrical Conductivity | 1.44 mS/cm | 30 °C[2] |
| 1.1 mS/cm | Not specified[3] | |
| Melting Point | < Room Temperature | -[2] |
| 32 °C | -[3] | |
| Molecular Weight | 198.26 g/mol [2][4] | - |
| Purity | >98% | -[2] |
Table 3: Thermal Stability of [BMIM][OAc]
| Thermal Property | Value | Notes |
| Decomposition Temperature | 220 °C[3] | Onset of decomposition. |
| Maximum Decomposition Rate | 242 °C[5] | Temperature of maximum decomposition rate during thermogravimetric analysis (TGA). |
Comparative Analysis with Other Ionic Liquids
[BMIM][OAc] exhibits distinct properties when compared to other common ionic liquids.
Thermal Stability: The thermal stability of 1-butyl-3-methylimidazolium based ionic liquids is significantly influenced by the anion. The stability follows the general trend based on the basicity of the anion: [BMIM]OAc < [BMIM]Cl > [BMIM]MeSO₄.[5] The acetate anion in [BMIM]OAc is more basic, leading to a lower thermal stability compared to chloride and methyl sulfate anions.[5] The decomposition of [BMIM]OAc occurs in the temperature range of 200–300 °C.[5] In contrast, the decomposition of [BMIM]Cl starts at approximately 246°C and is complete at 300°C.[6]
Viscosity: The viscosity of ionic liquids is a critical parameter for many applications. For instance, [BMIM][Cl] has a significantly higher viscosity (11,000 cP at 30 °C) compared to [BMIM][OAc] (208 cP at 25 °C).[2][7] This lower viscosity can be advantageous in applications requiring better mass transfer.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Density Measurement
The density of ionic liquids is typically determined using an oscillating U-tube densimeter.[8]
-
Apparatus: A calibrated oscillating U-tube densimeter with precise temperature control (e.g., Anton Paar DMA series).[9]
-
Procedure:
-
Calibrate the instrument with dry air and ultrapure water at the desired temperature.
-
Inject the degassed [BMIM][OAc] sample into the U-tube, ensuring no air bubbles are present.
-
Allow the sample to thermally equilibrate at the set temperature.
-
Measure the oscillation period of the U-tube containing the sample.
-
The instrument's software calculates the density based on the calibration and the measured oscillation period.
-
Repeat the measurement at different temperatures as required.[1][8]
-
Viscosity Measurement
Viscosity is commonly measured using a viscometer, such as a falling-ball, rotational, or capillary viscometer.[1]
-
Apparatus: A calibrated Ubbelohde viscometer or a rotational rheometer.[1]
-
Procedure (using Ubbelohde viscometer):
-
Place the viscometer in a constant-temperature bath until it reaches the desired temperature.
-
Introduce a known volume of the [BMIM][OAc] sample into the viscometer.
-
Draw the liquid up through the capillary tube to a point above the upper timing mark.
-
Measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.
-
Calculate the kinematic viscosity using the viscometer constant and the measured flow time.
-
Determine the dynamic viscosity by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
Electrical Conductivity Measurement
Electrical conductivity is measured using a conductivity meter.
-
Apparatus: A digital conductivity meter with a calibrated conductivity cell.[10]
-
Procedure:
-
Calibrate the conductivity cell with standard solutions of known conductivity.
-
Immerse the conductivity cell into the [BMIM][OAc] sample, ensuring the electrodes are fully covered.
-
Allow the sample to reach thermal equilibrium at the desired temperature.
-
Record the conductivity reading from the meter.
-
Measurements can be repeated at various temperatures to determine the temperature dependence of conductivity.[10]
-
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is used to determine the thermal stability and decomposition temperature of a substance.[5][11]
-
Apparatus: A thermogravimetric analyzer.[11]
-
Procedure:
-
Place a small, accurately weighed sample of [BMIM][OAc] into a TGA sample pan (typically platinum).[11]
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[11]
-
The instrument continuously measures the weight of the sample as a function of temperature.
-
The decomposition temperature is identified as the onset temperature of weight loss on the TGA curve. The temperature of the maximum rate of weight loss is determined from the derivative of the TGA curve (DTG curve).[5]
-
Visualizations
Experimental Workflow for Ionic Liquid Characterization
The following diagram illustrates a typical experimental workflow for the characterization of the physicochemical properties of an ionic liquid like [BMIM][OAc].
Caption: Experimental workflow for [BMIM][OAc] characterization.
Application Suitability of [BMIM][OAc] based on its Properties
This diagram illustrates how the intrinsic properties of [BMIM][OAc] make it suitable for various applications.
Caption: Property-application relationships of [BMIM][OAc].
References
- 1. researchgate.net [researchgate.net]
- 2. roco.global [roco.global]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C10H18N2O2 | CID 15953398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.abo.fi [research.abo.fi]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. A physicochemical investigation of ionic liquid mixtures - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02931C [pubs.rsc.org]
Unveiling the Cellular Impact: A Comparative Guide to the Toxicity of Imidazolium-Based Ionic Liquids
For researchers, scientists, and drug development professionals, a critical examination of the toxicological profiles of imidazolium-based ionic liquids (ILs) is paramount for their safe and effective application. This guide provides a comparative analysis of their toxicity, supported by experimental data, detailed methodologies, and visual representations of key concepts to aid in understanding their structure-activity relationships and mechanisms of action.
Ionic liquids, with their unique physicochemical properties, have emerged as promising solvents and materials in various scientific fields. However, their "green" reputation is increasingly scrutinized as evidence of their potential biological toxicity accumulates. Imidazolium-based ILs, a widely used class, exhibit a range of toxic effects that are critically dependent on their molecular structure, specifically the nature of the alkyl chain substituent and the associated anion.
At a Glance: Comparative Cytotoxicity
The toxicity of imidazolium-based ionic liquids is primarily dictated by the length of the alkyl chain on the imidazolium ring and, to a lesser extent, the nature of the anion. A general trend observed across numerous studies is that toxicity increases with the length of the alkyl side chain.[1][2][3] This is often attributed to the increased lipophilicity of the IL, facilitating its interaction with and disruption of cellular membranes.[4]
| Ionic Liquid (Cation - Anion) | Biological Model | Endpoint | Toxicity Value | Reference |
| 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br) | Daphnia magna | 48h LC50 | 8.03 mg/L | [5] |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF6]) | Daphnia magna | 48h LC50 | 9.0 mg/L | [6] |
| 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]) | Daphnia magna | 48h LC50 | 19.91 mg/L | [5][6] |
| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][Tf2N]) | CCO (fish cell line), HeLa (human cell line) | MTT Assay | Most cytotoxic among tested [BMIM] salts | [7] |
| 1-Octyl-3-methylimidazolium Chloride ([OMIM]Cl) | Scenedesmus obliquus (green algae) | IC50 | 0.69 - 0.86 mg/L | [8] |
| 1-Octyl-3-methylimidazolium Bromide ([OMIM]Br) | Human hepatoma HepG2 cells | EC50 | 439.46 µM (24h) | [9] |
| 1-Decyl-3-methylimidazolium Chloride ([C10mim][Cl]) | Caco-2 (human epithelial cells) | EC50 | Most toxic IL tested in the study | [2] |
| 1-Ethyl-3-methylimidazolium Bromide | MCF-7 (human breast cancer cell line) | IC50 (48h) | 2.91 mM | |
| 1-Dodecyl-3-methylimidazolium Chloride | 60 human tumor cell lines | Growth Inhibition | Effective against all cell lines | [10] |
Understanding the Mechanisms of Toxicity
The primary mechanism of toxicity for many imidazolium-based ILs is the disruption of cell membrane integrity.[4] Their amphiphilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, loss of essential cellular components, and ultimately cell death.[4]
Furthermore, exposure to these ionic liquids has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to damage of cellular macromolecules, including lipids, proteins, and DNA.[8] Another key target is the mitochondrion, where imidazolium-based ILs can dissipate the mitochondrial membrane potential, a critical factor for cellular energy production and a key event in the apoptotic cascade.
Visualizing the Concepts
To better illustrate the fundamental aspects of imidazolium-based ionic liquids and their toxicological evaluation, the following diagrams are provided.
References
- 1. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. ecetoc.org [ecetoc.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Biological test method: acute lethality test using daphnia species - Canada.ca [canada.ca]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Proper Disposal of 1-Butyl-3-methylimidazolium Acetate: A Guide for Laboratory Professionals
An Essential Guide for the Safe Management and Disposal of 1-Butyl-3-methylimidazolium Acetate.
This document provides crucial safety and logistical information for the proper disposal of this compound, a common ionic liquid in research and development. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes protective gloves, clothing, and eye/face protection[1][2]. In the event of a spill, absorb the substance with an inert material such as cloth, fleece, or sand and place it in a suitable container for disposal[1][3][4]. Ensure the area is well-ventilated[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be handled systematically to ensure safety and compliance with regulations.
-
Waste Identification and Segregation :
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Do not mix with other waste streams to avoid unforeseen chemical reactions[5].
-
-
Container Management :
-
Use a compatible, leak-proof container. The original container is often a good choice.
-
Keep the container tightly closed when not in use.
-
Contaminated packaging should be treated with the same precautions as the substance itself and disposed of accordingly[1].
-
-
Storage :
-
Store the waste in a designated, well-ventilated hazardous waste accumulation area.
-
Keep away from incompatible materials, such as strong oxidizing agents[2].
-
-
Disposal :
-
This compound should be disposed of as hazardous or special waste[1]. It must not be poured down the drain or disposed of in regular trash[1].
-
The approved method of disposal is through a licensed industrial combustion plant or an approved waste disposal facility[1][2][5][6].
-
Always adhere to local, national, and regional regulations regarding hazardous waste disposal[1][5].
-
Summary of Hazard and Disposal Information
The following table summarizes key data for this compound and similar ionic liquids, extracted from safety data sheets.
| Parameter | Information | Source |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation. | [1][7] |
| Environmental Hazards | Harmful to aquatic life. Poorly biodegradable. Do not empty into drains. | [1][5] |
| Recommended PPE | Protective gloves, protective clothing, eye protection, face protection. | [1][2] |
| Spill Containment | Absorb with inert material (e.g., cloth, sand, vermiculite). | [1][3][4] |
| Disposal Method | Dispose of as hazardous waste via an approved waste disposal plant or industrial combustion. | [1][2][5][6] |
Experimental Protocols for Degradation
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Butyl-3-methylimidazolium Acetate
For Immediate Reference: Essential Safety and Handling Information
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 1-Butyl-3-methylimidazolium acetate (BMIM-Ac). Adherence to these procedures is paramount to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. This ionic liquid is harmful if swallowed and causes skin irritation.[1] The following table summarizes the required PPE for handling this chemical.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or degradation before use. For prolonged contact or immersion, heavier-duty gloves should be used. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Required for all handling procedures. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect against incidental skin contact. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosols may be generated, a risk assessment should be conducted to determine if respiratory protection is necessary. |
Operational Plans: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating or agitating the substance.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the ionic liquid to minimize movement and potential for spills.
2. Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
When transferring this compound, use appropriate tools such as a pipette with a disposable tip or a spatula. Avoid direct contact.
-
Keep containers tightly closed when not in use to prevent absorption of moisture, as the substance is hygroscopic.
-
Do not eat, drink, or smoke in the handling area.[1]
3. Decontamination:
-
Surfaces and Equipment: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or absorbent pads).[1] Clean the affected area with soap and water. For larger spills, follow the emergency spill response protocol.
-
Personal Decontamination: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1] In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Emergency Procedures
| Emergency Scenario | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and water for at least 15 minutes.[1] 3. If irritation persists, seek medical attention.[1] |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth thoroughly with water.[1] 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention if symptoms persist. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert others in the vicinity. 3. Wear appropriate PPE, including respiratory protection if necessary. 4. Contain the spill using absorbent materials. 5. Follow institutional procedures for large chemical spills. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Disposal:
-
Dispose of the hazardous waste through your institution's EHS program.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain.[1]
Toxicological Information and Cellular Pathway
Studies on similar imidazolium-based ionic liquids have shed light on their potential cellular toxicity. The 1-butyl-3-methylimidazolium cation has been shown to induce cytotoxic and apoptotic effects in human cell lines.[2][3] The proposed mechanism involves the arrest of the cell cycle in the G0/G1 phase, which is believed to be mediated by the suppression of key cell cycle regulatory proteins.[2]
Figure 1. Proposed toxicological pathway of the 1-butyl-3-methylimidazolium cation, leading to apoptosis and cell cycle arrest.
This visualization illustrates a potential mechanism by which the 1-butyl-3-methylimidazolium cation exerts its toxic effects at the cellular level, providing a valuable framework for understanding the risks associated with its handling. By adhering to the stringent safety and disposal protocols outlined in this guide, researchers can mitigate these risks and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
